molecular formula C33H59NO19 B12424475 NHS ester-PEG13-COOH

NHS ester-PEG13-COOH

Cat. No.: B12424475
M. Wt: 773.8 g/mol
InChI Key: XFAOBROBPTZANF-UHFFFAOYSA-N
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Description

NHS ester-PEG13-COOH is a useful research compound. Its molecular formula is C33H59NO19 and its molecular weight is 773.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H59NO19

Molecular Weight

773.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C33H59NO19/c35-30-1-2-31(36)34(30)53-33(39)3-4-40-5-6-41-7-8-42-9-10-43-11-12-44-13-14-45-15-16-46-17-18-47-19-20-48-21-22-49-23-24-50-25-26-51-27-28-52-29-32(37)38/h1-29H2,(H,37,38)

InChI Key

XFAOBROBPTZANF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NHS ester-PEG13-COOH: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of NHS ester-PEG13-COOH, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative containing two distinct functional groups: an N-hydroxysuccinimide (NHS) ester and a carboxylic acid, connected by a 13-unit PEG linker. This structure imparts unique characteristics crucial for its function in bioconjugation.

PropertyValueSource
Molecular Formula C34H61NO19N/A
Molecular Weight ~773.82 - 787.9 g/mol [1]
Appearance White to off-white solid or viscous oilN/A
Purity Typically >95%N/A

Solubility and Stability

The solubility and stability of this compound are critical considerations for its effective use in experimental settings. The hydrophilic PEG spacer enhances its solubility in aqueous buffers compared to non-PEGylated counterparts.

SolventSolubilitySource
Water Soluble[2]
Dimethyl Sulfoxide (DMSO) Soluble[3][4]
Dimethylformamide (DMF) Soluble[3]
Dichloromethane (DCM) Soluble

The stability of the NHS ester is highly dependent on pH and temperature. The NHS ester group is susceptible to hydrolysis, which increases with higher pH and temperature. For optimal reactivity with primary amines, a pH range of 7.2 to 8.5 is recommended. At pH 7, the half-life of an NHS ester is several hours, but this decreases to minutes at a pH of 9. It is crucial to store the compound at -20°C in a desiccated environment to prevent premature hydrolysis.

Reactivity and Functional Groups

The key to the utility of this compound lies in its two functional groups:

  • NHS Ester: This group reacts efficiently with primary amines (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. This reaction is the basis for its use in labeling and crosslinking proteins, peptides, and other amine-containing molecules.

  • Carboxylic Acid: The terminal carboxyl group (-COOH) can be conjugated to primary amines using carbodiimide chemistry (e.g., with EDC and NHS) to form another stable amide bond. This allows for the sequential or orthogonal conjugation of two different molecules.

Experimental Protocols

General Protocol for Protein Conjugation using this compound

This protocol outlines a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. Do not store the stock solution for extended periods.

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable buffer.

Experimental Workflow: PROTAC-Mediated Protein Degradation Assay

This compound is frequently used as a linker in the synthesis of PROTACs. The following workflow describes a typical experiment to assess the degradation of a target protein induced by a PROTAC.

PROTAC_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Synthesize PROTAC (Target Binder - PEG13 - E3 Ligase Ligand) C Treat Cells with PROTAC (Varying Concentrations and Times) A->C B Culture Target Cells B->C D Cell Lysis C->D E Protein Quantification (e.g., BCA Assay) D->E F Western Blot or Mass Spectrometry D->F G Data Analysis (e.g., DC50, Dmax) F->G

PROTAC experimental workflow for assessing protein degradation.

Signaling Pathway and Mechanism of Action

PROTAC-Induced Protein Degradation via the Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC (this compound linker) Ternary Ternary Complex Formation (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ubiquitination Polyubiquitination of Target Protein Ub->Ubiquitination Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ternary->Ubiquitination Proximity-induced Ubiquitination->Degradation Recognition Degradation->Target Degraded into Amino Acids

Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable tool in modern biochemical and pharmaceutical research. Its well-defined structure, favorable solubility, and dual-functional nature enable a wide range of applications, from simple bioconjugation to the construction of sophisticated drug delivery systems and targeted protein degraders. A thorough understanding of its chemical properties, particularly the reactivity and stability of the NHS ester, is paramount for its successful implementation in experimental designs.

References

Structure and molecular weight of NHS ester-PEG13-COOH.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NHS ester-PEG13-COOH: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, molecular weight, and provides in-depth experimental protocols for its application in bioconjugation.

Core Structure and Physicochemical Properties

This compound is a polyethylene glycol (PEG) derivative that features two distinct reactive functional groups at either end of a 13-unit PEG spacer. These are an N-hydroxysuccinimide (NHS) ester and a carboxylic acid (COOH). This bifunctional nature allows for sequential or orthogonal conjugation strategies. The central PEG chain is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous environments.

The NHS ester is a highly reactive group that specifically targets primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3][] This reaction is most efficient in a pH range of 7.2 to 9.[2] The terminal carboxylic acid can be conjugated to primary amines using carbodiimide chemistry, typically involving activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

It is important to note that the exact molecular weight and formula for "this compound" can vary between suppliers, likely due to differences in the monomeric units of the PEG chain. Researchers should always refer to the certificate of analysis provided by the manufacturer for precise information.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 773.82 g/mol
787.9 g/mol
Molecular Formula C₃₃H₅₉NO₁₉
C₃₄H₆₁NO₁₉
Purity Typically ≥95%
Functional Groups N-hydroxysuccinimide (NHS) ester, Carboxylic acid (COOH)
Storage Conditions Store at -20°C, keep in a dry environment and avoid sunlight.

Reaction Mechanism and Signaling Pathway

The primary application of this compound is in bioconjugation, where it acts as a linker to connect two different molecules. The reaction involving the NHS ester is a nucleophilic acyl substitution. A primary amine on a target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_products Products PEG_Linker R-PEG-NHS Conjugate R-PEG-C(O)NH-Protein PEG_Linker->Conjugate Nucleophilic Attack Byproduct NHS PEG_Linker->Byproduct Target_Molecule Protein-NH₂ Target_Molecule->Conjugate Experimental_Workflow cluster_step1 Step 1: First Conjugation (NHS Ester Reaction) cluster_step2 Step 2: Second Conjugation (COOH Reaction) Prepare_Protein1 Prepare Protein 1 (in amine-free buffer) React1 React at RT for 30-60 min Prepare_Protein1->React1 Dissolve_PEG Dissolve NHS-PEG-COOH (in DMSO/DMF) Dissolve_PEG->React1 Purify1 Purify Intermediate Conjugate React1->Purify1 Activate_COOH Activate COOH with EDC/NHS (pH 4.5-6.0) Purify1->Activate_COOH Intermediate Conjugate React2 React at RT for 2 hours Activate_COOH->React2 Prepare_Protein2 Prepare Protein 2 (in conjugation buffer) Prepare_Protein2->React2 Quench_Purify2 Quench and Purify Final Conjugate React2->Quench_Purify2

References

An In-Depth Technical Guide to the Mechanism of Action for NHS ester-PEG13-COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of NHS ester-PEG13-COOH, a heterobifunctional crosslinker pivotal in the field of bioconjugation. This reagent is instrumental in the covalent modification of proteins, peptides, and other biomolecules, enabling the development of advanced therapeutics, diagnostics, and research tools.

Core Mechanism of Action: The NHS Ester Reaction

The primary reactive component of this compound is the N-hydroxysuccinimide (NHS) ester. This functional group facilitates the covalent conjugation to biomolecules through a well-established and efficient mechanism targeting primary amines (-NH₂).

The reaction proceeds via a nucleophilic acyl substitution.[][2] The primary amine, typically from the N-terminus of a polypeptide chain or the side chain of a lysine residue, acts as a nucleophile.[2][3] It attacks the carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate.[4] This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and effectively irreversible amide bond. This high thermodynamic stability is a key advantage of NHS ester chemistry in bioconjugation.

Several factors critically influence the efficiency of this reaction. The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. Below this range, the primary amines are protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive. Conversely, at higher pH levels, the rate of hydrolysis of the NHS ester increases significantly, where water molecules compete with the amine, leading to a reduction in conjugation yield.

A competing reaction to aminolysis is the hydrolysis of the NHS ester, which deactivates the reagent. The rate of this hydrolysis is dependent on both pH and temperature. For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to mere minutes at pH 8.6 and 4°C. Therefore, to maximize conjugation efficiency, reactions are typically performed at a slightly basic pH with a sufficient concentration of the amine-containing biomolecule.

Diagram 1: Reaction Mechanism of NHS Ester with a Primary Amine

Mechanism of NHS ester conjugation with a primary amine.

The Role of the PEG13 Linker

The this compound molecule incorporates a polyethylene glycol (PEG) spacer consisting of 13 ethylene glycol units. This PEG linker is not merely a spacer but a critical component that imparts several advantageous properties to the resulting bioconjugate.

PEG linkers are known for their hydrophilicity, flexibility, and biocompatibility. The inclusion of a PEG chain can:

  • Enhance Solubility: PEGylation increases the aqueous solubility of hydrophobic molecules, which is particularly beneficial when conjugating drugs or labels with poor solubility.

  • Improve Stability: The PEG chain can shield the biomolecule from enzymatic degradation, thereby increasing its stability and circulation half-life in vivo.

  • Reduce Immunogenicity: The hydrophilic nature of PEG can mask immunogenic epitopes on the surface of proteins, potentially reducing the immune response against the bioconjugate.

  • Provide Spatial Separation: The flexible PEG chain provides a defined spacer arm between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the biomolecule.

The Function of the Terminal Carboxyl Group (-COOH)

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. While the NHS ester is typically the first point of attachment to a biomolecule, the terminal carboxyl group (-COOH) provides a handle for subsequent modifications. This allows for a two-step conjugation strategy.

Once the NHS ester has reacted with a primary amine on the first biomolecule, the terminal carboxyl group can be activated to react with another functional group. A common method for activating carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This activation converts the carboxyl group into an NHS ester, which can then react with another primary amine-containing molecule, effectively creating a bridge between two different molecules.

Diagram 2: Logical Relationship of Molecular Components

Molecular_Components Molecule NHS Ester PEG13 Linker Carboxyl Group (-COOH) Function1 Reacts with primary amines (e.g., Lysine residues) Molecule:f0->Function1 Function Function2 Improves solubility Reduces immunogenicity Provides spacing Molecule:f1->Function2 Properties Function3 Allows for secondary conjugation (after activation) Molecule:f2->Function3 Function

Functional components of this compound.

Quantitative Data and Reaction Parameters

The success of a bioconjugation reaction is highly dependent on carefully controlled parameters. The following table summarizes key quantitative data and optimal conditions for NHS ester-mediated conjugations.

ParameterRecommended Value/RangeRationale & NotesCitations
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often optimal for protein labeling.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow the rate of hydrolysis of the NHS ester, especially for longer reaction times.
Reaction Time 30 minutes - 4 hoursDependent on the reactivity of the amine and the concentration of reactants. Typically 1-2 hours at room temperature or 2-4 hours at 4°C.
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling.
Compatible Buffers Phosphate, Carbonate-Bicarbonate, HEPES, BorateThese buffers do not contain primary amines that would compete with the target biomolecule.
Incompatible Buffers Tris, GlycineThese buffers contain primary amines and will quench the reaction. They can be used to stop the reaction.
NHS Ester Half-Life (Hydrolysis) ~4-5 hours (pH 7.0, 0°C) ~10 minutes (pH 8.6, 4°C)Demonstrates the critical impact of pH and temperature on reagent stability.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general methodology for the conjugation of an this compound to a protein. Optimization may be required for specific applications.

Materials:

  • Protein to be labeled (in a primary amine-free buffer like PBS)

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed prior to conjugation.

  • This compound Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mg/mL or 10 mM) of the NHS ester in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add the calculated molar excess of the dissolved this compound to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If the conjugated molecule is light-sensitive, protect the reaction from light.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add Tris or glycine). This will consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by purifying the protein conjugate. This is typically achieved using size-exclusion chromatography (desalting column) or dialysis.

Diagram 3: Experimental Workflow for Bioconjugation

Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Mix 3. Mix Protein and NHS Ester (Molar excess of ester) Prepare_Protein->Mix Prepare_NHS_Ester 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) Prepare_NHS_Ester->Mix Incubate 4. Incubate (1-2h at RT or 2-4h at 4°C) Mix->Incubate Quench 5. Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (SEC or Dialysis) Quench->Purify End End Purify->End

General workflow for protein labeling with this compound.

References

An In-depth Technical Guide on the Solubility and Stability of NHS ester-PEG13-COOH in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors governing the solubility and stability of N-hydroxysuccinimide (NHS) ester-functionalized polyethylene glycol (PEG) reagents, specifically focusing on NHS ester-PEG13-COOH, in aqueous buffer systems. Understanding these parameters is paramount for the successful design and execution of bioconjugation reactions, ensuring high yields and reproducible results in drug development and other life science applications.

Introduction to this compound

This compound is a heterobifunctional linker that combines the benefits of a PEG spacer with reactive moieties at each end. The NHS ester provides a reactive site for covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond. The terminal carboxylic acid offers a secondary functional group for further modification or conjugation. The PEG13 linker, a hydrophilic and flexible chain, enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][2][3][][5]

Solubility in Aqueous Buffers

The solubility of this compound in aqueous solutions is largely dictated by the hydrophilic nature of the polyethylene glycol chain. Generally, PEG derivatives exhibit excellent water solubility. However, the NHS ester group itself is less polar than the PEG backbone.

Key Considerations for Dissolving this compound:

  • Solvent Purity: Always use anhydrous solvents to prepare stock solutions, as NHS esters are highly susceptible to hydrolysis in the presence of moisture.

  • Storage of Stock Solutions: Stock solutions of NHS esters in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles and moisture introduction.

  • Aqueous Solutions: Aqueous solutions of NHS esters should be prepared immediately before use due to their rapid hydrolysis.

Stability in Aqueous Buffers: The Competing Reactions

The stability of an NHS ester in an aqueous environment is a critical factor influencing the efficiency of a conjugation reaction. The primary desired reaction is aminolysis, where the NHS ester reacts with a primary amine on the target molecule. However, a competing and undesirable reaction is hydrolysis, where the NHS ester reacts with water, leading to the regeneration of the carboxylic acid and the release of N-hydroxysuccinimide. This hydrolyzed product is no longer reactive with amines, thus reducing the overall conjugation yield.

The following diagram illustrates the competing reaction pathways for an NHS ester in an aqueous buffer containing a primary amine.

G cluster_0 Reaction Pathways NHS_ester_PEG_COOH This compound (Reactive) Conjugate Amide Bond Formation (Stable Conjugate) NHS_ester_PEG_COOH->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Product Hydrolyzed PEG-COOH (Inactive) NHS_ester_PEG_COOH->Hydrolyzed_Product Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Conjugate Water Water (H₂O) (from buffer) Water->Hydrolyzed_Product NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS Hydrolyzed_Product->NHS

Caption: Competing aminolysis and hydrolysis pathways of this compound.

Factors Influencing NHS Ester Stability

The rate of NHS ester hydrolysis is significantly influenced by several factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH. While the aminolysis reaction is also pH-dependent (requiring a deprotonated primary amine), a careful balance must be struck. The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal compromise.

  • Temperature: Higher temperatures accelerate the rates of both the desired aminolysis and the competing hydrolysis reaction. Reactions are often performed at room temperature or 4°C.

  • Buffer Composition: Buffers containing primary amines, such as Tris, are generally not recommended as they will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are suitable choices.

Quantitative Stability Data

The stability of an NHS ester is often expressed in terms of its half-life (t½), the time it takes for 50% of the ester to hydrolyze. The following table summarizes the half-life of generic NHS esters at different pH values and temperatures. This data provides a strong indication of the expected stability profile for this compound.

pHTemperature (°C)Half-life
7.004-5 hours
7.025 (approx.)~7 hours
8.041 hour
8.6410 minutes
9.025 (approx.)minutes

Data compiled from multiple sources.

As the data clearly indicates, a slight increase in pH dramatically decreases the stability of the NHS ester. Therefore, it is crucial to perform conjugation reactions promptly after the NHS ester is introduced into the aqueous buffer.

Experimental Protocols

  • Prepare Buffers: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate buffer, pH 7.2-8.5.

  • Dissolve Biomolecule: Dissolve the protein or other amine-containing molecule in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, prepare a solution of the NHS ester. If it is sufficiently water-soluble, dissolve it directly in the reaction buffer. If not, dissolve it in a small amount of anhydrous DMSO or DMF and then add it to the reaction mixture. The final concentration of the organic solvent should be kept to a minimum (typically <10%).

  • Reaction: Add the desired molar excess of the NHS ester solution to the biomolecule solution. A molar excess of 8-fold is a common starting point for mono-labeling of proteins.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, to a final concentration of 10-50 mM.

  • Purification: Remove excess, unreacted NHS ester and byproducts by dialysis, size-exclusion chromatography, or another suitable method.

The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which can be quantified by its absorbance at 260 nm under basic conditions. This principle can be used to monitor the rate of hydrolysis.

The following diagram outlines a typical workflow for this assay.

G cluster_1 Workflow for NHS Ester Stability Assay Prepare_Buffer Prepare amine-free buffer (e.g., phosphate buffer at desired pH) Dissolve_NHS_Ester Dissolve this compound in buffer to a known concentration Prepare_Buffer->Dissolve_NHS_Ester Incubate Incubate at a constant temperature (e.g., 4°C or 25°C) Dissolve_NHS_Ester->Incubate Take_Aliquots Take aliquots at different time points Incubate->Take_Aliquots Add_Base Add NaOH to each aliquot to hydrolyze remaining ester and ionize released NHS Take_Aliquots->Add_Base Measure_Absorbance Immediately measure absorbance at 260 nm Add_Base->Measure_Absorbance Plot_Data Plot Absorbance vs. Time to determine hydrolysis rate Measure_Absorbance->Plot_Data

Caption: General experimental workflow for determining NHS ester stability.

Detailed Steps for the Assay:

  • Materials:

    • This compound

    • Amine-free buffer at the desired pH (e.g., 20 mM sodium phosphate)

    • 0.5-1.0 N NaOH

    • UV-Vis Spectrophotometer

  • Procedure: a. Dissolve a known concentration of this compound in the chosen buffer. b. Incubate the solution at a constant temperature (e.g., 4°C, 25°C, or 37°C). c. At various time points, withdraw an aliquot of the solution. d. To a defined volume of the aliquot, add a specific volume of 0.5-1.0 N NaOH. This step serves to immediately hydrolyze any remaining active ester and to ionize the released NHS, which has a strong absorbance at 260 nm. e. Immediately measure the absorbance of the basified solution at 260 nm. A control with buffer and NaOH should be used as a blank. f. Plot the absorbance at 260 nm against time. The rate of increase in absorbance corresponds to the rate of hydrolysis. The half-life can be calculated from the first-order rate constant.

Conclusion

The successful use of this compound in bioconjugation hinges on a thorough understanding of its solubility and stability in aqueous buffers. While its PEG component generally confers good aqueous solubility, care must be taken to avoid premature hydrolysis of the reactive NHS ester. The stability of the NHS ester is critically dependent on pH and temperature, with higher values for both leading to rapid degradation. By carefully controlling the reaction conditions, particularly pH, and by using freshly prepared solutions, researchers can maximize conjugation efficiency and achieve reliable and reproducible results in their drug development and research applications.

References

The Role of PEG13 Spacers in Modifying Protein Characteristics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) spacers, a process known as PEGylation, is a critical strategy in biopharmaceutical development for enhancing the therapeutic properties of proteins. This guide provides an in-depth analysis of the role of short, discrete PEG spacers, with a specific focus on the inferred characteristics of a 13-unit PEG (PEG13) spacer. While direct experimental data for a PEG13 spacer is limited in publicly available literature, this document extrapolates its properties based on comprehensive data for similar short-chain PEG linkers. PEGylation with short, monodisperse spacers like PEG13 can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, and reducing immunogenicity. This guide offers detailed experimental protocols, quantitative data tables, and workflow visualizations to aid researchers in the practical application of short-chain PEGylation.

Introduction to Short-Chain PEGylation

PEGylation involves the covalent attachment of PEG chains to a protein.[1] Short, discrete PEG linkers, also known as monodisperse PEGs, are composed of a precise number of ethylene glycol units.[2] This precision allows for the synthesis of highly pure and well-defined bioconjugates, which is a significant advantage over traditional, polydisperse PEG mixtures. Short PEG spacers, typically with fewer than 24 ethylene glycol units, are particularly valuable in applications like antibody-drug conjugates (ADCs), where they improve the solubility and stability of the final product without significantly altering the protein's binding affinity.[3][4]

The core advantages of using short, discrete PEG spacers include:

  • Improved Solubility and Stability: The hydrophilic nature of PEG can increase the overall solubility of a protein and reduce aggregation.

  • Reduced Immunogenicity: The PEG chain can shield epitopes on the protein surface, reducing its recognition by the immune system.

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of the protein, PEGylation can reduce renal clearance and extend its circulation half-life.

  • Precise Control: The use of discrete PEG linkers allows for precise control over the final conjugate's molecular weight and structure.

Impact of Short PEG Spacers on Protein Characteristics

The length of the PEG spacer plays a crucial role in determining its effect on a protein's properties. While specific data for a PEG13 spacer is extrapolated, the following sections summarize the expected impact based on studies of similar short-chain PEGs.

Pharmacokinetics

PEGylation with short spacers increases the hydrodynamic radius of a protein, which in turn reduces its renal filtration rate and prolongs its plasma half-life. The effect is generally proportional to the length of the PEG chain. For antibody-drug conjugates, the inclusion of short PEG spacers (e.g., PEG8, PEG12) has been shown to improve their pharmacokinetic profiles.

Table 1: Inferred Pharmacokinetic Properties of a PEG13-Modified Protein

ParameterUnmodified Protein (Typical)PEG12-Modified Protein (Reported)PEG13-Modified Protein (Inferred)
Plasma Half-life (t½) Short (minutes to hours)Moderately IncreasedModerately Increased
Renal Clearance HighReducedReduced
Hydrodynamic Radius BaselineIncreasedIncreased
Bioavailability VariableImprovedImproved

Note: The data for the PEG13-modified protein is an extrapolation based on the trends observed for similar short-chain PEG spacers and should be experimentally verified.

Pharmacodynamics

A critical consideration in PEGylation is the potential for the PEG chain to interfere with the protein's biological activity, for instance, by sterically hindering the binding to its target. Site-specific conjugation of short PEG spacers away from the protein's active site is crucial to minimize any loss of activity. Studies on antibody-drug conjugates have shown that the incorporation of short PEG spacers generally has a minimal impact on the antibody's binding affinity.

Table 2: Inferred Pharmacodynamic Properties of a PEG13-Modified Protein

ParameterUnmodified Protein (Typical)PEG12-Modified Protein (Reported)PEG13-Modified Protein (Inferred)
Binding Affinity (KD) BaselineMinimally AffectedMinimally Affected
In vitro Potency (IC50) BaselineMay Slightly DecreaseMay Slightly Decrease
Enzymatic Activity 100%Dependent on conjugation siteDependent on conjugation site

Note: The data for the PEG13-modified protein is an extrapolation. The actual impact on pharmacodynamics is highly dependent on the protein and the site of PEGylation.

Immunogenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. The flexible PEG chain creates a "shield" around the protein, masking its epitopes from the immune system. Longer and more branched PEG chains generally offer better shielding. While short spacers like PEG13 provide some reduction in immunogenicity, the effect may be less pronounced compared to larger PEGs.

Stability and Solubility

The hydrophilic nature of PEG enhances the solubility and stability of proteins, particularly those that are prone to aggregation. Short PEG spacers can significantly improve the solubility of hydrophobic payloads in antibody-drug conjugates, facilitating their conjugation in aqueous buffers.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and characterization of PEGylated proteins. These protocols are generally applicable and can be adapted for a PEG13 spacer.

Site-Specific Protein PEGylation

Site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity. One of the most common methods involves the use of a maleimide-functionalized PEG to target a free cysteine residue on the protein.

Protocol: Cysteine-Specific PEGylation with a Maleimide-PEG13 Linker

  • Protein Preparation:

    • If the protein of interest does not have a free, surface-accessible cysteine, introduce one at a desired location away from the active site using site-directed mutagenesis.

    • Express and purify the cysteine-mutant protein. Ensure the protein is in a buffer free of reducing agents (e.g., DTT, β-mercaptoethanol). A suitable buffer is phosphate-buffered saline (PBS) at pH 6.5-7.5.

  • PEGylation Reaction:

    • Dissolve the Maleimide-PEG13 linker in a compatible solvent (e.g., DMSO or DMF) at a high concentration.

    • Add the Maleimide-PEG13 solution to the protein solution at a molar excess (typically 5- to 20-fold) of the PEG linker to the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add a small molecule thiol, such as free cysteine or β-mercaptoethanol, to the reaction mixture to quench any unreacted maleimide groups.

  • Purification of the PEGylated Protein:

    • Remove the unreacted PEG linker and quenching agent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). SEC separates molecules based on their hydrodynamic radius, with the larger PEGylated protein eluting before the smaller, unreacted components. IEX can be effective if the PEGylation alters the protein's surface charge.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the successful conjugation, purity, and integrity of the PEGylated protein.

Table 3: Methods for Characterization of PEGylated Proteins

Characterization MethodPurpose
SDS-PAGE To visualize the increase in molecular weight and assess the purity of the conjugate.
Size-Exclusion Chromatography (SEC) To determine the hydrodynamic size, assess aggregation, and quantify the purity of the conjugate.
Mass Spectrometry (ESI-MS or MALDI-TOF) To confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.
Peptide Mapping To identify the specific site of PEGylation on the protein.
Circular Dichroism (CD) Spectroscopy To assess the secondary structure of the protein and confirm that PEGylation has not caused significant conformational changes.
Differential Scanning Calorimetry (DSC) To evaluate the thermal stability of the PEGylated protein.
In vitro Bioassay To measure the biological activity (e.g., binding affinity, enzymatic activity) of the conjugate.

Visualizing Workflows and Pathways

Experimental Workflow for Developing a PEGylated Protein

The following diagram illustrates the general workflow for the development and characterization of a site-specifically PEGylated protein.

experimental_workflow cluster_design Design & Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_invivo In Vivo Evaluation protein_selection Protein Selection site_selection Site-Selection for PEGylation protein_selection->site_selection peg_synthesis PEG13-Linker Synthesis site_selection->peg_synthesis conjugation Protein-PEG13 Conjugation peg_synthesis->conjugation purification Purification (SEC/IEX) conjugation->purification sds_page SDS-PAGE purification->sds_page sec SEC purification->sec mass_spec Mass Spectrometry purification->mass_spec peptide_mapping Peptide Mapping purification->peptide_mapping cd_dsc CD & DSC purification->cd_dsc bioassay In vitro Bioassay purification->bioassay pk_pd Pharmacokinetics & Pharmacodynamics bioassay->pk_pd immunogenicity Immunogenicity Studies pk_pd->immunogenicity

Caption: Workflow for PEGylated Protein Development.

Signaling Pathway of a PEGylated Antibody-Drug Conjugate (ADC)

This diagram illustrates the mechanism of action of a hypothetical ADC where a short PEG linker is used to attach a cytotoxic drug to an antibody that targets a cancer cell surface receptor.

adc_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell adc Antibody-Drug Conjugate (with PEG13 linker) receptor Target Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Cleavage dna_damage DNA Damage & Apoptosis drug_release->dna_damage 5. Cytotoxicity

Caption: ADC Mechanism of Action.

Conclusion

Short, discrete PEG spacers, exemplified by the inferred properties of a PEG13 linker, offer a powerful tool for optimizing the therapeutic characteristics of proteins. By providing a balance of improved pharmacokinetics, enhanced stability, and reduced immunogenicity, while minimizing the impact on biological activity, these linkers are particularly valuable in the development of next-generation biotherapeutics such as antibody-drug conjugates. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of short-chain PEGylation strategies. As with any protein modification, empirical validation of the effects of a PEG13 spacer on a specific protein of interest is essential.

References

A Technical Deep Dive into NHS Ester Reactivity with Primary Amines for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the formation of stable covalent bonds with primary amines on biomolecules. This technical guide provides an in-depth exploration of the core principles governing NHS ester reactivity, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the development of precisely modified proteins, antibodies, oligonucleotides, and other critical components for research, diagnostics, and therapeutics.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate which subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[1][2]

The efficiency of this conjugation is primarily dictated by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester by water.[1] The interplay between these two reactions is heavily influenced by the reaction conditions, most notably pH.[1]

cluster_reactants NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide (NHS) Tetrahedral_Intermediate->NHS_Leaving_Group

Figure 1: Reaction mechanism of an NHS ester with a primary amine.

Quantitative Data on Reactivity and Stability

A thorough understanding of the quantitative aspects of NHS ester chemistry is crucial for optimizing conjugation reactions. The following tables summarize key data on the stability of NHS esters and the relative reactivity with various amino acid residues.

Table 1: Stability of NHS Esters in Aqueous Solution (Half-life)

The stability of NHS esters is highly dependent on pH and temperature, with hydrolysis being the primary degradation pathway.[3] Higher pH and temperature significantly decrease the half-life of the reactive ester.

pHTemperature (°C)Half-life
7.004-5 hours
7.0Room Temperature~1-2 hours
8.04~1 hour
8.0Room Temperature30-60 minutes
8.5Room Temperature~20-30 minutes
8.6410 minutes
9.0Room Temperature<10 minutes

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

While NHS esters are highly selective for primary amines, they can exhibit reactivity with other nucleophilic amino acid side chains, particularly under specific conditions.

Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage Stability
Lysine ε-Amino (-NH₂)Very High AmideVery Stable
N-Terminus α-Amino (-NH₂)High AmideVery Stable
TyrosinePhenolic Hydroxyl (-OH)Moderate (favored at pH < 7)EsterLabile
Serine/ThreonineAliphatic Hydroxyl (-OH)Low to ModerateEsterLabile
CysteineSulfhydryl (-SH)ModerateThioesterLabile
HistidineImidazoleLowAcyl-imidazoleVery Labile

The Critical Role of pH: Aminolysis vs. Hydrolysis

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry. It directly influences both the nucleophilicity of the target amine and the rate of the competing hydrolysis reaction.

  • Low pH (below ~7.0): Primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus, unreactive towards NHS esters.

  • Optimal pH (7.2 - 8.5): This range represents a compromise, where a sufficient concentration of the primary amine is deprotonated and reactive, while the rate of NHS ester hydrolysis is manageable. The most commonly recommended pH range for efficient labeling is 8.3-8.5.

  • High pH (above 8.5): The rate of hydrolysis of the NHS ester increases dramatically, leading to a significant reduction in the yield of the desired conjugate.

cluster_aminolysis Aminolysis (Desired Reaction) cluster_hydrolysis Hydrolysis (Competing Reaction) NHS_Ester NHS Ester Amine Primary Amine (R-NH₂) NHS_Ester->Amine Water Water (H₂O) NHS_Ester->Water Amide_Product Stable Amide Bond Amine->Amide_Product Optimal pH (7.2-8.5) Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid Increases with pH

Figure 2: Competing pathways of aminolysis and hydrolysis for NHS esters.

Detailed Experimental Protocols

Precise and reproducible results in bioconjugation depend on well-defined experimental protocols. Below are detailed methodologies for labeling proteins and oligonucleotides with NHS esters.

Protocol 1: Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).

Materials:

  • Protein of interest

  • NHS ester of the label

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5. Amine-free buffers such as HEPES and borate are also suitable.

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh to avoid hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the label is photosensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Reagent to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS ester and byproducts using a size-exclusion column, dialysis, or other suitable chromatography method.

  • Characterization:

    • Determine the degree of labeling (DOL) using spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific maximum absorbance wavelength.

Protocol 2: Oligonucleotide Conjugation with an NHS Ester

This protocol outlines the steps for labeling an amino-modified oligonucleotide.

Materials:

  • Amino-modified oligonucleotide

  • NHS ester of the label

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Purification supplies (e.g., gel filtration column, ethanol, sodium acetate)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amino-labeled oligonucleotide in the Conjugation Buffer to a final concentration of 0.3-0.8 mM.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the NHS ester solution to the oligonucleotide solution.

    • Gently vortex the mixture.

    • Incubate at room temperature for 1-2 hours, protected from light if necessary.

  • Purification:

    • Remove excess, unreacted label by methods such as ethanol precipitation or size-exclusion chromatography. For some applications, HPLC purification may be necessary to achieve high purity.

Experimental Workflow Visualization

A logical workflow is essential for successful bioconjugation. The following diagram illustrates a typical experimental workflow for protein labeling with an NHS ester.

Start Start Protein_Prep 1. Protein Preparation (Buffer Exchange, Concentration Adjustment) Start->Protein_Prep NHS_Ester_Prep 2. NHS Ester Solution Preparation (Fresh, Anhydrous Solvent) Protein_Prep->NHS_Ester_Prep Conjugation 3. Conjugation Reaction (Controlled pH, Temp, Time) NHS_Ester_Prep->Conjugation Quenching 4. Quench Reaction (Optional) Conjugation->Quenching Purification 5. Purification (Remove Excess Reagents) Quenching->Purification Characterization 6. Characterization (Degree of Labeling) Purification->Characterization End End Characterization->End

Figure 3: A typical experimental workflow for protein labeling with an NHS ester.

By understanding the fundamental principles of NHS ester reactivity, carefully considering the quantitative data, and adhering to detailed experimental protocols, researchers can achieve robust and reproducible bioconjugation results, paving the way for advancements in a wide array of scientific and therapeutic applications.

References

A Technical Guide to NHS and Sulfo-NHS Esters: Key Differences and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters and their sulfonated counterparts, sulfo-NHS esters, are among the most widely used reagents in bioconjugation chemistry. Their primary function is to facilitate the formation of stable amide bonds between a molecule of interest and primary amine groups on biomolecules such as proteins, peptides, and modified oligonucleotides. The choice between a standard NHS ester and a sulfo-NHS ester is a critical decision in experimental design, directly impacting reaction conditions, purification strategies, and the scope of possible applications. This in-depth technical guide elucidates the core differences between these two classes of reagents, providing quantitative data, detailed experimental protocols, and visual aids to inform researchers in their bioconjugation endeavors.

Core Chemical Differences and Properties

The fundamental distinction between an NHS ester and a sulfo-NHS ester lies in the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring of the latter.[1] This single chemical modification imparts a dramatic difference in the physicochemical properties of the two molecules, most notably their solubility and membrane permeability.

NHS Esters: These are the traditional, non-sulfonated versions. They are generally hydrophobic and thus have poor solubility in aqueous buffers.[2] Consequently, they must first be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture containing the target biomolecule.[3][4] This organic solvent carryover can sometimes be detrimental to the structure and function of sensitive proteins. Due to their hydrophobicity, NHS esters can readily cross cell membranes, making them suitable for labeling intracellular proteins.[5]

Sulfo-NHS Esters: The addition of the negatively charged sulfonate group renders sulfo-NHS esters water-soluble. This allows for conjugation reactions to be performed entirely in aqueous buffers, eliminating the need for organic solvents that might compromise the integrity of the biomolecule. The charge also prevents sulfo-NHS esters from crossing the plasma membrane, making them the ideal choice for specifically labeling proteins on the cell surface.

Quantitative Data Summary

The following tables summarize the key quantitative differences between NHS and sulfo-NHS esters, providing a basis for reagent selection.

FeatureNHS EsterSulfo-NHS EsterReference(s)
Aqueous Solubility Low (Requires organic solvent like DMSO or DMF)High (Soluble in aqueous buffers)
Membrane Permeability PermeableImpermeable
Typical Reaction pH 7.2 - 8.57.2 - 8.5
pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours
7.0Ambient~1 hour
8.041 hour
8.6410 minutes

Reaction Mechanism and Workflow

Both NHS and sulfo-NHS esters react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) via a nucleophilic acyl substitution to form a stable amide bond. The N-hydroxysuccinimide or sulfo-N-hydroxysuccinimide is released as a byproduct.

G cluster_reactants Reactants cluster_products Products NHSEster NHS or Sulfo-NHS Ester AmideBond Stable Amide Bond NHSEster->AmideBond reacts with PrimaryAmine Primary Amine (on biomolecule) PrimaryAmine->AmideBond Byproduct NHS or Sulfo-NHS AmideBond->Byproduct releases

Caption: General reaction of an NHS or sulfo-NHS ester with a primary amine.

A typical bioconjugation workflow involves several key steps, from reagent preparation to purification of the final conjugate.

G start Start prep_reagent Prepare NHS/Sulfo-NHS Ester Solution start->prep_reagent prep_biomolecule Prepare Biomolecule in Reaction Buffer start->prep_biomolecule end End reaction Incubate Reaction Mixture prep_reagent->reaction prep_biomolecule->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate reaction->purify If not quenching quench->purify analyze Analyze Conjugate purify->analyze analyze->end

Caption: A typical experimental workflow for bioconjugation using NHS or sulfo-NHS esters.

The decision of which ester to use is primarily dictated by the location of the target amines and the solvent requirements of the experiment.

G decision Target Location? intracellular Intracellular decision->intracellular Yes cell_surface Cell Surface decision->cell_surface No nhs_ester Use NHS Ester (Membrane Permeable) intracellular->nhs_ester sulfo_nhs_ester Use Sulfo-NHS Ester (Membrane Impermeable) cell_surface->sulfo_nhs_ester organic_solvent Requires Organic Solvent (e.g., DMSO, DMF) nhs_ester->organic_solvent aqueous_buffer Aqueous Buffer Compatible sulfo_nhs_ester->aqueous_buffer

Caption: Logical decision tree for selecting between NHS and sulfo-NHS esters.

Experimental Protocols

Below are detailed methodologies for common bioconjugation experiments using NHS and sulfo-NHS esters.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with a molecule functionalized as an NHS ester (e.g., a fluorescent dye or biotin).

Materials:

  • Protein to be labeled (1-10 mg/mL in an amine-free buffer, such as PBS, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer (0.1 M sodium phosphate, pH 7.2-8.5)

  • Quenching solution (1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography column or dialysis tubing for purification

Methodology:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer is free of primary amines.

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester. The final concentration of the organic solvent should ideally be below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. If using a light-sensitive label, protect the reaction from light.

  • Quenching: To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography or dialysis.

  • Analysis: Determine the degree of labeling (DOL) by spectrophotometry, if applicable, and confirm the integrity of the labeled protein.

Protocol 2: Cell Surface Protein Labeling with a Sulfo-NHS Ester

This protocol is designed for the specific labeling of proteins on the surface of living cells in suspension.

Materials:

  • Suspension cells

  • Ice-cold PBS, pH 8.0

  • Sulfo-NHS ester reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Quenching Buffer (PBS containing 100 mM glycine)

Methodology:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) by gentle centrifugation to remove any amine-containing culture medium.

  • Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.

  • Sulfo-NHS Ester Preparation: Immediately before use, dissolve the sulfo-NHS ester in water or PBS to a stock concentration (e.g., 10 mM).

  • Labeling Reaction: Add the sulfo-NHS ester stock solution to the cell suspension to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction on ice for 30 minutes. Incubation at low temperature minimizes the internalization of the label.

  • Quenching and Washing: Quench the reaction by adding the Quenching Buffer and incubate for 10 minutes on ice. Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

  • Downstream Processing: The labeled cells are now ready for downstream applications such as cell lysis, protein extraction, and affinity purification.

Conclusion

The selection between NHS and sulfo-NHS esters is a critical step in the design of bioconjugation experiments. The primary determinant for this choice is the desired location of the labeling—intracellular or cell surface—which is dictated by the membrane permeability of the ester. NHS esters, being hydrophobic, are suitable for intracellular targets but require the use of organic solvents. In contrast, the water-solubility and membrane-impermeability of sulfo-NHS esters make them ideal for labeling cell surface proteins in a completely aqueous environment, often preserving the native state of the biomolecule more effectively. By understanding the fundamental chemical differences and considering the quantitative data and protocols presented in this guide, researchers can make informed decisions to achieve successful and reproducible bioconjugation outcomes.

References

The Core Hydrophilic Properties of Polyethylene Glycol (PEG) in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Development Professionals

Polyethylene glycol (PEG), a synthetic polyether, has become an indispensable tool in the pharmaceutical sciences. Its profound hydrophilicity, biocompatibility, and flexible physicochemical properties have established it as the gold standard for modifying therapeutic molecules and drug delivery systems.[1][2] This technical guide provides an in-depth exploration of the core hydrophilic characteristics of PEG and their application in drug delivery, offering researchers and drug development professionals a comprehensive resource on its mechanism of action, quantitative properties, and the experimental protocols used for its characterization.

The process of covalently attaching PEG chains to a molecule, known as PEGylation, dramatically alters the pharmacokinetic and pharmacodynamic profile of the parent compound.[3][4] By forming a highly hydrated, flexible, and neutral shell around the drug or carrier, PEG enhances solubility, extends circulatory half-life, and reduces immunogenicity—a combination of effects often referred to as the "stealth" property.[5] These modifications have revolutionized the therapeutic potential of proteins, peptides, and nanoparticle-based medicines.

Quantitative Analysis of PEG's Hydrophilic Properties

The hydrophilicity of PEG is fundamentally derived from its repeating ethylene glycol units [-(CH2CH2O)n], which readily form hydrogen bonds with water molecules. This high hydration capacity is central to its function in drug delivery. The physical and chemical properties of PEG are highly dependent on its molecular weight (MW).

Table 1: Influence of Molecular Weight on the Physicochemical Properties of Polyethylene Glycol

Molecular Weight ( g/mol )Average Number of Ethylene Oxide Units (n)Physical State at Room Temp.Water Solubility
200 - 700~4 - 15Clear, viscous liquidMiscible in all proportions
1000 - 2000~22 - 45Soft, waxy solidHighly soluble
> 2000> 45Hard, crystalline solidSolubility decreases with increasing MW

This table summarizes the general relationship between PEG molecular weight and its physical state and water solubility, as described in sources.

The hydrophilicity conferred by PEGylation to a drug carrier surface can be quantified by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface.

Table 2: Water Contact Angle of Various PEGylated Surfaces

Surface MaterialPEG Molecular Weight (kDa)Water Contact Angle (°)Reference
Polydimethylsiloxane (PDMS)---~105°
PDMS-PEG Co-network (6:1 ratio)Not specified~55°
Polylactide (PLA)---~78-79°
PLA with PEG coating5.0~59-63°
PLA with PEG coating8.7~57-58°
Silicon Wafer5.0Advancing: ~35°, Receding: ~25°
Bare Gold---~65-70°
Gold with PEG coatingNot specified~23°

This table presents quantitative data from studies measuring the static or dynamic water contact angles on various surfaces before and after modification with PEG, demonstrating the significant increase in hydrophilicity.

The PEGylation Process and Its Impact on Drug Delivery

PEGylation is a versatile chemical process that can be tailored to optimize the therapeutic efficacy of a drug. The attachment of PEG chains masks the drug or nanocarrier from the host's immune system and alters its physicochemical properties.

PEGylation_Process Figure 1. The PEGylation Process cluster_reactants Reactants cluster_process Process cluster_product Product Drug Drug Molecule or Nanoparticle Reaction Covalent Conjugation Drug->Reaction PEG Reactive PEG Derivative (e.g., PEG-NHS, PEG-maleimide) PEG->Reaction PEG_Drug PEGylated Drug/ Nanoparticle Reaction->PEG_Drug Forms stable covalent bond Stealth_Effect Figure 2. Mechanism of the PEG 'Stealth' Effect cluster_non_peg Unmodified Nanoparticle cluster_peg PEGylated 'Stealth' Nanoparticle NP Nanoparticle Opsonin1 Opsonin Protein NP->Opsonin1 Opsonization Macrophage1 Macrophage (MPS) Opsonin1->Macrophage1 Phagocytosis (Rapid Clearance) PEG_NP PEGylated Nanoparticle Opsonin2 Opsonin Protein PEG_NP->Opsonin2 Steric Hindrance (Reduced Opsonization) Bloodstream Prolonged Circulation PEG_NP->Bloodstream Macrophage2 Macrophage (MPS) Experimental_Workflow Figure 3. General Experimental Workflow for Characterizing PEGylated Nanoparticles Formulation 1. Formulation (Drug Encapsulation & PEGylation) PhysChem 2. Physicochemical Characterization Formulation->PhysChem InVitro 3. In Vitro Evaluation PhysChem->InVitro DLS Size & PDI (DLS) Zeta Surface Charge (Zeta Potential) Morphology Morphology (TEM) DrugLoad Drug Loading & Encapsulation InVivo 4. In Vivo Studies InVitro->InVivo Release Drug Release Profile Stability Colloidal Stability CellUptake Cellular Uptake & Cytotoxicity PK Pharmacokinetics (PK) Biodist Biodistribution Efficacy Therapeutic Efficacy

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with NHS ester-PEG13-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can improve protein solubility, stability, and circulation half-life, while reducing immunogenicity. This document provides a detailed protocol for labeling antibodies with NHS ester-PEG13-COOH, an amine-reactive PEGylation reagent. N-Hydroxysuccinimide (NHS) esters react efficiently with primary amines (e.g., the side chains of lysine residues and the N-terminus of polypeptides) on the antibody in a pH-dependent manner to form stable amide bonds. The terminal carboxylic acid group on the PEG linker allows for subsequent conjugation to other molecules if desired.

Data Presentation: Quantitative Analysis of Antibody PEGylation

The efficiency of antibody PEGylation is influenced by several factors, primarily the molar ratio of the NHS-PEG reagent to the antibody. The following table summarizes the expected outcomes when labeling a typical IgG antibody (150 kDa) at a concentration of 1-10 mg/mL under optimal reaction conditions. It is important to note that these values are representative and optimal ratios should be empirically determined for each specific antibody and application.

Molar Excess of NHS-PEG13-COOH to AntibodyExpected Average Degree of Labeling (DOL) (PEG molecules/antibody)Estimated Labeling Efficiency (%)Expected Antibody Recovery (%)
5-10 fold2 - 440 - 60> 90
10-20 fold4 - 6[1]60 - 8085 - 90
20-50 fold6 - 1070 - 9080 - 85

Note: Higher molar excesses can lead to increased labeling but may also result in reduced antibody activity and lower recovery rates due to precipitation or aggregation. Dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions[1].

Experimental Protocols

Materials Required
  • Antibody of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 7.2-8.5. Amine-free buffers such as PBS are also suitable[1]. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or spin desalting columns.

  • Spectrophotometer for protein concentration determination.

Protocol for Antibody Labeling

This protocol is designed for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody amounts or types.

1. Antibody Preparation:

  • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis against the Reaction Buffer or by using a suitable antibody purification kit[2].

  • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer[1].

2. Preparation of this compound Stock Solution:

  • The this compound is moisture-sensitive and should be stored at -20°C with a desiccant.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes .

3. Labeling Reaction:

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For a 20-fold molar excess as a starting point:

    • Volume of NHS-PEG (µL) = (20 × (mg of Antibody / MW of Antibody) × MW of NHS-PEG) / (Concentration of NHS-PEG stock in mg/µL)

  • Add the calculated volume of the this compound solution to the antibody solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times are generally not necessary and may increase the risk of hydrolysis of the NHS ester.

4. Quenching the Reaction:

  • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the Quenching Buffer will react with any unreacted NHS esters.

5. Purification of the PEGylated Antibody:

  • Remove unreacted this compound and other reaction byproducts by size-exclusion chromatography (SEC), dialysis, or using spin desalting columns.

  • The choice of purification method will depend on the sample volume and the desired level of purity. SEC is often preferred for its ability to separate monomers from aggregates.

6. Characterization of the PEGylated Antibody:

  • Determine the final concentration of the purified PEGylated antibody using a spectrophotometer (A280) or a protein concentration assay (e.g., BCA).

  • The Degree of Labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry or by quantifying the number of free amines remaining after labeling compared to the unlabeled antibody.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) labeling Labeling Reaction (Antibody + NHS-PEG) antibody_prep->labeling Amine-free buffer peg_prep NHS-PEG13-COOH Stock Solution Prep peg_prep->labeling Freshly prepared quenching Quenching (Add Tris or Glycine) labeling->quenching Stop reaction purification Purification (SEC / Dialysis) quenching->purification Remove excess reagents characterization Characterization (Concentration, DOL) purification->characterization Purified conjugate

Caption: Experimental workflow for labeling antibodies with this compound.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor internalization Internalization receptor->internalization lysosome Lysosomal Degradation internalization->lysosome Drug Release (if ADC) peg_ab PEGylated Antibody peg_ab->receptor Binding macrophage Macrophage peg_ab->macrophage Phagocytosis anti_peg Anti-PEG Antibody peg_ab->anti_peg Immunogenic Response clearance Accelerated Blood Clearance macrophage->clearance anti_peg->peg_ab Opsonization

Caption: Generalized interaction of a PEGylated antibody with a target cell and the immune system.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using NHS ester-PEG13-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and novel biomaterials. Polyethylene glycol (PEG) is widely employed for this purpose to enhance nanoparticle stability, improve biocompatibility, and prolong circulation times by reducing opsonization and clearance by the reticuloendothelial system.[1] This document provides detailed application notes and protocols for the use of a heterobifunctional linker, NHS ester-PEG13-COOH, for the surface modification of nanoparticles.

This linker possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a carboxylic acid (-COOH). The NHS ester reacts efficiently with primary amines (-NH2) on the nanoparticle surface to form a stable amide bond.[2][3] The terminal carboxylic acid remains available for subsequent conjugation to other molecules, such as targeting ligands, imaging agents, or drugs, via carbodiimide chemistry (e.g., using EDC and NHS).[4][5]

Principle of Reaction

The surface functionalization process using this compound on amine-functionalized nanoparticles is a straightforward, two-step process. The first step involves the reaction of the NHS ester with the primary amines on the nanoparticle surface. The second, optional step, involves the activation of the terminal carboxyl group for further conjugation.

Step 1: PEGylation via NHS Ester Reaction

The NHS ester group of the linker reacts with primary amines on the nanoparticle surface in a nucleophilic acyl substitution reaction. This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5 to ensure that the primary amines are deprotonated and thus nucleophilic. The reaction results in the formation of a stable amide bond, covalently attaching the PEG linker to the nanoparticle surface.

Step 2: Activation of the Terminal Carboxylic Acid (Optional)

For subsequent conjugation of other molecules to the PEGylated nanoparticle, the terminal carboxylic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This activated nanoparticle can then be reacted with a molecule containing a primary amine.

Data Presentation: Physicochemical Characterization

The successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data observed upon PEGylation.

Table 1: Change in Hydrodynamic Diameter upon PEGylation

Nanoparticle TypeInitial Diameter (nm)Diameter after PEGylation (nm)Reference
Chitosan/siRNA126.6 ± 2.18134.9 ± 1.28 (with 10 kDa PEG)
PLGA~253~286
Iron Oxide~8~184 (formulation dependent)

Note: The increase in hydrodynamic diameter is dependent on the core nanoparticle size, the length of the PEG chain, and the grafting density.

Table 2: Change in Zeta Potential upon PEGylation

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
PLGA-30.1-18.6
Iron Oxide-40 (at pH 13)Shift in point of zero charge to pH 5
Chitosan/siRNA(Positive)Reduction in positive charge

Note: PEGylation typically leads to a decrease in the absolute value of the zeta potential, trending towards neutrality, due to the shielding of the surface charge by the hydrophilic PEG layer.

Experimental Protocols

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS) with 0.15 M NaCl, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification equipment (e.g., centrifugal filter units, dialysis cassettes, or size-exclusion chromatography columns).

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.

  • Reaction:

    • Calculate the required amount of this compound. A 10- to 50-fold molar excess of the linker over the estimated surface amine groups is a good starting point for optimization.

    • Add the calculated volume of the this compound stock solution to the nanoparticle dispersion while gently vortexing or stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by repeated centrifugation and resuspension, dialysis against the Reaction Buffer, or size-exclusion chromatography.

  • Characterization: Characterize the PEGylated nanoparticles for changes in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). Further characterization can include techniques like FTIR or NMR to confirm the presence of PEG on the surface.

Protocol 2: Activation of Terminal COOH on PEGylated Nanoparticles

This protocol is for the activation of the terminal carboxylic acid on the now PEGylated nanoparticles for subsequent conjugation to an amine-containing molecule.

Materials:

  • COOH-PEG-Nanoparticles (from Protocol 1)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule for conjugation

  • Conjugation Buffer: PBS, pH 7.2-7.5.

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification equipment

Procedure:

  • Nanoparticle Preparation: Resuspend the COOH-PEG-Nanoparticles in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add EDC and NHS to the nanoparticle solution. A 2- to 10-fold molar excess of EDC and NHS over the estimated amount of surface carboxyl groups is a common starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately add the amine-containing molecule (dissolved in Conjugation Buffer) to the activated nanoparticle solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal reaction with the newly formed NHS ester.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the final functionalized nanoparticles.

  • Characterization: Characterize the final product to confirm the successful conjugation of the target molecule.

Visualizations

G cluster_0 Nanoparticle Surface cluster_1 This compound cluster_2 Functionalized Nanoparticle NP Nanoparticle Amine -NH2 NP->Amine NP_Func Nanoparticle NHS NHS Ester Amine->NHS Reaction (pH 7.2-8.5) Amide -NH-CO-PEG13-COOH PEG13 -PEG13- NHS->PEG13 COOH -COOH PEG13->COOH NP_Func->Amide G start Start: Amine-Functionalized Nanoparticles prep_np 1. Disperse Nanoparticles in Reaction Buffer start->prep_np react 3. Mix and Incubate (RT, 1-2h or 4°C, overnight) prep_np->react prep_peg 2. Prepare fresh NHS-PEG-COOH solution in DMSO/DMF prep_peg->react quench 4. Quench Reaction (Optional) react->quench purify 5. Purify PEGylated Nanoparticles (Centrifugation/Dialysis) quench->purify char1 6. Characterize Size and Zeta Potential (DLS) purify->char1 activate_cooh 7. Activate Terminal COOH with EDC/NHS (Optional) char1->activate_cooh conjugate 8. Conjugate with Amine-Molecule activate_cooh->conjugate purify2 9. Purify Final Conjugate conjugate->purify2 char2 10. Final Characterization purify2->char2 end End: Functionalized Nanoparticles char2->end

References

Application Notes: NHS ester-PEG13-COOH for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery enhances therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[][3] An ADC is comprised of three core components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[1][]

The linker is a critical element, profoundly influencing the ADC's stability, pharmacokinetics, and mechanism of action. This document provides detailed application notes and protocols for the use of NHS ester-PEG13-COOH , a non-cleavable, polyethylene glycol (PEG)-based linker, in the development of ADCs. The N-Hydroxysuccinimide (NHS) ester enables covalent conjugation to primary amines on the antibody, while the PEG13 spacer improves hydrophilicity and the overall biopharmaceutical properties of the resulting conjugate.

Properties and Advantages of this compound

This compound is a heterobifunctional linker featuring a reactive NHS ester group at one end and a terminal carboxylic acid (COOH) group at the other, separated by a 13-unit polyethylene glycol chain.

Key Advantages:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain can improve the solubility of ADCs, particularly those with hydrophobic payloads, reducing the propensity for aggregation. This "shielding" effect contributes to better overall stability and manufacturability.

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to prolong the circulation half-life of biologics. The PEG chain forms a hydration shell around the ADC, which can reduce renal clearance and decrease immunogenicity, leading to improved plasma exposure.

  • Non-Cleavable Design: As a non-cleavable linker, it forms a stable amide bond with the antibody. Drug release occurs only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome. This mechanism minimizes premature drug release in systemic circulation, potentially leading to a better safety profile.

  • Defined Spacer Length: The monodispersed PEG13 chain provides a precise and consistent spacer length, ensuring homogeneity in the final ADC product, which is a critical quality attribute for regulatory approval.

Application Notes & Experimental Considerations

NHS Ester Reaction Chemistry

The core of the conjugation process is the reaction between the NHS ester group on the linker and primary amines (specifically the ε-amino groups of lysine residues and the N-terminal α-amino group) on the antibody. This nucleophilic acyl substitution reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH. The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6. Therefore, reaction conditions must be optimized to favor aminolysis over hydrolysis.

Buffer and pH Selection

The choice of buffer is critical for successful conjugation.

  • Optimal pH: The reaction should be performed in a pH range of 7.2 to 8.5. This range ensures that a sufficient fraction of the primary amines on the antibody are deprotonated and nucleophilic, while keeping the rate of hydrolysis manageable.

  • Compatible Buffers: Amine-free buffers are mandatory. Phosphate-buffered saline (PBS), borate, and HEPES buffers are commonly used.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be strictly avoided as they will compete with the antibody for reaction with the NHS ester, drastically reducing conjugation efficiency.

Linker-Payload Preparation

The this compound linker must first be conjugated to the cytotoxic payload. This typically involves activating the linker's terminal COOH group (e.g., using carbodiimide chemistry like EDC/NHS) to react with an amine-containing payload, or activating a payload's carboxyl group to react with an amine-functionalized version of the PEG linker. For the purpose of this protocol, we assume a pre-formed, amine-reactive Linker-Payload complex is available where the NHS ester is ready for conjugation to the antibody.

Due to the moisture sensitivity of NHS esters, the reagent should be stored in a desiccated environment (e.g., at -20°C) and warmed to room temperature before opening to prevent condensation. It is recommended to dissolve the linker-payload in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

This protocol describes the removal of incompatible buffer components and preparation of the antibody for conjugation.

Methodology:

  • Buffer Exchange: If the antibody is stored in a buffer containing primary amines (e.g., Tris), a buffer exchange into an amine-free conjugation buffer (e.g., PBS, pH 7.4-8.0) is required. This can be achieved using dialysis cassettes, spin desalting columns, or tangential flow filtration (TFF), depending on the scale.

  • Concentration Adjustment: Adjust the final antibody concentration to a range of 2-10 mg/mL in the conjugation buffer. Higher protein concentrations can favor the desired conjugation reaction over hydrolysis.

  • Quantification: Determine the precise antibody concentration using UV-Vis spectrophotometry at 280 nm (A280).

Protocol 2: Antibody-Linker Conjugation

This protocol details the reaction between the prepared antibody and the this compound-Payload complex.

Methodology:

  • Reagent Preparation: Prepare a stock solution (typically 10 mM) of the this compound-Payload in anhydrous DMSO immediately prior to use.

  • Molar Excess Calculation: Determine the desired molar excess of the linker-payload to be added to the antibody. A typical starting point is a 5 to 20-fold molar excess. This ratio is a critical parameter for controlling the final drug-to-antibody ratio (DAR).

  • Conjugation Reaction:

    • Slowly add the calculated volume of the linker-payload DMSO stock solution to the stirring antibody solution. The final concentration of DMSO should ideally not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent that contains primary amines, such as Tris buffer or glycine, to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS esters. Incubate for 15-30 minutes.

Protocol 3: ADC Purification

Purification is essential to remove unconjugated linker-payload, quenching reagent, and to separate ADC species. A multi-step chromatography approach is standard.

Methodology:

  • Removal of Small Molecules (Desalting): The first step is to remove excess (unconjugated) linker-payload and quenching reagent. This is typically done using Size Exclusion Chromatography (SEC) or dialysis.

  • Separation by DAR (Optional but Recommended): Hydrophobic Interaction Chromatography (HIC) is a powerful technique to separate ADC species with different drug-to-antibody ratios. The conjugation of the linker-payload increases the hydrophobicity of the antibody, allowing for the separation of unconjugated antibody (elutes first) from ADCs with increasing DAR values.

  • Aggregate Removal (Polishing): A final SEC step is used as a polishing step to remove any high-molecular-weight aggregates that may have formed during the process and to place the final ADC into its formulation buffer.

Protocol 4: ADC Characterization

Characterization confirms the identity, purity, and quality of the ADC.

Methodology:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: For payloads with a distinct UV absorbance from the antibody, DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the protein and another for the payload) and using their respective extinction coefficients in a calculation.

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC (separating heavy and light chains) provides a precise measurement of mass and allows for the determination of the distribution of different drug-loaded species. This is the preferred method for accurate DAR determination.

  • Purity and Aggregation Analysis: Analytical SEC (SEC-HPLC) is used to quantify the percentage of monomeric ADC versus aggregates or fragments.

  • Antigen Binding: An Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • In Vitro Cytotoxicity: Cell-based assays are performed on antigen-positive and antigen-negative cell lines to determine the potency (e.g., IC50) and specificity of the newly created ADC.

Data Presentation

Quantitative data should be clearly summarized to guide the optimization process.

Table 1: Recommended Reaction and Purification Parameters

Parameter Recommended Range Purpose
Conjugation
Antibody Concentration 2 - 10 mg/mL Favor conjugation over hydrolysis
Buffer System PBS, Borate, HEPES Amine-free environment
pH 7.2 - 8.5 Balance amine reactivity and NHS ester stability
Molar Excess (Linker:Ab) 5:1 to 20:1 Control final Drug-to-Antibody Ratio (DAR)
Reaction Time 1-2h (RT) or 2-4h (4°C) Allow reaction to proceed to completion
Organic Solvent (max) 10% v/v Maintain protein stability
Purification
Primary Method SEC / HIC Remove impurities and separate by DAR

| Polishing Method | SEC | Remove aggregates and perform buffer exchange |

Table 2: Representative ADC Characterization Data

Analysis Method Quality Attribute Expected Result
Mass Spectrometry Average DAR 3.5 - 4.5
Drug Distribution Heterogeneous mixture of DAR 0, 2, 4, 6, 8
Analytical SEC-HPLC Monomer Purity > 95%
Aggregate Content < 5%
ELISA / SPR Antigen Binding < 2-fold change in KD vs. unconjugated mAb

| Cell-Based Assay | In Vitro Potency (IC50) | Sub-nanomolar on antigen-positive cells |

Visualizations

ADC Synthesis Workflow

ADC_Workflow Figure 1. General Workflow for ADC Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis mAb 1. Antibody Preparation Conjugation 3. Conjugation Reaction (pH 7.2-8.5) mAb->Conjugation LinkerPayload 2. Linker-Payload Solubilization LinkerPayload->Conjugation Quench 4. Quench Reaction (Add Tris/Glycine) Conjugation->Quench HIC 5. HIC Purification (DAR Separation) Quench->HIC SEC 6. SEC Purification (Aggregate Removal) HIC->SEC Characterization 7. ADC Characterization (DAR, Purity, Potency) SEC->Characterization ADC_MoA Figure 3. Mechanism of Action of a Non-Cleavable ADC cluster_steps s1 1. ADC binds to target antigen on cancer cell surface s2 2. ADC-antigen complex is internalized via endocytosis s1->s2 s3 3. Endosome fuses with lysosome s2->s3 s4 4. Antibody is degraded by lysosomal proteases s3->s4 s5 5. Active drug is released (amino acid-linker-payload) s4->s5 s6 6. Drug induces cytotoxicity and apoptosis s5->s6

References

Applications of NHS ester-PEG13-COOH in Proteomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS ester-PEG13-COOH is a heterobifunctional chemical linker that plays a significant role in advancing proteomics research. This reagent features an N-hydroxysuccinimide (NHS) ester at one end and a carboxylic acid (-COOH) at the other, connected by a 13-unit polyethylene glycol (PEG) spacer. The NHS ester facilitates the covalent conjugation to primary amines (-NH2) on proteins, such as the N-terminus and the side chains of lysine residues, forming stable amide bonds.[1] The PEG linker enhances the solubility of the conjugate in aqueous solutions, and the terminal carboxylic acid provides a reactive handle for further modifications.

One of the primary applications of this compound is in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This document provides detailed application notes and protocols for the use of this compound in key proteomics workflows, including protein labeling and its incorporation into PROTACs.

Key Applications and Methodologies

The primary applications of this compound in proteomics include:

  • Protein Labeling and Modification: The NHS ester functionality allows for the straightforward labeling of proteins with the PEG13-COOH moiety. This can be used to introduce a hydrophilic spacer and a reactive carboxyl group for subsequent conjugation to other molecules or surfaces.

  • PROTAC Synthesis: This reagent serves as a versatile linker in the modular synthesis of PROTACs, connecting a protein-of-interest (POI) ligand to an E3 ligase ligand.[2]

  • Cross-linking Studies: While less common for this specific reagent, the general reactivity of NHS esters allows for their use in chemical cross-linking experiments to study protein-protein interactions when combined with a second reactive group.

Application Note 1: Protein Labeling with this compound

This section details the protocol for labeling proteins with this compound. The NHS ester reacts with primary amines on the protein surface to form a stable amide bond.

Quantitative Data for Protein Labeling

The optimal conditions for protein labeling with NHS esters can vary depending on the protein's concentration, the number of available primary amines, and the desired degree of labeling. The following table provides typical starting parameters for labeling proteins with NHS ester reagents. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific protein of interest.

ParameterRecommended RangeNotes
Molar Excess of NHS ester 10:1 to 40:1 (NHS ester:Protein)A 20:1 molar excess is a common starting point.
Protein Concentration 1-20 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Reaction Buffer Amine-free buffers such as PBS, HEPES, or Bicarbonate buffer.Avoid buffers containing primary amines like Tris or glycine.
Reaction pH 7.2 - 8.5pH 8.3 is often optimal for the reaction with primary amines.
Reaction Time 30 minutes to 4 hours at room temperature, or 2 hours on ice.Longer incubation times may be needed for reactions at lower pH or temperature.
Reaction Temperature 4°C to 25°C (Room Temperature)Reactions at 4°C can be performed overnight.
Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-20 mg/mL in amine-free buffer, pH 7.2-8.5) reaction Add NHS ester solution to protein solution (Molar excess 10:1 to 40:1) prep_protein->reaction prep_reagent Prepare this compound Solution (e.g., 10 mg/mL in DMSO or DMF) prep_reagent->reaction incubation Incubate for 30 min - 4 hr at RT or 2 hr on ice reaction->incubation purification Remove excess reagent (Size-exclusion chromatography or dialysis) incubation->purification analysis Characterize labeled protein (e.g., Mass Spectrometry, SDS-PAGE) purification->analysis

Figure 1: Experimental workflow for protein labeling.
Detailed Protocol for Protein Labeling

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the chosen amine-free reaction buffer at a concentration of 1-20 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Perform the Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Gently mix the reaction and incubate for 30 minutes to 4 hours at room temperature, or for 2 hours on ice. Protect from light if the final application is fluorescence-based.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the Labeled Protein:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against an appropriate buffer.

  • Characterize the Conjugate:

    • Analyze the labeled protein using techniques such as mass spectrometry to confirm conjugation and determine the degree of labeling. SDS-PAGE can also be used to observe the mass shift upon labeling.

Application Note 2: Synthesis of PROTACs using this compound

This compound is a valuable tool for the synthesis of PROTACs. In a typical workflow, the carboxylic acid end of the linker is first coupled to the amine-functionalized ligand of either the POI or the E3 ligase. The NHS ester end is then used to react with an amine group on the other ligand.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a representative logical workflow for the synthesis of a PROTAC using this compound.

G cluster_synthesis PROTAC Synthesis cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_purification_final Final Purification cluster_characterization Characterization start Start with: - POI Ligand (with amine) - E3 Ligase Ligand (with amine) - this compound step1 Couple -COOH of linker to E3 Ligase Ligand-NH2 (Amide bond formation) start->step1 step2 Couple NHS ester of linker-E3 Ligand to POI Ligand-NH2 step1->step2 purification_final Purify final PROTAC (e.g., HPLC) step2->purification_final characterization Characterize PROTAC (e.g., MS, NMR) purification_final->characterization

Figure 2: Logical workflow for PROTAC synthesis.
Detailed Protocol for PROTAC Synthesis (Illustrative Example)

This protocol describes a general approach. The specific reaction conditions, protecting groups, and purification methods will need to be optimized based on the specific POI and E3 ligase ligands being used.

Part 1: Coupling of E3 Ligase Ligand to the Carboxylic Acid End of the Linker

Materials:

  • E3 Ligase Ligand with a primary or secondary amine

  • This compound

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous organic solvent (e.g., DMF)

Procedure:

  • Reaction Setup:

    • In an inert atmosphere, dissolve the E3 ligase ligand and this compound in anhydrous DMF.

  • Coupling Reaction:

    • Add the peptide coupling reagents and the organic base to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by a suitable analytical method such as LC-MS.

  • Work-up and Purification:

    • Perform an appropriate aqueous work-up to remove excess reagents.

    • Purify the resulting intermediate (E3 Ligand-PEG13-NHS ester) by flash chromatography or preparative HPLC.

Part 2: Coupling of the POI Ligand to the NHS Ester End of the Linker-E3 Ligand Intermediate

Materials:

  • Purified E3 Ligand-PEG13-NHS ester intermediate

  • POI Ligand with a primary amine

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Organic base (e.g., DIPEA) (optional, can accelerate the reaction)

Procedure:

  • Reaction Setup:

    • Dissolve the E3 Ligand-PEG13-NHS ester intermediate and the POI ligand in anhydrous DMF or DMSO.

  • Coupling Reaction:

    • Add the organic base if needed.

    • Stir the reaction at room temperature until the starting materials are consumed, as monitored by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Side Reactions and Considerations

While NHS esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic residues, particularly at higher pH.

  • Hydrolysis: The NHS ester can hydrolyze in aqueous solutions, rendering it inactive. It is crucial to use freshly prepared solutions and perform reactions in a timely manner.

  • Reaction with other residues: At higher pH, NHS esters can also react with the hydroxyl groups of serine, threonine, and tyrosine, and the imidazole group of histidine. To favor reaction with primary amines, it is recommended to keep the pH between 7.2 and 8.5.

Conclusion

This compound is a valuable and versatile reagent in the field of proteomics. Its well-defined structure, including the hydrophilic PEG spacer, and its bifunctional nature make it particularly well-suited for the synthesis of PROTACs for targeted protein degradation. The protocols and data presented here provide a solid foundation for researchers to incorporate this linker into their proteomics workflows. As with any chemical modification of proteins, optimization of reaction conditions is key to achieving the desired outcome.

References

Application Note: Advanced Bioconjugation Techniques Using Amine-Reactive PEGylated Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or small drugs, is a cornerstone of modern biopharmaceutical development.[1][2] This modification enhances the therapeutic properties of biomolecules by improving their solubility, extending their plasma half-life, increasing stability, and reducing immunogenicity.[1][3][4] Amine-reactive crosslinkers are among the most common reagents used for PEGylation, as they target the abundant primary amines found on the N-terminus of polypeptide chains and the side chains of lysine residues. This document provides a detailed overview of, and protocols for, using amine-reactive PEGylated crosslinkers in bioconjugation.

Fundamentals of Amine-Reactive PEGylation The core principle of amine-reactive PEGylation involves the reaction between a nucleophilic primary amine on a biomolecule and an electrophilic group on the PEG crosslinker. N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive groups due to their high reactivity and ability to form stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9).

The general reaction mechanism is illustrated below:

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG (Stable Amide Bond) Protein->Conjugate + PEG-NHS Ester (pH 7.2-8.5) PEG_NHS PEG-NHS Ester NHS_leaving NHS Byproduct Conjugate->NHS_leaving releases

Caption: Reaction of an amine-containing protein with a PEG-NHS ester.

Types of Amine-Reactive PEGylated Crosslinkers

PEG crosslinkers can be classified based on their reactivity and structure.

  • Homobifunctional Crosslinkers: These possess identical reactive groups (e.g., NHS esters) at both ends of the PEG spacer, such as BS(PEG)n reagents. They are used to link two amine-containing molecules or to induce intramolecular crosslinking.

  • Heterobifunctional Crosslinkers: These have different reactive groups at each end, such as an NHS ester and a maleimide group (e.g., SM(PEG)n). This allows for controlled, sequential conjugations. For instance, the NHS ester can first react with an amine on one protein, and after purification, the maleimide group can specifically react with a thiol (sulfhydryl) group on a second molecule.

  • Branched vs. Linear PEGs: Linear PEGs are straight chains with functional groups at one or both ends. Branched or multi-arm PEGs have multiple PEG arms extending from a central core, which can offer superior shielding effects and a higher hydrodynamic volume.

The workflow for a typical two-step heterobifunctional conjugation is outlined below.

G start Start: Amine-Containing Protein (Protein 1) step1 Step 1: Activation React Protein 1 with excess NHS-PEG-Maleimide crosslinker start->step1 purify1 Purification Remove excess crosslinker via desalting column or dialysis step1->purify1 intermediate Maleimide-Activated Intermediate purify1->intermediate step2 Step 2: Conjugation React intermediate with Thiol-Containing Molecule (Molecule 2) intermediate->step2 purify2 Final Purification Remove unconjugated molecules (e.g., via SEC) step2->purify2 final Final Conjugate: Protein 1-PEG-Molecule 2 purify2->final

Caption: Workflow for a two-step heterobifunctional crosslinking reaction.

Data Summary Tables

Table 1: Comparison of Common Amine-Reactive NHS Ester Termini This table compares different succinimidyl ester derivatives used in PEGylation, highlighting their relative stability in aqueous solutions.

NHS Ester TypeFull NameLinkage to PEGAqueous Hydrolysis Half-Life (approx.)Key Characteristics
SCM Succinimidyl Carboxyl Methyl ester-O-CO-CH₂-< 5 minutesHighly reactive, requires a large excess of reagent due to rapid hydrolysis.
SS Succinimidyl SuccinateEster linkage in backbone~10 minutesThe ester linkage in the spacer arm is susceptible to hydrolysis.
SG Succinimidyl GlutarateEster linkage in backbone~20 minutesMore resistant to hydrolysis than SS due to an additional methylene group.

Table 2: Summary of Common Techniques for Characterizing PEGylated Proteins Successful PEGylation must be confirmed and characterized. Various analytical techniques are available for this purpose.

TechniquePrincipleInformation ObtainedLimitations
SDS-PAGE Separation by molecular weight. PEGylation increases the apparent molecular weight.Degree of PEGylation (number of PEG chains per protein), reaction heterogeneity.Provides apparent MW, not absolute. Broad bands due to PEG polydispersity.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius. PEGylation increases the molecule's size.Purity of the conjugate, detection of aggregates, estimation of hydrodynamic volume.Resolution may be insufficient to separate species with small mass differences.
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio to determine molecular weight.Precise molecular weight of the conjugate, degree of PEGylation, confirmation of covalent attachment.Polydispersity of PEG can complicate spectra, making data deconvolution challenging.
¹H NMR Spectroscopy Integration of specific proton signals from the PEG backbone and the protein.Quantitative determination of the degree of PEGylation.Requires high sample concentration and removal of all free PEG.
TNBS Assay Trinitrobenzenesulfonic acid (TNBS) reacts with free primary amines to produce a colored product.Indirectly quantifies PEGylation by measuring the reduction of available amine groups.Only applicable for amine-targeted PEGylation; requires a non-PEGylated control.
HPLC (RP-HPLC, IEX) Separation based on hydrophobicity (RP) or charge (IEX).Purity, separation of positional isomers, degree of PEGylation.PEG chains can cause peak broadening and affect resolution.

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation using SM(PEG)n Crosslinker

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH) using a heterobifunctional SM(PEG)n (Succinimidyl-PEG-Maleimide) crosslinker.

Materials:

  • Protein-NH₂ (e.g., an antibody)

  • Molecule-SH (e.g., a peptide or enzyme)

  • SM(PEG)n crosslinker (e.g., SM(PEG)₁₂)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers with primary amines like Tris.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

Part A: Maleimide-Activation of Protein-NH₂

  • Prepare Protein-NH₂: Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL (e.g., 0.1 mM).

  • Prepare Crosslinker Stock: Immediately before use, dissolve the SM(PEG)n crosslinker in DMSO to create a 10-20 mM stock solution.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved SM(PEG)n crosslinker to the Protein-NH₂ solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove Excess Crosslinker: Immediately purify the maleimide-activated protein using a desalting column equilibrated with Conjugation Buffer. This step is critical to remove the non-reacted crosslinker.

Part B: Conjugation to Sulfhydryl-Containing Molecule

  • Prepare Molecule-SH: Ensure the sulfhydryl groups on Molecule-SH are reduced and free. If necessary, treat with a reducing agent like TCEP and subsequently remove the agent.

  • Conjugation Reaction: Combine the purified maleimide-activated protein from Step 5 with the Molecule-SH. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined empirically.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.

  • Final Purification: Purify the final conjugate to remove unreacted molecules using an appropriate method such as size-exclusion chromatography (SEC).

Protocol 2: Characterization of PEGylated Conjugate

This protocol outlines basic characterization using SDS-PAGE and analytical SEC.

G start Start: Purified PEG-Protein Conjugate sds_page SDS-PAGE Analysis Compare conjugate to unmodified protein start->sds_page sec Analytical SEC Assess purity and aggregation state start->sec decision Do results confirm successful conjugation? sds_page->decision Increased Apparent MW? sec->decision Shift in Elution Time? success Characterization Complete Proceed to functional assays decision->success Yes fail Troubleshoot Reaction (See Table 2) decision->fail No

Caption: Workflow for the characterization of a PEG-protein conjugate.

A. SDS-PAGE Analysis

  • Sample Preparation: Prepare samples of the starting, unmodified protein and the final purified conjugate. Dilute both to the same protein concentration in a non-reducing sample buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run the electrophoresis according to the manufacturer's instructions.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: Compare the bands. A successful PEGylation will result in a band (or a smear, due to PEG heterogeneity) with a higher apparent molecular weight for the conjugate compared to the unmodified protein.

B. Analytical Size-Exclusion Chromatography (SEC)

  • System Preparation: Equilibrate an analytical SEC column appropriate for the size range of your expected conjugate with a suitable mobile phase (e.g., PBS).

  • Sample Injection: Inject a known concentration of the purified conjugate onto the column. Also, run standards of the unconjugated protein and the PEG reagent if possible.

  • Data Analysis: Analyze the resulting chromatogram. The PEGylated conjugate should elute earlier than the unconjugated protein due to its larger hydrodynamic radius. The peak's symmetry can indicate the sample's homogeneity and lack of aggregation.

Disclaimer: These protocols provide a general guideline. Researchers must optimize reaction conditions, such as molar ratios, pH, and incubation times, for their specific molecules and applications.

References

Optimizing Bioconjugation: Application Notes and Protocols for NHS ester-PEG13-COOH Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug development and biotechnology. PEGylation can enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their solubility, extending their circulatory half-life, and reducing their immunogenicity. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for PEGylation due to their ability to efficiently react with primary amines on biomolecules to form stable amide bonds.

This document provides detailed application notes and protocols for the use of NHS ester-PEG13-COOH, a heterobifunctional linker, to achieve optimal labeling efficiency. Understanding and controlling the reaction conditions is paramount to successful bioconjugation.

Key Reaction Parameters for Optimal Labeling

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is critically dependent on several parameters that influence the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5.[1][2] At a lower pH, primary amines are protonated (-NH₃⁺) and thus are not effective nucleophiles, significantly slowing down the reaction.[3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically, which can lead to low conjugation yields.[1][3] For many protein labeling applications, a pH of 8.3-8.5 is recommended.

Temperature

The reaction can be carried out at temperatures ranging from 4°C to room temperature (around 25°C). Lower temperatures can be beneficial for sensitive proteins and can also help to minimize hydrolysis of the NHS ester, especially during longer incubation times. Reactions performed at 4°C are often left overnight, while reactions at room temperature can be completed in 1-4 hours.

Buffer Composition

The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally incompatible with NHS ester reactions as they will compete with the target biomolecule for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.

Molar Ratio of Reactants

The molar excess of the this compound over the amine-containing biomolecule is a key parameter to control the degree of labeling. A 5- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling. The optimal ratio should be determined empirically for each specific application to achieve the desired degree of PEGylation without causing protein aggregation or loss of activity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the quantitative data regarding the stability of NHS esters and the kinetics of the conjugation reaction under various conditions.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures

This table illustrates the significant impact of pH and temperature on the stability of the NHS ester. The half-life is the time required for 50% of the NHS ester to hydrolyze.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
7.4Not Specified> 120 minutes
8.041 hour
8.6410 minutes
9.0Not Specified< 9 minutes

Table 2: Kinetic Comparison of Amidation vs. Hydrolysis of a Porphyrin-NHS Ester

This table provides a direct comparison of the half-life (t₁/₂) of the desired amidation reaction with a PEG-amine versus the competing hydrolysis reaction at different pH values. While not specific to this compound, it demonstrates the general principle that the rate of amidation increases more significantly with pH than the rate of hydrolysis, leading to higher yields at optimal pH.

pHt₁/₂ of Amidation (minutes)t₁/₂ of Hydrolysis (minutes)Final Yield of Amide Product (%)Reference
8.08021080-85
8.52018080-85
9.01012580-85

Experimental Protocols

The following are detailed protocols for the labeling of a generic protein with this compound.

Protocol 1: General Protein Labeling

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column) or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amine-containing substances.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Reaction:

    • Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Small-Scale Trial for Optimizing Molar Ratio

To determine the optimal molar ratio of this compound to your protein, it is advisable to perform small-scale trial reactions.

Procedure:

  • Set up a series of parallel reactions with varying molar ratios of this compound to protein (e.g., 2:1, 5:1, 10:1, 20:1).

  • Follow the general labeling protocol (Protocol 1) for each reaction.

  • After purification, determine the degree of labeling (DOL) for each reaction. This can often be done spectrophotometrically if the PEG reagent contains a chromophore, or by other analytical techniques such as mass spectrometry or SDS-PAGE analysis.

  • Select the molar ratio that provides the desired DOL without causing significant protein precipitation or loss of biological activity.

Visualizations

Reaction Mechanism

The following diagram illustrates the fundamental chemical reaction between an NHS ester and a primary amine, resulting in the formation of a stable amide bond.

G cluster_reactants Reactants cluster_products Products NHS_ester This compound (R-O-N(C=O)₂C₄H₄) Amide_bond PEGylated Biomolecule (Stable Amide Bond) NHS_ester->Amide_bond Aminolysis NHS_byproduct N-hydroxysuccinimide (Leaving Group) NHS_ester->NHS_byproduct Amine Primary Amine (Biomolecule-NH₂) Amine->Amide_bond

Caption: NHS ester reaction with a primary amine.

Experimental Workflow

This diagram outlines the key steps in a typical protein labeling experiment using this compound.

G Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Reaction 3. Mix & Incubate (Control Temp. & Time) Prepare_Protein->Reaction Prepare_NHS_Ester 2. Prepare this compound (Anhydrous DMSO/DMF) Prepare_NHS_Ester->Reaction Quench 4. Quench Reaction (e.g., Tris or Glycine) Reaction->Quench Purify 5. Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze 6. Analyze Product (DOL, Activity) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for protein labeling.

Conceptual Signaling Pathway: Enhanced Drug Delivery

This diagram illustrates the conceptual advantage of PEGylation in targeted drug delivery, where a PEGylated ligand exhibits prolonged circulation and enhanced interaction with its target receptor.

G cluster_circulation Systemic Circulation cluster_target Target Cell Drug Therapeutic Molecule (e.g., Protein) Receptor Cell Surface Receptor Drug->Receptor Rapid Clearance & Reduced Bioavailability PEG_Drug PEGylated Therapeutic Molecule PEG_Drug->Receptor Prolonged Circulation & Enhanced Targeting Signaling Downstream Signaling & Therapeutic Effect Receptor->Signaling

Caption: Benefit of PEGylation in targeted drug delivery.

References

Application Notes and Protocols for the Use of NHS ester-PEG13-COOH in the Development of Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).

This document provides detailed application notes and protocols for the use of NHS ester-PEG13-COOH , a polyethylene glycol (PEG)-based linker, in the development of PROTACs. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to amine-containing moieties on a warhead or E3 ligase ligand, while the terminal carboxylic acid allows for subsequent coupling to the other binding element. The 13-unit PEG chain offers a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the degradation of specific target proteins.

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can adopt conformations that shield the polar surface area of the PROTAC, potentially enhancing cell membrane permeability.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving a productive ternary complex geometry, which is essential for efficient ubiquitination of the target protein. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the POI and E3 ligase into proximity.

The this compound linker, with its significant length, is particularly well-suited for targets that may require a greater distance between the POI and the E3 ligase for effective degradation.

Data Presentation: Efficacy of PROTACs with Long PEG Linkers

Target ProteinE3 Ligase LigandLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD4Pomalidomide~8<1>90Burkitt's lymphoma (BL) cells[1]
BCR-ABLDasatinib1~10Not ReportedK562[2]
BTKIbrutinib derivativeVaried (including PEG)2.297Mino

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, E3 ligase, and cell line used. The data presented here is for comparative purposes to highlight the potency that can be achieved with PEG-linked PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step procedure for synthesizing a PROTAC using this compound. The example assumes the warhead (targeting the POI) contains a primary or secondary amine for reaction with the NHS ester, and the E3 ligase ligand has a functional group suitable for amide bond formation with the carboxylic acid.

Step 1: Coupling of Warhead to this compound

  • Dissolution: Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate analytical method, such as LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting warhead-PEG13-COOH intermediate by flash column chromatography.

Step 2: Coupling of Warhead-PEG13-COOH to E3 Ligase Ligand

  • Activation of Carboxylic Acid: Dissolve the warhead-PEG13-COOH intermediate (1.0 eq) in anhydrous DMF. Add a peptide coupling reagent, such as HATU (1.2 eq) or HBTU (1.2 eq), and a base like DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of E3 Ligase Ligand: Add the E3 ligase ligand containing a suitable amine functionality (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up as described in Step 1. Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol describes how to assess the ability of a newly synthesized PROTAC to degrade its target protein in a cellular context.

  • Cell Culture and Treatment:

    • Seed the appropriate cell line in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 and observe any potential "hook effect."

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

    • Treat the cells with the PROTAC dilutions or vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay or a similar method to ensure equal protein loading for the Western blot.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades Recycling PROTAC & E3 Ligase Recycled

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_0 PROTAC Development Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Treatment Cell Treatment with PROTAC (Dose-Response) Purification->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Purification->Ternary_Complex_Assay Biophysical Characterization Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Ternary_Complex_Assay->Optimization

Caption: Experimental workflow for PROTAC development and evaluation.

References

Application Note: Amine-Modified Oligonucleotide Labeling with NHS Ester-PEG13-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the covalent conjugation of an NHS ester-activated Polyethylene Glycol (PEG) derivative (NHS ester-PEG13-COOH) to an amine-modified oligonucleotide. PEGylation is a widely adopted strategy in oligonucleotide therapeutic development to improve pharmacokinetic properties, enhance stability against nucleases, and reduce renal clearance.[1][2][3] The reaction involves the formation of a stable amide bond between a primary aliphatic amine on the oligonucleotide and the N-hydroxysuccinimide (NHS) ester of the PEG reagent.[4][5] This guide covers the principles of the reaction, detailed experimental procedures for labeling and purification, and methods for characterization of the final conjugate.

Principle of the Method

The labeling strategy is based on the reaction between an N-hydroxysuccinimide (NHS) ester and a primary aliphatic amine. The amine group, introduced onto the 5', 3', or an internal position of the oligonucleotide, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of NHS as a byproduct. The reaction is most efficient under slightly basic conditions (pH 7.2-9.0) where the primary amine is deprotonated and thus more nucleophilic. The hydrophilic PEG spacer enhances the solubility of the oligonucleotide in aqueous media.

G Oligo Amine-Modified Oligonucleotide (Oligo-NH₂) PEG This compound Conjugate PEGylated Oligonucleotide (Stable Amide Bond) Oligo->Conjugate pH 7.2 - 9.0 Room Temperature PEG->Conjugate NHS N-hydroxysuccinimide (Byproduct)

Figure 1. Chemical reaction scheme for NHS ester-PEGylation of an amine-modified oligonucleotide.

Materials and Reagents

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate buffer, pH 8.5

  • Quenching Buffer (Optional): 1.5 M Hydroxylamine, pH 8.5 or Tris buffer

  • Precipitation: 3 M Sodium Acetate, 100% cold Ethanol, 70% cold Ethanol

  • Nuclease-free water

  • Microcentrifuge tubes

  • Laboratory shaker

  • Refrigerated centrifuge

Experimental Protocols

Protocol 1: Reagent Preparation
  • Amine-Modified Oligonucleotide Solution:

    • Dissolve the lyophilized amine-modified oligonucleotide in the Reaction Buffer (e.g., 0.1 M Sodium Borate, pH 8.5) to a final concentration of 0.3 to 0.8 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Note: Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.

  • This compound Stock Solution:

    • Allow the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution by dissolving the this compound in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM (e.g., 10 mg/mL).

    • This solution should be prepared fresh just before use, as NHS esters are susceptible to hydrolysis.

Protocol 2: Labeling Reaction
  • Add a 5 to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution. The optimal ratio may need to be determined empirically.

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 2-4 hours at room temperature (~25 °C) on a laboratory shaker. For photosensitive molecules, protect the tube from light using aluminum foil.

  • (Optional) To stop the reaction, a quenching buffer can be added. This step is useful to prevent the labeling of other molecules in subsequent steps.

Protocol 3: Purification of the PEGylated Oligonucleotide

Excess NHS ester reagent and unconjugated oligonucleotides must be removed. Two common methods are ethanol precipitation and High-Performance Liquid Chromatography (HPLC).

Method A: Ethanol Precipitation This method removes the majority of the unreacted PEG reagent but may not separate labeled from unlabeled oligonucleotides effectively.

  • Add 3 M Sodium Acetate to the reaction mixture to a final concentration of 0.3 M.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the oligonucleotide.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% cold ethanol, centrifuge again, and decant the supernatant.

  • Air-dry or briefly use a centrifugal evaporator to remove residual ethanol. Do not over-dry the pellet.

  • Resuspend the purified PEGylated oligonucleotide in a suitable buffer or nuclease-free water.

Method B: HPLC Purification HPLC is the preferred method for achieving high purity, as it can separate the PEGylated product from the unreacted oligonucleotide and excess reagent.

  • Reverse-Phase HPLC (RP-HPLC): The increased hydrophobicity of the PEGylated oligonucleotide allows it to be separated from the unreacted, more polar oligonucleotide. The PEGylated product will have a longer retention time.

  • Anion-Exchange HPLC (AX-HPLC): This method separates molecules based on charge. While PEGylation can shield the negative charges of the phosphate backbone, it is still an effective method for purifying oligonucleotides.

Protocol 4: Characterization of the Conjugate

The success of the conjugation reaction can be confirmed using several analytical techniques.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The PEGylated oligonucleotide will have a lower mobility (migrate slower) than the unmodified oligonucleotide due to its increased molecular weight. The reaction progress can be monitored by analyzing samples taken at different time points.

  • HPLC Analysis: Comparing the chromatograms of the starting material and the purified product can confirm the formation of the new species with a different retention time.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can be used to confirm the exact mass of the PEGylated oligonucleotide, verifying the successful addition of the PEG moiety.

Data Presentation

The following tables summarize key parameters for the labeling and purification process.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Notes
Reaction Buffer 0.1 M Sodium Borate or Bicarbonate Must be free of primary amines.
pH 8.3 - 9.0 Optimal for deprotonation of the primary amine while minimizing NHS ester hydrolysis.
Solvent for NHS Ester Anhydrous DMSO or DMF Use high-quality, dry solvent to prevent premature hydrolysis of the NHS ester.
Molar Excess of PEG 5 to 20-fold The optimal ratio should be determined empirically for each oligonucleotide.
Temperature Room Temperature (~25°C) Reaction can also be performed at 4°C, but may require longer incubation.

| Reaction Time | 2 - 4 hours | Reaction is often complete within 30 minutes, but longer times can ensure higher yield. |

Table 2: Comparison of Purification Methods

Method Principle Advantages Disadvantages
Ethanol Precipitation Differential solubility Fast, simple, and inexpensive. Removes most of the free PEG reagent. Does not efficiently separate labeled from unlabeled oligonucleotides.
Reverse-Phase HPLC Hydrophobicity High resolution, separates labeled from unlabeled species. Requires specialized equipment; can be time-consuming.

| Anion-Exchange HPLC | Charge | High purity; well-established for oligonucleotide purification. | PEG chain may shield charges, requiring method optimization. |

Visualizations

G prep_oligo 1. Prepare Amine-Oligo in Reaction Buffer (pH 8.5) react 3. Mix and React (2-4h at RT) prep_oligo->react prep_peg 2. Prepare NHS-PEG in Anhydrous DMSO prep_peg->react purify 4. Purify Conjugate (HPLC or Precipitation) react->purify char 5. Characterize Product (PAGE, HPLC, Mass Spec) purify->char final Final Product: Pure PEG-Oligonucleotide char->final G center PEGylated Oligonucleotide pk Improved Pharmacokinetics center->pk stability Enhanced Stability (Nuclease Resistance) center->stability clearance Reduced Renal Clearance center->clearance solubility Increased Solubility center->solubility immuno Reduced Immunogenicity center->immuno delivery Therapeutic Applications center->delivery

References

Troubleshooting & Optimization

How to prevent hydrolysis of NHS ester-PEG13-COOH during conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NHS ester-PEG13-COOH and similar compounds. Our goal is to help you overcome common challenges and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound conjugation?

This compound is a reagent used for bioconjugation, where the N-hydroxysuccinimide (NHS) ester end reacts with primary amino groups (-NH₂) on biomolecules like proteins, peptides, or antibodies. This reaction, known as aminolysis, forms a stable amide bond, covalently linking the PEGylated carboxyl group to the target molecule.

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and N-hydroxysuccinimide. This is a primary concern because it consumes the reactive NHS ester, reducing the overall yield of the desired conjugate. The rate of hydrolysis is significantly influenced by the pH of the reaction buffer.

Q3: What is the optimal pH for NHS ester conjugation?

The optimal pH for NHS ester conjugation is a compromise between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5.[1] An ideal starting point for many applications is a pH of 8.3-8.5.[1][2]

  • Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and slowing down the conjugation reaction.

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, leading to rapid inactivation of the reagent and lower conjugation efficiency.[1]

Q4: Which buffers are recommended for this reaction?

It is crucial to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium borate buffer[3]

  • HEPES buffer

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will react with the NHS ester and reduce conjugation efficiency.

Q5: How should I prepare and handle the this compound reagent?

NHS esters are moisture-sensitive. To ensure maximum reactivity:

  • Storage: Store the solid reagent at -20°C in a desiccated environment.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Dissolving: Dissolve the NHS ester in an anhydrous (dry), amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for long-term storage as they will hydrolyze.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.

Q1: Why is my conjugation yield consistently low?

Low conjugation yield is a common problem and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • NHS Ester Hydrolysis: This is the most frequent cause of low yield. The NHS ester may have hydrolyzed before or during the reaction.

    • Solution: Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Ensure your reaction buffer is within the optimal pH range (7.2-8.5).

  • Suboptimal pH: If the pH is too low, the primary amines on your target molecule will be protonated and less reactive. If it's too high, hydrolysis will dominate.

    • Solution: Carefully prepare and verify the pH of your reaction buffer. A pH of 8.3-8.5 is often a good starting point.

  • Incorrect Buffer: Using a buffer containing primary amines (e.g., Tris, glycine) will compete with your target molecule.

    • Solution: Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate before starting the conjugation.

  • Low Reagent Concentration: In dilute solutions, the unimolecular hydrolysis reaction can be favored over the bimolecular conjugation reaction.

    • Solution: If possible, increase the concentration of your target molecule and the this compound.

  • Inactive Reagent: The solid NHS ester reagent may have degraded due to improper storage.

    • Solution: Use a fresh vial of the reagent. Store all NHS esters in a desiccator at -20°C.

Q2: My protein/antibody is precipitating after adding the NHS ester solution. What should I do?

Precipitation can occur for a few reasons:

  • High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10%.

    • Solution: Minimize the volume of the organic solvent used to dissolve the NHS ester.

  • Change in Protein Solubility: The addition of the PEG chain can alter the solubility of your protein.

    • Solution: Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. You can also screen different amine-free buffers to find one that better maintains the solubility of your conjugate.

Q3: How can I confirm that the conjugation was successful?

Several analytical techniques can be used to confirm conjugation:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a higher band on an SDS-PAGE gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight, allowing you to determine the number of PEG chains attached to your protein.

  • HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugated product from the unreacted protein and reagents.

Q4: I am observing multiple products in my final reaction mixture. What could be the cause?

The presence of multiple products could be due to:

  • Heterogeneity of Labeling: Proteins typically have multiple primary amines (N-terminus and lysine residues), leading to a population of molecules with varying numbers of attached PEG chains.

    • Solution: To control the degree of labeling, you can adjust the molar ratio of the NHS ester to your protein. Lowering the ratio will favor a lower degree of labeling.

  • Side Reactions: While less common, side reactions can occur. One potential side product is the formation of an N-acylurea if the NHS ester was synthesized using carbodiimides and residual activated species remain.

    • Solution: High-purity reagents are essential. Purification of the final conjugate using chromatography is recommended to isolate the desired product. Detection of N-acylurea can be challenging but may be possible with HPLC or mass spectrometry.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

This table summarizes the half-life of a typical NHS ester at various pH values and temperatures, illustrating the critical role of pH in preventing hydrolysis.

pHTemperature (°C)Half-life
7.004-5 hours
7.025~1-2 hours
8.04~1 hour
8.525~30 minutes
8.6410 minutes
9.025<10 minutes

Data compiled from multiple sources for general guidance.

Table 2: Competing Reactions in NHS Ester Conjugation

This table provides a qualitative comparison of the desired aminolysis reaction with the competing hydrolysis reaction under different pH conditions.

pH ConditionAminolysis (Conjugation) RateHydrolysis RatePredominant Outcome
Acidic (pH < 7) Very SlowSlowInefficient conjugation due to protonated amines.
Neutral (pH 7.2 - 7.5) ModerateModerateConjugation occurs, but may require longer reaction times.
Slightly Basic (pH 8.0 - 8.5) Fast Moderate to FastOptimal for conjugation.
Basic (pH > 9.0) Very FastVery Fast Hydrolysis dominates, leading to low conjugation yield.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general starting point. Optimization of molar ratios and reaction times may be necessary for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. For example, dissolve ~5 mg in 1 mL of solvent.

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution while gently vortexing.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted NHS ester, the NHS byproduct, and the quenching reagent by gel filtration (desalting column) or dialysis.

Visualizations

Hydrolysis_vs_Aminolysis NHS_ester This compound Conjugate Stable Amide Bond (Conjugated Product) NHS_ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Product Inactive Carboxylic Acid NHS_ester->Hydrolyzed_Product Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed_Product

Figure 1: Competing reaction pathways for NHS ester conjugation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein 1. Prepare Protein Solution in Amine-Free Buffer Conjugation 3. Mix and Incubate (RT or 4°C) Prepare_Protein->Conjugation Prepare_NHS 2. Prepare NHS Ester Solution in Anhydrous DMSO/DMF Prepare_NHS->Conjugation Quench 4. Quench Reaction (e.g., Tris or Glycine) Conjugation->Quench Purify 5. Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze 6. Analyze Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

Figure 2: General experimental workflow for NHS ester conjugation.

Troubleshooting_Flowchart Start Low Conjugation Yield Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH of reaction buffer. Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Start Buffer_Exchange Perform buffer exchange into an amine-free buffer. Check_Buffer->Buffer_Exchange No Check_Reagent Was the NHS ester prepared fresh in anhydrous solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Start Prepare_Fresh Prepare fresh NHS ester solution immediately before use. Check_Reagent->Prepare_Fresh No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Prepare_Fresh->Start Increase_Concentration Increase protein and/or NHS ester concentration. Check_Concentration->Increase_Concentration No Consider_Other Consider other factors: - Reagent quality - Reaction time/temp - Steric hindrance Check_Concentration->Consider_Other Yes Increase_Concentration->Start

Figure 3: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Conjugation Yield with NHS ester-PEG13-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conjugation yields when using NHS ester-PEG13-COOH.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation efficiency with this compound unexpectedly low?

Low conjugation efficiency can arise from several factors, including suboptimal reaction conditions, inappropriate buffer selection, poor reagent quality, and characteristics of your specific biomolecule.[1] The reaction between an NHS ester and a primary amine is highly dependent on the experimental conditions.[2]

Q2: How does the terminal -COOH group on the this compound affect the reaction?

The this compound is a heterobifunctional linker, meaning it has two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a carboxylic acid (-COOH).[3] The NHS ester is the amine-reactive group that forms a stable amide bond with primary amines on your target molecule.[3][] The terminal carboxyl group is intended for subsequent functionalization or can alter the overall charge and solubility of the conjugate. Under the recommended reaction conditions for NHS ester coupling (pH 7.2-8.5), the terminal carboxyl group is deprotonated and generally does not interfere with the primary amine reaction.

Q3: What is the optimal pH for the conjugation reaction, and why is it so critical?

The optimal pH for NHS ester reactions is a delicate balance between ensuring the primary amine is reactive and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically 7.2 to 8.5.

  • Below pH 7.2: Primary amines (-NH2) on your protein or molecule become protonated (-NH3+), which makes them poor nucleophiles and thus unreactive towards the NHS ester.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. In hydrolysis, water attacks the NHS ester, converting it to an unreactive carboxylic acid and reducing the amount of reagent available for conjugation.

For particularly pH-sensitive proteins, a lower pH (around 7.4) can be used, but this will slow down the reaction rate, necessitating a longer incubation time.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This section provides a systematic approach to identifying and resolving the root causes of poor conjugation efficiency.

1. Verify Reaction Conditions

ParameterRecommended RangeRationale & Troubleshooting Steps
pH 7.2 - 8.5The reaction is strongly pH-dependent. Use a freshly calibrated pH meter to verify your buffer is within the optimal range. A pH of 8.3-8.5 is often a good starting point.
Temperature Room Temp (20-25°C) or 4°CRoom temperature reactions are typically faster (30-60 minutes). If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer period (2 hours to overnight) can improve the yield by slowing the rate of hydrolysis.
Reaction Time 30 min - 2 hours (RT) 2 hours - overnight (4°C)Insufficient reaction time will lead to incomplete conjugation. Conversely, excessively long reaction times at room temperature can increase the impact of hydrolysis. Optimize the time for your specific reactants.
Molar Ratio 10- to 50-fold molar excess of NHS-PEG reagentA sufficient molar excess of the this compound over the amine-containing molecule is needed to drive the reaction forward, especially in dilute solutions. A common starting point is a 20-fold molar excess.

2. Evaluate Buffer and Solvent Composition

Buffer TypeRecommendationRationale
Amine-Free Buffers Use: Phosphate-buffered saline (PBS), Borate, HEPES, or Bicarbonate buffers.Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield.
Incompatible Buffers Avoid: Tris, Glycine, or any buffer with primary amine groups.If your biomolecule is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before starting the conjugation.
Organic Solvent Use: Anhydrous DMSO or DMFNHS ester reagents are often dissolved in a small amount of a water-miscible organic solvent like anhydrous (water-free) DMSO or DMF before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

3. Assess Reagent and Biomolecule Quality

ComponentPotential IssueTroubleshooting Steps
This compound Hydrolysis due to improper storage: The NHS ester is highly sensitive to moisture.Store the reagent desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Prepare solutions immediately before use and do not store stock solutions in aqueous buffers. You can test for NHS release spectrophotometrically at 260 nm after intentional hydrolysis to check for reagent activity.
Biomolecule Presence of competing nucleophiles: Contaminants with primary amines (e.g., residual Tris from purification) will interfere.Ensure your protein or molecule sample is pure. If necessary, perform a buffer exchange.
Low concentration: In dilute solutions, the competing hydrolysis reaction has a greater impact.If possible, increase the concentration of your biomolecule to 1-10 mg/mL.
Accessibility of primary amines: The primary amines on your biomolecule may be sterically hindered or buried within the structure.While difficult to address without protein engineering, using a longer PEG linker might sometimes help.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization of molar ratios, concentrations, and reaction times may be necessary for your specific application.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., desalting column for size-exclusion chromatography)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve your protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Reaction Buffer.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.

    • The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts (like N-hydroxysuccinimide) by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Chemical Reaction Pathway

cluster_0 Desired Conjugation Reaction cluster_1 Competing Hydrolysis Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG₁₃-COOH (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack NHS_PEG NHS-ester-PEG₁₃-COOH NHS_PEG->Conjugate NHS NHS (Byproduct) NHS_PEG_hydrolysis NHS-ester-PEG₁₃-COOH Hydrolyzed_PEG HOOC-PEG₁₃-COOH (Inactive) NHS_PEG_hydrolysis->Hydrolyzed_PEG Water H₂O (Water) Water->Hydrolyzed_PEG Hydrolysis NHS_byproduct NHS (Byproduct)

Caption: The desired aminolysis reaction competes with the hydrolysis of the NHS ester.

Troubleshooting Workflow for Low Conjugation Yield

Start Start: Low Conjugation Yield Check_Reagents 1. Assess Reagent Quality Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK No Reagent_Bad Reagents Expired/ Improperly Stored Check_Reagents->Reagent_Bad Yes Check_Buffer 2. Verify Buffer System Reagent_OK->Check_Buffer Replace_Reagents Action: Replace Reagents, Store Properly Reagent_Bad->Replace_Reagents Buffer_OK Buffer Correct (Amine-Free, pH 7.2-8.5) Check_Buffer->Buffer_OK No Buffer_Bad Buffer Incorrect (e.g., Tris, wrong pH) Check_Buffer->Buffer_Bad Yes Check_Conditions 3. Review Reaction Conditions Buffer_OK->Check_Conditions Replace_Buffer Action: Perform Buffer Exchange, Adjust pH Buffer_Bad->Replace_Buffer Conditions_OK Conditions OK Check_Conditions->Conditions_OK No Conditions_Bad Suboptimal Molar Ratio, Time, or Temperature Check_Conditions->Conditions_Bad Yes Check_Biomolecule 4. Evaluate Biomolecule Conditions_OK->Check_Biomolecule Optimize_Conditions Action: Optimize Molar Ratio, Time, and Temperature Conditions_Bad->Optimize_Conditions Biomolecule_OK Successful Conjugation Check_Biomolecule->Biomolecule_OK No Biomolecule_Bad Low Concentration/ Steric Hindrance/ Contaminants Check_Biomolecule->Biomolecule_Bad Yes Purify_Concentrate Action: Concentrate/Purify Biomolecule Biomolecule_Bad->Purify_Concentrate

Caption: A stepwise workflow for troubleshooting low conjugation yield.

References

Optimizing buffer pH for NHS ester reactions to minimize hydrolysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer pH to minimize hydrolysis and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing amine reactivity and minimizing ester hydrolysis. The recommended pH range is typically 7.2 to 8.5.[1][2] A pH of 8.3-8.5 is often cited as the ideal starting point.[3][4][5]

  • Below pH 7.2: Most primary amines on proteins (e.g., the ε-amino group of lysine) are protonated (-NH3+), making them poor nucleophiles and reducing the reaction efficiency.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. This competing reaction with water inactivates the reagent, leading to lower conjugation yields.

Q2: What is the primary side reaction that competes with NHS ester conjugation, and how is it affected by pH?

The primary competing side reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water to form an inactive carboxylic acid and releases N-hydroxysuccinimide (NHS). The rate of this hydrolysis reaction is highly dependent on the pH; it increases significantly as the pH becomes more alkaline.

Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is critical to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions. A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5 is a good starting point.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will quench the reaction. If your protein of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q4: How should I store and handle NHS ester reagents to prevent hydrolysis?

Proper storage and handling are crucial to maintain the reactivity of NHS ester reagents.

  • Storage: Store NHS esters desiccated at -20°C to -80°C.

  • Handling: Before opening, always allow the reagent vial to equilibrate to room temperature to prevent moisture from the air from condensing inside. For water-insoluble NHS esters, dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments.

Problem: Low or No Conjugation Yield

Possible CauseRecommended Solution
Hydrolyzed NHS Ester Reagent Ensure the reagent has been stored properly under dry conditions. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction buffer. You can test the reactivity of the ester by intentionally hydrolyzing it with a base and measuring the release of NHS at 260 nm.
Suboptimal Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates hydrolysis of the ester.
Presence of Competing Amines Ensure your reaction buffer is free from primary amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange via dialysis or a desalting column before the reaction.
Dilute Protein Solution The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the desired conjugation reaction over hydrolysis. A concentration of 1-10 mg/mL is recommended.

Problem: Reagent Precipitation

Possible CauseRecommended Solution
Poor Solubility of NHS Ester Many NHS esters have limited solubility in aqueous buffers. First, dissolve the reagent in a small amount of high-quality, anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.
Use of Sulfo-NHS Esters For applications where organic solvents are not desirable, consider using Sulfo-NHS esters. These contain a sulfonate group that increases their water solubility without changing the reaction chemistry.

Data Presentation

The efficiency of an NHS ester reaction is a balance between the desired amidation (conjugation) and the competing hydrolysis. The stability of the NHS ester is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters at Various pH Values

The half-life is the time required for 50% of the reactive NHS ester to be consumed by hydrolysis in the absence of a target amine.

pHTemperature (°C)Half-life
7.004-5 hours
7.0N/A4-5 hours
8.0N/A1 hour
8.6410 minutes
8.6N/A10 minutes

Table 2: Comparison of Hydrolysis vs. Amidation Kinetics for Specific Porphyrin-NHS Esters

This data illustrates that while hydrolysis rates increase with pH, the amidation reaction rate increases more significantly, leading to higher yields at a more alkaline pH within the optimal range. Data is for specific porphyrin-NHS esters (P3-NHS and P4-NHS) at room temperature.

CompoundpHHydrolysis Half-life (t½)Amidation Half-life (t½)Final Amide Yield
P3-NHS 8.0210 min80 min80-85%
8.5180 min20 min80-85%
9.0125 min10 min80-85%
P4-NHS 8.0190 min25 min87-92%
8.5130 min10 min87-92%
9.0110 min5 min87-92%

Visualizations

G cluster_0 cluster_1 cluster_2 A NHS Ester C Stable Amide Bond (Protein-NH-CO-R) A->C Amidation (Desired Reaction) pH 7.2-8.5 E Inactive Carboxylic Acid (HOOC-R) A->E Hydrolysis (Side Reaction) Rate increases with pH B Primary Amine (e.g., Protein-NH2) D Water (H2O)

Caption: Competing reaction pathways for NHS esters.

workflow start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) start->prep_protein prep_nhs 2. Prepare NHS Ester Solution (Dissolve in anhydrous DMSO/DMF immediately before use) prep_protein->prep_nhs react 3. Mix Solutions (Add NHS ester to protein solution) prep_nhs->react incubate 4. Incubate (RT for 0.5-4h or 4°C for 2-12h) react->incubate quench 5. Quench Reaction (Optional) (Add Tris or glycine) incubate->quench purify 6. Purify Conjugate (e.g., Desalting column) quench->purify end End purify->end troubleshooting start Low Conjugation Yield? check_ph Is buffer pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 check_ph->adjust_ph No check_reagent Is NHS ester fresh & handled correctly? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange (e.g., PBS, HEPES) check_buffer->buffer_exchange No check_conc Is protein concentration >1 mg/mL? check_reagent->check_conc Yes use_fresh_reagent Use fresh, properly dissolved NHS ester check_reagent->use_fresh_reagent No increase_conc Increase protein concentration check_conc->increase_conc No success Yield Optimized check_conc->success Yes adjust_ph->check_buffer buffer_exchange->check_reagent use_fresh_reagent->check_conc increase_conc->success

References

Technical Support Center: Purifying Proteins Labeled with NHS Ester-PEG13-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying proteins following conjugation with NHS ester-PEG13-COOH. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying proteins after labeling with this compound?

The most common and effective methods for purifying proteins after labeling with this compound are based on separating the larger, PEGylated protein from smaller, unreacted materials like the this compound itself, its hydrolysis byproducts, and any unconjugated protein.[][2] The primary techniques utilized are:

  • Dialysis/Ultrafiltration: This method separates molecules based on their size by using a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[2] It is effective for removing small, unreacted PEG linkers from much larger protein conjugates.[2]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius.[] It is highly efficient at removing low molecular weight by-products and unreacted PEG from the labeled protein.

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separation and purification that can be used for concentration and buffer exchange (diafiltration). It is particularly suitable for larger sample volumes.

Q2: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors:

  • Size of your protein: The molecular weight of your protein will influence the choice of MWCO for dialysis/TFF membranes or the appropriate SEC column.

  • Scale of your reaction: For small-scale purifications (typically less than 10 mL), dialysis and spin-based SEC are convenient. For larger volumes, TFF is more efficient.

  • Required purity: SEC generally offers higher resolution and purity compared to dialysis.

  • Sample concentration: Dialysis may result in sample dilution, while TFF and certain SEC techniques can be used to concentrate the sample.

Q3: What is the optimal pH for the labeling reaction with an NHS ester?

The optimal pH for reacting NHS esters with primary amines on a protein is between 8.3 and 8.5. At a lower pH, the amine group is protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.

Q4: Which buffers should I avoid during the labeling reaction?

Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amines on your protein for reaction with the NHS ester, leading to lower labeling efficiency. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable alternatives.

Purification Method Comparison

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Size-based separation across a semi-permeable membrane.Separation based on hydrodynamic radius as molecules pass through a porous resin.Size-based separation where the sample flows tangentially across a filter membrane.
Primary Use Removal of small molecules (<3 kDa) and buffer exchange.High-resolution separation of labeled protein from unreacted protein and reagents.Concentration, buffer exchange (diafiltration), and purification of larger sample volumes.
Typical Purity GoodExcellentVery Good
Protein Recovery >90% (can be lower due to non-specific binding to the membrane).>90%>95%
Processing Time Slow (several hours to overnight).Fast (minutes to hours).Fast (can be continuous).
Sample Volume Flexible, but can lead to dilution.Suitable for both small and large volumes, depending on the column size.Ideal for larger volumes (>10 mL).

Experimental Workflows and Decision Making

G cluster_labeling Protein Labeling Workflow cluster_purification Purification Workflow A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) B Dissolve this compound in Anhydrous DMSO or DMF A->B C Add NHS Ester-PEG solution to Protein Solution B->C D Incubate (e.g., 1-4 hours at RT or overnight at 4°C) C->D E Quench Reaction (Optional, with Tris or Glycine) D->E F Purify Labeled Protein E->F G Characterize Purified Protein (e.g., SDS-PAGE, UV-Vis) F->G

General workflow for protein labeling and purification.

G cluster_methods A What is your primary goal? B Removal of small molecules & buffer exchange A->B C High-resolution separation A->C D Concentration & large volume processing A->D E Dialysis B->E F Size Exclusion Chromatography (SEC) C->F G Tangential Flow Filtration (TFF) D->G

Decision tree for choosing a purification method.

Troubleshooting Guides

Dialysis
ProblemPossible CauseSolution / Suggestion
Low protein recovery Protein is passing through the membrane: The MWCO of the dialysis membrane is too large for your protein.Ensure the MWCO is significantly smaller than the molecular weight of your protein (typically 3-5 times smaller).
Non-specific binding to the membrane: Some proteins can adhere to the dialysis membrane.Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane made of a different material, such as regenerated cellulose, which is known for low protein binding.
Incomplete removal of unreacted NHS-PEG Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient to drive out all the small molecules.Dialyze for a longer period (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Sample volume has significantly increased Osmotic pressure differences: The buffer inside the dialysis bag has a higher osmolarity than the external dialysis buffer.Ensure that the dialysis buffer is of the same or slightly higher osmolarity than your sample buffer.
Size Exclusion Chromatography (SEC)
ProblemPossible CauseSolution / Suggestion
Poor separation between labeled and unlabeled protein Inappropriate column resin: The pore size of the resin is not optimal for the size difference between your labeled and unlabeled protein.Select a column with a fractionation range that provides good resolution for the molecular weight of your protein and the PEGylated conjugate.
Column overloading: Too much sample has been loaded onto the column, leading to band broadening.Reduce the amount of sample loaded onto the column. The sample volume should typically not exceed 2-5% of the total column volume.
Co-elution of unreacted PEG with the protein Aggregation of the labeled protein: Protein aggregates can elute earlier, in the same fractions as larger species.Centrifuge your sample before loading it onto the column to remove any precipitated protein. Consider adding non-ionic detergents or adjusting the salt concentration of your buffer to minimize aggregation.
Low protein recovery Non-specific binding to the column matrix: The protein is adsorbing to the SEC resin.Add salt (e.g., 150 mM NaCl) to your running buffer to reduce ionic interactions. Ensure the pH of the buffer is not close to the isoelectric point (pI) of your protein.
Tangential Flow Filtration (TFF)
ProblemPossible CauseSolution / Suggestion
Low protein recovery Protein is passing through the membrane: The MWCO of the TFF membrane is too large.Select a membrane with an MWCO that is 3-5 times smaller than the molecular weight of your protein.
Membrane fouling: The protein is adhering to and clogging the membrane surface.Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider pre-treating the membrane according to the manufacturer's instructions.
Slow processing time Membrane fouling or high sample viscosity: Clogging of the membrane or a highly concentrated sample can reduce the permeate flow rate.If fouling is suspected, clean the membrane as per the manufacturer's protocol. If the sample is highly viscous, you may need to dilute it or increase the cross-flow rate.
Incomplete removal of unreacted NHS-PEG Insufficient diafiltration: Not enough buffer has been exchanged to wash away all the small molecules.Perform additional diafiltration volumes. Typically, 5-10 diavolumes are sufficient to remove over 99% of small molecules.

Detailed Experimental Protocols

Protocol 1: Labeling of Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any amine-containing buffers or stabilizers. This can be achieved by dialysis against the reaction buffer or by using a desalting column. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, you can add a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Proceed immediately to purification using one of the methods detailed below to remove unreacted this compound and byproducts.

Protocol 2: Purification using Dialysis

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis buffer (e.g., PBS)

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load Sample: Load the labeled protein solution into the dialysis tubing or cassette, leaving some headspace.

  • Dialysis: Place the sealed dialysis device in a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate to ensure continuous mixing.

  • Buffer Exchange: Perform the dialysis at 4°C for several hours to overnight. For efficient removal of unreacted reagents, change the dialysis buffer at least 2-3 times.

  • Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer and recover the purified labeled protein.

Protocol 3: Purification using Size Exclusion Chromatography (SEC)

Materials:

  • Labeled protein solution

  • SEC column with an appropriate fractionation range

  • SEC running buffer (e.g., PBS with 150 mM NaCl)

  • Chromatography system (e.g., HPLC or FPLC)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the labeled protein solution to remove any precipitates.

  • Sample Injection: Inject the clarified sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the column with the running buffer at the recommended flow rate. Monitor the elution profile by measuring the UV absorbance at 280 nm (for the protein). Collect fractions corresponding to the peak of the labeled protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified labeled protein and the absence of unreacted protein.

Protocol 4: Purification using Tangential Flow Filtration (TFF)

Materials:

  • Labeled protein solution

  • TFF system with a membrane of the appropriate MWCO

  • Diafiltration buffer (e.g., PBS)

Procedure:

  • System Setup: Set up the TFF system according to the manufacturer's instructions.

  • Initial Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system in concentration mode.

  • Diafiltration: Begin diafiltration by adding the diafiltration buffer to the sample reservoir at the same rate that the permeate is being removed. This exchanges the buffer and removes small molecule impurities.

  • Buffer Exchange Volume: Continue the diafiltration for 5-10 diavolumes to ensure complete removal of the unreacted this compound.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated labeled protein from the system.

References

Impact of temperature on the stability and reactivity of NHS ester-PEG13-COOH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of temperature on the stability and reactivity of NHS ester-PEG13-COOH.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of temperature on the stability of this compound?

A1: Temperature is a critical factor affecting the stability of this compound. Higher temperatures significantly accelerate the rate of hydrolysis, where the NHS ester reacts with water, rendering it inactive for conjugation to primary amines. For optimal stability, especially for long-term storage, it is recommended to store the compound at -20°C or -80°C.[1] Short-term storage at 4°C is also acceptable.[1] It is crucial to prevent repeated freeze-thaw cycles, which can degrade the compound.[2]

Q2: How does temperature affect the reactivity of this compound with primary amines?

A2: The reaction between the NHS ester and a primary amine (aminolysis) is also temperature-dependent. Generally, increasing the temperature will increase the rate of the conjugation reaction.[3] However, this must be balanced with the increased rate of hydrolysis at higher temperatures. Reactions are typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2] Lower temperatures can help minimize the competing hydrolysis reaction, which can be beneficial for improving conjugation yields, especially with valuable or sensitive biomolecules.

Q3: What is the optimal pH for working with this compound, and how does temperature play a role?

A3: The optimal pH for NHS ester conjugation reactions is typically between 7.2 and 8.5. At lower pH, the primary amines on the target molecule are protonated and less nucleophilic, slowing down the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases dramatically. Temperature further exacerbates the effect of pH on hydrolysis. For instance, the half-life of an NHS ester at pH 8.6 and 4°C is only 10 minutes. Therefore, careful control of both pH and temperature is essential for successful conjugation.

Q4: How should I store this compound to ensure its stability?

A4: this compound is sensitive to moisture and should be stored in a desiccated environment at low temperatures, such as -20°C or -80°C. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound, which would lead to hydrolysis. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated exposure of the bulk stock to ambient conditions.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Yield Hydrolysis of NHS ester: The compound may have degraded due to improper storage (exposure to moisture or high temperatures). The reaction may have been performed at too high a temperature or for too long.Store the this compound desiccated at -20°C or below. Allow the vial to warm to room temperature before opening. Prepare the NHS ester solution immediately before use. Consider performing the reaction at 4°C overnight to minimize hydrolysis.
Suboptimal pH: The reaction buffer pH is too low (amines are protonated) or too high (accelerated hydrolysis).Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use freshly prepared buffers and verify the pH.
Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers. If the target molecule is in an incompatible buffer, perform a buffer exchange prior to conjugation.
Reagent Precipitation Poor Solubility: The this compound or the target molecule may have limited solubility in the reaction buffer.Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of protein targets.
Reagent Degradation: The NHS ester has hydrolyzed due to moisture contamination.Use fresh, high-quality, anhydrous solvents to dissolve the NHS ester. Store solvents properly to prevent water absorption.
High Background/ Non-Specific Binding Excess Unreacted NHS Ester: Unreacted NHS ester can bind non-specifically to other surfaces or molecules in downstream applications.After the conjugation reaction, quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Purify the conjugate to remove excess reagent and byproducts.
Protein Aggregation: The conjugation process may have caused the target protein to aggregate.Optimize the molar ratio of the NHS ester to the protein; high labeling ratios can sometimes lead to aggregation. Ensure the buffer conditions are optimal for the stability of your specific protein. The PEG linker itself can help reduce aggregation.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
7.0Room TemperatureSignificantly shorter than at 0°C
8.025Varies with ester linkage (see Table 2)

Table 2: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8 and 25°C

PEG NHS Ester Linkage TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75
Data from Laysan Bio, Inc. Note: Aminolysis rates generally parallel hydrolysis rates.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time and temperature may need to be determined empirically for your specific application.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Assessing the Stability of this compound via Hydrolysis

This protocol describes a method to determine the rate of hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., phosphate buffer, pH 7.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare NHS Ester Solution: Dissolve a known concentration of this compound in the amine-free buffer.

  • Prepare Control: Use the same amine-free buffer as a blank for the spectrophotometer.

  • Monitor Absorbance: Immediately after dissolution, begin monitoring the absorbance of the NHS ester solution at 260 nm at a constant temperature.

  • Data Collection: Record the absorbance at regular time intervals.

  • Data Analysis: The increase in absorbance at 260 nm corresponds to the release of NHS upon hydrolysis of the ester. The rate of hydrolysis can be determined from the change in absorbance over time. The half-life of the NHS ester can be calculated from this data.

Visualizations

Reaction_Pathway cluster_aminolysis Aminolysis (Conjugation) cluster_hydrolysis Hydrolysis (Side Reaction) NHS_Ester This compound Conjugate Stable Amide Bond (Conjugated Product) NHS_Ester->Conjugate + Hydrolyzed_Product Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Product + Primary_Amine Primary Amine (e.g., on a protein) NHS_leaving_group NHS (leaving group) Conjugate->NHS_leaving_group releases Water H2O (Water) Hydrolyzed_Product->NHS_leaving_group releases

Caption: Reaction pathway of this compound with a primary amine.

Experimental_Workflow start Start prepare_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prepare_protein prepare_nhs Prepare NHS Ester Solution (Anhydrous DMSO/DMF) start->prepare_nhs reaction Combine and Incubate (RT or 4°C) prepare_protein->reaction prepare_nhs->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify end End purify->end

Caption: General experimental workflow for protein conjugation.

Troubleshooting_Logic start Low Conjugation Yield? check_storage Check NHS Ester Storage (Temp, Desiccation) start->check_storage Yes check_ph Verify Buffer pH (7.2-8.5) check_storage->check_ph Storage OK optimize_temp Optimize Reaction Temp/Time (e.g., 4°C overnight) check_storage->optimize_temp Improper Storage check_buffer Check Buffer Composition (Amine-free) check_ph->check_buffer pH OK check_ph->optimize_temp Incorrect pH check_buffer->optimize_temp Buffer OK check_buffer->optimize_temp Incorrect Buffer success Yield Improved optimize_temp->success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Determination of the Degree of Labeling (DOL) for PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the Degree of Labeling (DOL) for PEGylated proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) for a PEGylated protein?

A1: The Degree of Labeling (DOL), sometimes referred to as the Degree of Substitution (DOS), represents the average number of polyethylene glycol (PEG) molecules covalently attached to a single protein molecule.[1][2] It is a critical quality attribute that influences the therapeutic efficacy, pharmacokinetics, and immunogenicity of the bioconjugate.

Q2: Why is it important to accurately determine the DOL?

A2: Accurately determining the DOL is crucial for several reasons:

  • Consistency and Reproducibility: Ensuring lot-to-lot consistency in the manufacturing of therapeutic PEGylated proteins.

  • Structure-Activity Relationship: Understanding how the number of attached PEG molecules affects the biological activity and function of the protein.

  • Pharmacokinetics: The DOL significantly impacts the in vivo circulation half-life, distribution, and clearance of the protein.

  • Immunogenicity: PEGylation can shield immunogenic epitopes on the protein surface, and the DOL plays a role in this masking effect.

  • Regulatory Requirements: Regulatory agencies require thorough characterization of biotherapeutics, including a precise determination of the DOL.[3]

Q3: What are the common methods for determining the DOL of PEGylated proteins?

A3: Several analytical techniques are commonly employed, each with its own advantages and limitations. These include:

  • UV-Vis Spectrophotometry

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

  • Mass Spectrometry (MS)

  • Colorimetric Assays (e.g., TNBS, Fluorescamine)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

Q4: How do I choose the most appropriate method for my experiment?

A4: The choice of method depends on factors such as the properties of your protein and PEG, the required accuracy, available equipment, and the stage of drug development. For routine analysis, UV-Vis spectroscopy or colorimetric assays might be sufficient. For more detailed and accurate characterization, especially for regulatory submissions, hyphenated techniques like SEC-MALS and Mass Spectrometry are preferred.

Experimental Workflow Overview

DOL_Determination_Workflow General Workflow for DOL Determination of PEGylated Proteins cluster_prep Sample Preparation cluster_analysis DOL Analysis cluster_data Data Interpretation A PEGylation Reaction B Purification of PEGylated Protein (e.g., SEC, IEX) A->B C Select Appropriate DOL Determination Method B->C D Perform Experiment (e.g., UV-Vis, SEC-MALS, MS) C->D E Data Acquisition D->E F Calculate DOL E->F G Characterize Heterogeneity F->G

Caption: A generalized workflow for determining the Degree of Labeling (DOL).

Troubleshooting Guides

UV-Vis Spectrophotometry
Problem Possible Cause(s) Recommended Solution(s)
Inaccurate DOL Calculation Incorrect molar extinction coefficient for the protein or PEG.Determine the accurate molar extinction coefficient experimentally for the unlabeled protein. Ensure the correct value for the PEG chromophore is used.
Presence of unreacted PEG with a chromophore.Purify the PEGylated protein thoroughly to remove all unbound PEG using techniques like size-exclusion chromatography (SEC) or dialysis.
Interference from contaminants absorbing at 280 nm or the PEG's λmax.Use a highly purified protein sample. Scan a buffer blank to correct for background absorbance.
High Background Absorbance Contaminated buffer or cuvette.Use fresh, high-quality buffers. Clean cuvettes thoroughly before each measurement.
Sample is too concentrated or too dilute.Dilute or concentrate the sample to ensure absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Resolution Inappropriate column selection.Choose a SEC column with a pore size suitable for the hydrodynamic radius of the PEGylated protein.
Non-ideal mobile phase conditions.Optimize the mobile phase composition (e.g., salt concentration, pH) to minimize non-specific interactions between the sample and the column matrix.
Inaccurate Molar Mass Determination Incorrect dn/dc value (refractive index increment).Use an experimentally determined dn/dc value for the specific protein and PEG conjugate. Literature values can be a starting point but may not be accurate for your specific conjugate.
Presence of aggregates.Aggregates can skew MALS data. Optimize the PEGylation reaction and purification to minimize aggregate formation. Analyze samples promptly after preparation.
Low signal in dRI and MALS detectors.This may be due to low sample concentration or poor recovery from the column. If recovery is good, increase the sample concentration. If recovery is poor, troubleshoot non-specific column interactions.
Broad or Tailing Peaks Polydispersity of the PEG reagent.Use a monodisperse PEG reagent if possible. Characterize the polydispersity of the starting PEG material.
Heterogeneity of the PEGylated product.This is expected. SEC-MALS can help characterize this heterogeneity by providing molar mass across the elution peak.
Mass Spectrometry (MS)
Problem Possible Cause(s) Recommended Solution(s)
PEG Contamination in Spectrum Contamination from lab consumables (e.g., tubes, detergents, glassware).Use PEG-free consumables. Thoroughly clean all glassware. Avoid using detergents like Triton X-100 and Tween.
Contamination from the LC-MS system.Clean the MS system, including the injector and flow path.
Poor Ionization/Signal Suppression Presence of non-volatile salts in the sample.Desalt the sample using appropriate methods like dialysis against a volatile buffer (e.g., ammonium acetate) or using C18 spin columns.
Complex and Overlapping Spectra Polydispersity of PEG leading to a wide distribution of masses.Use charge-reducing agents like triethylamine (TEA) to shift the charge-state pattern and improve spectral resolution.
High degree of PEGylation leading to increased heterogeneity.Deconvolution software is essential for interpreting complex spectra of PEGylated proteins.
Inaccurate Mass Measurement Instrument not properly calibrated.Calibrate the mass spectrometer using appropriate standards before analysis.
Colorimetric Assays (TNBS/Fluorescamine)
Problem Possible Cause(s) Recommended Solution(s)
High Background Signal Hydrolysis of the reagent (especially fluorescamine).Prepare the reagent solution fresh before each use.
Contamination with primary amines in the buffer (e.g., Tris, glycine).Use buffers that do not contain primary amines, such as borate or phosphate buffers.
Inaccurate DOL Calculation Incomplete reaction with sterically hindered amino groups.Optimize reaction conditions (e.g., incubation time, temperature, pH) to ensure complete reaction.
Protein-to-protein variation in reactivity.Use the unlabeled protein as a standard to create a calibration curve.
Precipitation during Assay Poor solubility of the protein or the reaction product.The addition of SDS to the reaction buffer can help maintain solubility.

Experimental Protocols

Method 1: UV-Vis Spectrophotometry

This method is suitable for PEG derivatives that contain a chromophore or when the protein's absorbance at 280 nm is used to determine protein concentration.

Principle: The concentration of the protein is determined by its absorbance at 280 nm, and the concentration of the attached PEG is determined by the absorbance of its unique chromophore at its maximum wavelength (λmax). The DOL is then calculated from the molar ratio of PEG to protein.

Protocol:

  • Sample Preparation: Purify the PEGylated protein to remove any unreacted PEG and protein. This can be achieved by SEC or extensive dialysis.

  • Spectrophotometer Setup: Blank the spectrophotometer with the same buffer used for the sample.

  • Absorbance Measurement:

    • Measure the absorbance of the purified PEGylated protein solution at 280 nm (A280).

    • Measure the absorbance at the λmax of the PEG chromophore (A_max). If the absorbance is greater than 2.0, dilute the sample and re-measure, keeping track of the dilution factor.

  • DOL Calculation:

    • Calculate the protein concentration using the Beer-Lambert law:

      • Corrected A280 = A280 - (A_max × Correction Factor)

      • Protein Concentration (M) = Corrected A280 / (ε_protein × path length)

      • The Correction Factor (CF) accounts for the absorbance of the PEG chromophore at 280 nm (CF = A280 of PEG / A_max of PEG).

    • Calculate the PEG concentration:

      • PEG Concentration (M) = A_max / (ε_PEG × path length)

    • Calculate the DOL:

      • DOL = PEG Concentration (M) / Protein Concentration (M)

Method 2: SEC-MALS

Principle: SEC separates molecules based on their hydrodynamic volume. The eluent then passes through MALS, UV, and differential refractive index (dRI) detectors. MALS determines the absolute molar mass, while UV and dRI detectors determine the concentration of the protein and the total concentration of the conjugate, respectively.

Protocol:

  • System Setup:

    • Equilibrate the SEC-MALS system with a filtered and degassed mobile phase.

    • Ensure stable baselines for all detectors (MALS, UV, and dRI).

  • Sample Preparation:

    • Dissolve the purified PEGylated protein in the mobile phase.

    • Filter the sample through a low-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any particulates.

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Collect data from all detectors throughout the chromatographic run.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA™) for data analysis.

    • Input the known dn/dc values for the protein and PEG, and the extinction coefficient for the protein.

    • The software will use the signals from the three detectors to calculate the molar mass of the protein and PEG components at each point across the elution peak, providing the DOL and information on heterogeneity.

Method 3: Mass Spectrometry (MALDI-TOF)

Principle: MALDI-TOF MS measures the mass-to-charge ratio of ions. The mass of the PEGylated protein is determined, and the difference in mass between the PEGylated and un-PEGylated protein is used to calculate the number of attached PEG molecules.

Protocol:

  • Sample Preparation:

    • Purify and desalt the PEGylated protein sample.

    • Dissolve the sample in a suitable solvent (e.g., 50% acetonitrile, 0.1% TFA).

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or alpha-cyano-4-hydroxycinnamic acid) in a similar solvent.

  • Spotting:

    • Mix the sample and matrix solutions (e.g., in a 1:1 ratio).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular weight peaks for the un-PEGylated protein and the different PEGylated species.

    • The mass difference between a PEGylated peak and the un-PEGylated protein peak, divided by the mass of a single PEG chain, gives the number of attached PEGs for that species. The average DOL can be calculated from the relative intensities of the different species.

Method 4: Fluorescamine Assay

Principle: Fluorescamine is a non-fluorescent reagent that reacts with primary amines (e.g., the ε-amino group of lysine and the N-terminus of the protein) to form a fluorescent product. By comparing the fluorescence of the PEGylated protein to the un-PEGylated protein, the number of modified (PEGylated) amino groups can be determined.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescamine in a dry organic solvent like acetone or DMSO.

    • Prepare a borate buffer (e.g., 0.1 M, pH 9.0).

  • Standard Curve:

    • Prepare a series of dilutions of the un-PEGylated protein of known concentrations in the borate buffer.

  • Reaction:

    • To both the standards and the PEGylated protein samples, add the fluorescamine solution and mix rapidly.

    • Incubate at room temperature for a specified time (e.g., 5-30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with excitation at ~390 nm and emission at ~475 nm.

  • DOL Calculation:

    • Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of free amines in the PEGylated sample from the standard curve.

    • DOL = (Total free amines in un-PEGylated protein - Free amines in PEGylated protein) / Moles of protein

Method 5: TNBS Assay

Principle: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product that can be measured spectrophotometrically at 335 nm. Similar to the fluorescamine assay, it quantifies the number of un-PEGylated primary amines.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Prepare a fresh solution of TNBS in the reaction buffer.

  • Standard Curve:

    • Prepare a standard curve using the un-PEGylated protein.

  • Reaction:

    • Add the TNBS solution to the standards and PEGylated protein samples.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 2 hours).

  • Absorbance Measurement:

    • Stop the reaction (e.g., by adding SDS and HCl).

    • Measure the absorbance at 335 nm.

  • DOL Calculation:

    • Calculate the concentration of free amines in the PEGylated sample using the standard curve.

    • DOL = (Total free amines in un-PEGylated protein - Free amines in PEGylated protein) / Moles of protein

Summary of DOL Determination Methods

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures absorbance of protein and a PEG-linked chromophore.Simple, rapid, and readily available equipment.Requires a chromophore on the PEG, susceptible to interference from other absorbing species.
SEC-MALS Separates by size and measures absolute molar mass.Provides information on DOL, heterogeneity, and aggregation without the need for standards.Requires specialized and expensive equipment, can be complex to operate.
Mass Spectrometry (MS) Measures the mass-to-charge ratio to determine the mass of the conjugate.Highly accurate and provides detailed information on the distribution of PEGylated species.Can be affected by PEG polydispersity and contamination, requires expensive instrumentation.
Colorimetric Assays (TNBS, Fluorescamine) Quantifies the number of unreacted primary amines.Relatively simple, inexpensive, and high-throughput.Indirect measurement, can be affected by steric hindrance at the reaction site, requires a standard curve with the un-PEGylated protein.

Logical Relationships in DOL Determination

DOL_Logic Decision Tree for Selecting a DOL Determination Method A Start: Need to Determine DOL B Is a high degree of accuracy and detailed characterization required (e.g., for regulatory submission)? A->B C Yes B->C Yes D No B->D No E Is a mass spectrometer available? C->E M Does the PEG have a unique chromophore? D->M F Yes E->F Yes G No E->G No H Use Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) F->H I Is an SEC-MALS system available? G->I J Yes I->J Yes K No I->K No L Use SEC-MALS J->L Q Use Colorimetric Assays (TNBS or Fluorescamine) K->Q N Yes M->N Yes O No M->O No P Use UV-Vis Spectrophotometry N->P O->Q

References

Removing unreacted NHS ester-PEG13-COOH from the final conjugate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of bioconjugates, specifically focusing on the removal of unreacted NHS ester-PEG13-COOH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final conjugate preparation shows the presence of unreacted this compound. What are the recommended methods for its removal?

A1: The most common and effective methods for removing unreacted PEG reagents are based on size differences between the conjugate and the unreacted PEG. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF).[1][2][3] The choice of method depends on factors such as the size of your conjugate, the sample volume, and the required purity.

Q2: I am considering dialysis to purify my conjugate. How do I select the appropriate molecular weight cut-off (MWCO) for the dialysis membrane?

A2: For effective separation, a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly larger than the unreacted this compound but substantially smaller than your final conjugate is recommended. A general rule of thumb is to choose an MWCO that is at least 10 times smaller than the molecular weight of your conjugate and at least 10 times larger than the molecular weight of the species you want to remove. For this compound (approximate MW ~700 Da), a 3-7 kDa MWCO membrane is often a good starting point, assuming your conjugate is significantly larger.[4]

Q3: After purification by Size Exclusion Chromatography (SEC), I still observe a peak corresponding to the unreacted PEG. What could be the issue?

A3: Several factors could contribute to incomplete separation using SEC:

  • Inappropriate Column Selection: The resolution of your SEC column may not be suitable for separating the conjugate from the unreacted PEG. Ensure the column's fractionation range is appropriate for the molecular weights of your components.[5]

  • Column Overloading: Loading too much sample onto the column can lead to poor resolution and peak broadening, causing overlap between the conjugate and unreacted PEG peaks.

  • Suboptimal Mobile Phase: The composition of the mobile phase can influence the separation. Ensure it is optimized for your specific conjugate.

  • Secondary Interactions: Non-specific interactions between your conjugate or the PEG reagent and the column matrix can affect elution times.

Q4: Can I use Tangential Flow Filtration (TFF) for large-scale purification of my PEGylated conjugate?

A4: Yes, Tangential Flow Filtration (TFF) is a highly scalable method suitable for purifying large quantities of PEGylated proteins and nanoparticles. It allows for the efficient removal of smaller molecules like unreacted PEG while concentrating the final conjugate. The key is to select a membrane with an appropriate MWCO.

Q5: The NHS ester group is sensitive to hydrolysis. How can I minimize this during my reaction and purification?

A5: NHS esters are susceptible to hydrolysis, especially at higher pH. To minimize this:

  • Control pH: Perform the conjugation reaction in a pH range of 7.2-8.5. The rate of hydrolysis increases significantly at higher pH.

  • Use Fresh Reagents: Prepare the NHS ester-PEG solution immediately before use. Avoid making stock solutions for long-term storage in aqueous buffers.

  • Temperature: Performing the reaction at 4°C can help to slow down the rate of hydrolysis.

  • Prompt Purification: Proceed with the purification steps promptly after the reaction is complete to remove unreacted and hydrolyzed PEG.

Purification Methodologies & Experimental Protocols

Below are detailed protocols for the most common methods to remove unreacted this compound.

Dialysis

Dialysis is a straightforward method for removing small molecules from a solution of larger molecules by selective diffusion across a semi-permeable membrane.

Experimental Protocol:

  • Select Dialysis Tubing/Cassette: Choose a dialysis membrane with an appropriate MWCO (e.g., 3-7 kDa for removing this compound).

  • Prepare the Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Immerse the sealed tubing/cassette in a large volume of a suitable buffer (e.g., PBS). The volume of the external buffer should be at least 100-200 times the sample volume.

  • Buffer Changes: Stir the buffer gently. Change the buffer 2-3 times at intervals of 2-4 hours to maintain a high concentration gradient. For optimal results, dialyze overnight at 4°C.

  • Sample Recovery: Carefully remove the sample from the tubing/cassette.

Workflow for Dialysis Purification

A Reaction Mixture (Conjugate + Unreacted PEG) B Load into Dialysis Cassette (e.g., 3-7 kDa MWCO) A->B C Immerse in Large Volume of Dialysis Buffer B->C D Stir and Exchange Buffer (2-3 times) C->D E Purified Conjugate D->E A Reaction Mixture B Filter Sample (0.22 µm) A->B C Inject onto Equilibrated SEC Column B->C D Isocratic Elution with Mobile Phase C->D E Monitor UV Absorbance (280 nm) D->E F Collect Fractions E->F G Purified Conjugate (Early Fractions) F->G H Unreacted PEG (Late Fractions) F->H A Reaction Mixture B Load into TFF Reservoir A->B C Diafiltration: Recirculate Retentate, Remove Permeate B->C D Add Fresh Buffer to Wash Out Unreacted PEG C->D Repeat 5-10x E Concentrate Retentate (Optional) C->E D->C F Purified Conjugate E->F

References

Storage conditions to maintain the reactivity of NHS ester-PEG13-COOH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of NHS ester-PEG13-COOH.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to maintain its reactivity?

To ensure the long-term reactivity of this compound, it is crucial to store it under the correct conditions. The NHS ester functional group is highly susceptible to hydrolysis. Therefore, the compound should be stored at -20°C in a desiccated environment.[1][2] It is highly recommended to store the vial with a desiccant to minimize exposure to moisture.[1]

Q2: How should I handle the reagent upon removal from storage?

Before opening the vial, it is essential to allow it to equilibrate to room temperature.[1][3] This prevents atmospheric moisture from condensing on the cold reagent, which would lead to rapid hydrolysis of the NHS ester. Purging the vial with an inert gas like nitrogen or argon before resealing can also help to extend the shelf life of the reagent.

Q3: Can I prepare a stock solution of this compound for later use?

It is strongly advised not to prepare stock solutions of this compound for storage. The NHS ester moiety readily hydrolyzes in the presence of water, even in organic solvents if they are not anhydrous. Always prepare solutions fresh, immediately before use, and discard any unused portion of the reconstituted reagent.

Q4: What solvents and buffers are compatible with this compound?

For reconstitution, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is critical to use high-quality, anhydrous solvents as any residual water will compromise the reactivity of the NHS ester.

For the conjugation reaction, use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. The optimal pH for the reaction is typically between 7.2 and 8.5. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no conjugation efficiency Hydrolyzed NHS ester: The reagent may have been exposed to moisture during storage or handling.Test the reactivity of the NHS ester using the protocol provided below. If inactive, use a fresh vial of the reagent. Ensure proper storage and handling procedures are followed in the future.
Incorrect buffer: The reaction buffer may contain primary amines (e.g., Tris, glycine) or be at a suboptimal pH.Use an amine-free buffer (e.g., PBS, HEPES) with a pH between 7.2 and 8.5. Verify the pH of your buffer.
Low protein concentration: At low concentrations of the target molecule, the competing hydrolysis reaction is more pronounced.If possible, increase the concentration of your protein or other target molecule in the reaction mixture.
Inconsistent results between experiments Variability in reagent activity: The reactivity of the NHS ester can decrease over time with repeated opening of the vial.Aliquot the reagent into smaller, single-use vials upon receipt to minimize exposure of the bulk material to atmospheric moisture.
Inaccurate quantification: Errors in measuring the concentration of the protein or the NHS ester solution can lead to variability.Ensure accurate determination of the concentrations of all reactants before initiating the conjugation.
Precipitation of the conjugate Hydrophobicity: The addition of the PEG linker can sometimes alter the solubility of the target molecule.The PEG13 linker is hydrophilic and generally increases the solubility of the conjugate in aqueous media. However, if precipitation occurs, consider optimizing the buffer composition or the degree of labeling.

Data Presentation

Table 1: Factors Influencing the Stability of NHS Esters

ParameterConditionImpact on StabilityRecommendation
Temperature Storage at -20°C vs. 4°C or room temperatureLower temperatures significantly slow down the rate of hydrolysis.Store at -20°C for long-term storage.
Humidity Desiccated vs. ambient humidityNHS esters are highly sensitive to moisture and will rapidly hydrolyze upon exposure.Store in a desiccator or with a desiccant.
pH of Aqueous Solution pH 7-8.5 vs. pH > 8.5The rate of hydrolysis increases significantly at higher pH. The half-life can be hours at pH 7 but only minutes at pH 9.Perform conjugation reactions in the optimal pH range of 7.2-8.5.
Solvent Anhydrous DMSO/DMF vs. solvents containing waterThe presence of water in the solvent will lead to hydrolysis before the reagent is even added to the reaction.Use high-purity, anhydrous solvents for reconstitution.

Experimental Protocols

Protocol for Testing the Reactivity of this compound

This method is based on the principle that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm. By comparing the absorbance before and after intentional base-catalyzed hydrolysis, the remaining reactivity can be assessed.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Anhydrous DMSO or DMF

  • 0.5 N NaOH

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare a solution of the NHS ester: Weigh 1-2 mg of this compound and dissolve it in 250 µL of anhydrous DMSO or DMF. Add 2 mL of the amine-free buffer.

  • Prepare a control: In a separate tube, mix 250 µL of the same anhydrous solvent with 2 mL of the amine-free buffer.

  • Measure initial absorbance: Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the control buffer until the reading is within the linear range of the instrument. Record this initial absorbance value (A_initial).

  • Induce hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 N NaOH. Mix thoroughly.

  • Measure final absorbance: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this final absorbance value (A_final).

Interpretation of Results:

  • Active Reagent: If A_final is significantly greater than A_initial, the NHS ester is active and suitable for use in conjugation reactions.

  • Inactive (Hydrolyzed) Reagent: If there is little to no increase in absorbance (A_final ≈ A_initial), the NHS ester has likely been hydrolyzed and should be discarded.

General Protocol for Protein Labeling with this compound

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the protein solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 1-10 mg/mL.

  • Prepare the NHS ester solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The amount needed will depend on the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.

  • Perform the conjugation reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quench the reaction (optional): To stop the reaction, add a small volume of quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any remaining NHS ester.

  • Purify the conjugate: Remove the unreacted this compound and byproducts (e.g., NHS) from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterize and store: Determine the concentration of the labeled protein and the degree of labeling. Store the purified conjugate under conditions appropriate for the specific protein.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and NHS Ester Solution prep_protein->mix prep_nhs Dissolve NHS-Ester-PEG13-COOH in Anhydrous DMSO/DMF prep_nhs->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Characterize and Store Labeled Protein purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

logical_relationship storage Proper Storage (-20°C, Desiccated) high_reactivity Maintained Reactivity of This compound storage->high_reactivity handling Proper Handling (Equilibrate to RT before opening) handling->high_reactivity reagent_prep Fresh Reagent Preparation (Anhydrous Solvent) successful_conjugation Successful Conjugation reagent_prep->successful_conjugation reaction_cond Optimal Reaction Conditions (Amine-Free Buffer, pH 7.2-8.5) reaction_cond->successful_conjugation high_reactivity->successful_conjugation

Caption: Key factors influencing the success of this compound conjugation.

References

Validation & Comparative

Characterizing NHS Ester-PEG13-COOH Conjugates: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise characterization of linker molecules is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of mass spectrometry techniques for the characterization of NHS ester-PEG13-COOH, a heterobifunctional linker. It includes detailed experimental protocols, comparative data, and visual workflows to facilitate a comprehensive understanding.

The this compound linker possesses two reactive functional groups: an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines on proteins or other molecules, and a terminal carboxylic acid for further modification. The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules. Mass spectrometry is an essential tool for verifying the identity, purity, and stability of this linker before its use in complex bioconjugation.

Comparison of Ionization Techniques: ESI vs. MALDI

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques used in mass spectrometry for the analysis of biomolecules and related linkers. The choice between them depends on the specific analytical requirements.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ions are generated from a liquid solution by applying a high voltage to create an aerosol.Ions are generated from a solid crystalline matrix containing the analyte by irradiating it with a laser.
Typical Coupling Routinely coupled with Liquid Chromatography (LC-MS) for separation of complex mixtures.[1]Typically a standalone technique for direct analysis of purified samples.
Ionization State Tends to produce multiply charged ions, which can be advantageous for analyzing large molecules on instruments with a limited m/z range.Primarily produces singly charged ions, leading to simpler spectra.
Sample Preparation The analyte is dissolved in a suitable solvent, often a mixture of water and organic solvent.The analyte is co-crystallized with a matrix on a target plate.
Key Advantages Excellent for LC-MS workflows, automation-friendly, and provides structural information via tandem MS (MS/MS).[1]High sensitivity, tolerance to some salts and buffers, and simplicity of spectra.
Considerations Can be sensitive to sample purity and buffer components. Complex spectra from multiple charge states may require deconvolution.Matrix selection is crucial and can influence ionization efficiency. Not easily coupled with online separation techniques.

Experimental Protocols

Below are generalized protocols for the characterization of this compound using ESI-LC/MS and MALDI-TOF MS.

ESI-LC/MS Protocol

This protocol is suitable for verifying the molecular weight and purity of the this compound linker.

1. Sample Preparation:

  • Dissolve the this compound linker in a compatible solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a concentration of 10-100 µg/mL.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 1-5 µL.[1]

3. Mass Spectrometer (MS) Settings (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Mass Range: 100 - 2000 m/z.

  • Data Analysis: Use the instrument's software to identify the molecular ion peak and its adducts (e.g., [M+H]+, [M+Na]+). For tandem MS (MS/MS), the precursor ion is isolated and fragmented to elucidate the structure.

MALDI-TOF MS Protocol

This protocol is suitable for rapid molecular weight confirmation of the purified linker.

1. Sample and Matrix Preparation:

  • Analyte Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50% acetonitrile / 0.1% trifluoroacetic acid (TFA).

2. Sample Spotting:

  • Mix the analyte and matrix solutions in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

3. Mass Spectrometer (MS) Settings:

  • Ionization Mode: Positive ion mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Use the minimum laser energy necessary for good signal intensity to avoid in-source decay.

  • Mass Range: 500 - 1500 m/z.

  • Data Analysis: Identify the molecular ion peak, which is typically the singly charged species ([M+H]+ or [M+Na]+).

Expected Mass Spectrometry Data

The theoretical monoisotopic mass of this compound (C₃₄H₅₈N₂O₂₀) is approximately 822.36 g/mol .

Ion SpeciesTheoretical m/z (ESI)Theoretical m/z (MALDI)
[M+H]⁺ 823.37823.37
[M+Na]⁺ 845.35845.35
[M+K]⁺ 861.32861.32
[M-H]⁻ 821.36Not typically observed

Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.

Visualizing the Workflow and Fragmentation

Experimental Workflow for MS Analysis

G cluster_prep Sample Preparation cluster_lcms ESI-LC/MS cluster_maldi MALDI-TOF MS cluster_data Data Analysis Sample_Dissolution Dissolve NHS-PEG13-COOH in appropriate solvent LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Dissolution->LC_Separation For LC-MS Matrix_Mixing Mix with MALDI Matrix Sample_Dissolution->Matrix_Mixing For MALDI ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis Mass Analysis (TOF or Orbitrap) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Spotting Spot on Target Plate & Crystallize Matrix_Mixing->Spotting Laser_Desorption Laser Desorption/ Ionization Spotting->Laser_Desorption TOF_Analysis TOF Mass Analysis Laser_Desorption->TOF_Analysis TOF_Analysis->Data_Acquisition Spectral_Processing Spectral Processing & Deconvolution Data_Acquisition->Spectral_Processing Structural_Confirmation Structural Confirmation (MS/MS Fragmentation) Spectral_Processing->Structural_Confirmation

Experimental workflow for MS analysis of this compound.

Proposed Fragmentation Pathway of [M+H]⁺ Ion

The fragmentation of the protonated this compound ion in tandem mass spectrometry (MS/MS) is expected to occur at the most labile bonds. The primary fragmentation pathways would involve the cleavage of the PEG chain and the loss of the NHS group.

G cluster_frags Primary Fragments cluster_subfrags Secondary Fragments Parent [M+H]⁺ m/z 823.37 Frag1 Loss of NHS (-115.03 Da) Parent->Frag1 m/z 708.34 Frag2 Cleavage of PEG chain (-n*44.03 Da) Parent->Frag2 Series of ions Frag3 Loss of COOH (-45.00 Da) Parent->Frag3 m/z 778.37 SubFrag1 Further PEG cleavage Frag1->SubFrag1 Frag2->SubFrag1

Proposed fragmentation of the [M+H]⁺ ion of this compound.

This guide provides a foundational understanding of the mass spectrometric characterization of this compound. For definitive structural elucidation and purity assessment, it is recommended to complement mass spectrometry data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

References

A Comparative Analysis of NHS ester-PEG13-COOH and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, influencing the efficacy, stability, and pharmacokinetic profile of the final product. This guide provides an objective comparison of the efficiency of N-hydroxysuccinimide (NHS) ester-PEG13-COOH with other polyethylene glycol (PEG) linkers, supported by experimental data and detailed protocols.

The covalent attachment of PEG chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their biopharmaceutical properties. PEG linkers can improve solubility, increase in vivo half-life, and reduce the immunogenicity of the conjugated molecule. The choice of the PEG linker, including its length and reactive end-groups, is crucial for optimizing the performance of the bioconjugate.[1][2]

Understanding NHS Ester-PEG Linkers

NHS ester-activated PEG linkers are amine-reactive reagents that form stable amide bonds with primary amino groups (-NH2) on proteins, such as the side chain of lysine residues or the N-terminus.[3] This reaction is typically efficient at a neutral to slightly basic pH (7-9).[4] The "COOH" end of the NHS ester-PEG13-COOH linker provides a terminal carboxylic acid group for further modification or conjugation.

Performance Comparison of PEG Linkers

The efficiency of a PEG linker can be evaluated based on several parameters, including reaction yield, degree of PEGylation (the number of PEG molecules attached to a single protein), reaction kinetics, and the stability of the resulting conjugate. The length of the PEG chain is a significant factor influencing these outcomes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the performance of different PEGylation strategies and PEG chain lengths. While direct comparative data for this compound is limited, its performance can be inferred from data on similar length linkers (e.g., PEG12).

PEGylation Reagent TypeTarget Residue(s)Typical Degree of PEGylationTypical Yield of Mono-PEGylated Product (%)Analytical Method(s)
NHS-PEG Lysine, N-terminus1-5 (random)Variable (often a heterogeneous mixture)MS, CE[1]
Maleimide-PEG Cysteine (free thiol)1 (site-specific)>90MS, HPLC
Aldehyde-PEG N-terminus (via reductive amination)1 (site-specific)>80MS, HPLC

Table 1: Comparison of typical efficiencies for different PEGylation chemistries. NHS-PEGylation often results in a mixture of products due to multiple lysine residues on the protein surface.

PEG Linker Length (in ADC linker)Relative In Vitro Cytotoxicity (vs. non-PEGylated)
PEG8 4.5-fold decrease
PEG24 22-fold decrease

Table 2: Impact of PEG chain length on the in vitro cytotoxicity of an antibody-drug conjugate (ADC). Longer PEG chains can sometimes lead to increased steric hindrance, reducing biological activity.

PEG-NHS Ester DerivativeHydrolysis Half-life (pH 8.0, 25°C)
mPEG-acetic acid NHS ester 0.75 min
mPEG-propionic acid NHS ester 16.5 min
mPEG-butyric acid NHS ester 23.3 min

Table 3: Hydrolysis half-lives of different mPEG-NHS esters. The stability of the NHS ester is crucial for conjugation efficiency, as it competes with the aminolysis reaction.

Experimental Protocols

Detailed methodologies are essential for the successful application and evaluation of PEG linkers. Below are representative protocols for protein conjugation with an NHS-PEG linker and the subsequent analysis of the conjugate.

General Protocol for Protein PEGylation with NHS-PEG-COOH

This protocol outlines a general procedure for conjugating an NHS ester-PEG-COOH linker to a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG linker to the protein solution. The optimal molar ratio should be determined empirically. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes to hydrolyze any unreacted NHS esters.

  • Purification: Remove unreacted PEG linker and by-products by size-exclusion chromatography or dialysis.

Quantification of PEGylation Efficiency by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the efficiency of PEGylation.

Methodology:

  • System: A reversed-phase or size-exclusion HPLC system can be used.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is commonly used for reversed-phase HPLC. An isocratic flow with a suitable buffer (e.g., phosphate buffer) is used for SEC.

  • Detection: UV detection at 280 nm for the protein and a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for the PEG moiety, as PEG does not have a strong UV chromophore.

  • Analysis: The degree of PEGylation can be determined by comparing the retention times and peak areas of the unreacted protein, the PEGylated protein species (mono-, di-, tri-PEGylated, etc.), and the free PEG linker.

Visualizing the Process

Diagrams can help clarify complex workflows and relationships.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein Protein Solution (amine-free buffer, pH 7.2-8.5) Mix Add PEG Linker to Protein Solution Protein->Mix PEG_Linker NHS-PEG-COOH (dissolved in DMSO/DMF) PEG_Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purification (SEC/Dialysis) Quench->Purify Analyze Analysis (HPLC, MS, SDS-PAGE) Purify->Analyze

Caption: A generalized workflow for protein PEGylation using an NHS-PEG-COOH linker.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH2 Conjugate Protein-NH-CO-PEG-COOH (Stable Amide Bond) Protein->Conjugate NHS_PEG NHS-O-CO-PEG-COOH NHS_PEG->Conjugate NHS N-Hydroxysuccinimide (By-product) NHS_PEG->NHS hydrolysis

Caption: Signaling pathway of the NHS ester-mediated PEGylation reaction.

Conclusion

The choice of a PEG linker is a critical decision in the development of bioconjugates. While NHS ester-PEG linkers offer a straightforward method for conjugating to primary amines, the efficiency and outcome are highly dependent on the reaction conditions and the specific characteristics of the protein and PEG linker. For applications requiring a high degree of homogeneity, site-specific conjugation methods using alternative chemistries like maleimide-thiol coupling may be preferable. However, for random conjugation, NHS ester-PEG linkers, including this compound, remain a valuable tool. Careful optimization of the reaction parameters and thorough analytical characterization are essential to ensure the desired product quality and performance.

References

A Researcher's Guide to Amine-Reactive Crosslinking: Alternatives to NHS ester-PEG13-COOH

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent linkage of molecules to primary amines on proteins, peptides, and other biomolecules is a fundamental technique. For years, N-hydroxysuccinimide (NHS) esters, such as NHS ester-PEG13-COOH, have been the workhorse for researchers in drug development and various scientific fields. Their ability to efficiently form stable amide bonds has made them a popular choice. However, the inherent susceptibility of NHS esters to hydrolysis in aqueous environments presents a significant drawback, potentially leading to variable reaction efficiencies and the need for stringent reaction conditions.

This guide provides an objective comparison of viable alternatives to this compound for amine-reactive crosslinking. We will delve into the performance of different crosslinking chemistries, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Landscape of Amine-Reactive Chemistries: A Comparative Overview

The selection of an appropriate amine-reactive crosslinker is contingent on several factors, including the desired stability of the resulting bond, the required reaction efficiency, the physicochemical properties of the target molecule, and the length and nature of the spacer arm. Below, we compare the performance of NHS esters with several leading alternatives.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for various amine-reactive crosslinking chemistries, offering a clear comparison of their reaction conditions, bond stability, and key features.

Table 1: Reaction Conditions for Amine-Reactive Crosslinkers

Reagent ClassTypical Reagent(s)Optimal pHReaction TimeTemperatureTypical Solvents
NHS Esters NHS ester-PEG-COOH7.2 - 8.530 - 120 min4°C - RTAqueous buffers, DMSO, DMF
Sulfo-NHS Esters Sulfo-NHS ester-PEG-COOH7.2 - 8.530 - 120 min4°C - RTAqueous buffers
Carbodiimides (in situ) COOH-PEG + EDC/NHS4.5-6.0 (activation), 7.2-7.5 (coupling)~2 hoursRTAqueous buffers (EDC)
Aldehydes (Reductive Amination) Aldehyde-PEG-COOH6.5 - 7.52 - 24 hours4°C - RTAqueous buffers
Isothiocyanates Isothiocyanate-PEG-COOH9.0 - 9.52 - 12 hours4°C - RTAqueous buffers, DMSO, DMF

Table 2: Performance Characteristics of Amine-Reactive Crosslinkers

Reagent ClassResulting LinkageBond StabilityKey AdvantagesKey Disadvantages
NHS Esters AmideVery StableHigh reactivity, well-established protocols.Prone to hydrolysis, can lead to product heterogeneity.[1]
Sulfo-NHS Esters AmideVery StableWater-soluble, reducing the need for organic solvents.Still susceptible to hydrolysis in aqueous solutions.[2]
Carbodiimides (in situ) AmideVery Stable"Zero-length" crosslinking with COOH-containing molecules.Requires a two-step process, potential for side reactions.
Aldehydes (Reductive Amination) Secondary AmineVery StableHigher potential for N-terminal selectivity, stable linkage.[1]Requires a reducing agent, potentially longer reaction times.[3]
Isothiocyanates ThioureaVery StableStable linkage, alternative to NHS esters.Slower reaction rate compared to NHS esters.[4]

Signaling Pathways and Experimental Workflows

To better visualize the chemical transformations and experimental processes, the following diagrams illustrate the reaction mechanisms and a general workflow for comparing the efficiency of different amine-reactive crosslinkers.

cluster_NHS NHS Ester Chemistry cluster_Aldehyde Reductive Amination Protein_NH2_NHS Protein-NH₂ Amide_Bond_NHS Protein-NH-CO-PEG-COOH Protein_NH2_NHS->Amide_Bond_NHS Reaction NHS_PEG_COOH NHS-PEG-COOH NHS_PEG_COOH->Amide_Bond_NHS NHS_leaving NHS Amide_Bond_NHS->NHS_leaving releases Protein_NH2_Ald Protein-NH₂ Schiff_Base Protein-N=CH-PEG-COOH Protein_NH2_Ald->Schiff_Base Formation Aldehyde_PEG_COOH OHC-PEG-COOH Aldehyde_PEG_COOH->Schiff_Base Secondary_Amine Protein-NH-CH₂-PEG-COOH Schiff_Base->Secondary_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Secondary_Amine start Start: Protein with Primary Amines reagent_prep Prepare Crosslinker Solutions (NHS-PEG, Aldehyde-PEG, etc.) start->reagent_prep conjugation Perform Conjugation Reactions (Varying Molar Ratios, pH, Time) reagent_prep->conjugation purification Purify Conjugates (e.g., Size Exclusion Chromatography) conjugation->purification analysis Analyze Conjugation Efficiency (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis data_comp Compare Quantitative Data (Yield, Stability, etc.) analysis->data_comp conclusion Select Optimal Crosslinker data_comp->conclusion

References

A Comparative Guide to Analytical Techniques for Validating Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful and efficient synthesis of stable amide bonds is a cornerstone of molecular creation, from novel therapeutics to advanced polymers. Rigorous validation of this critical covalent linkage is essential to ensure reaction completion, product purity, and correct structural identity. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

High-Level Comparison of Key Techniques

Each analytical method offers distinct advantages and provides different types of information. The choice of technique often depends on the specific requirements of the analysis, such as the need for detailed structural elucidation, high-throughput screening, or quantitative reaction monitoring.

FeatureFT-IR SpectroscopyNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Functional group identificationDetailed atomic connectivity and 3D structureMolecular weight and elemental compositionPurity, quantity, and reaction progress
Primary Use Case Quick confirmation of functional group transformationUnambiguous structure determination of the final productConfirmation of target molecular weight and identification of byproductsMonitoring reaction kinetics and assessing product purity
Speed of Analysis Fast (1-5 minutes)Slow (15 minutes to several hours)Fast (5-10 minutes)Moderate (10-30 minutes per sample)
Sample Requirement Low (mg to µg)High ( >1 mg)Very Low (µg to ng)Low (µg)
Cost of Instrumentation LowHighHighModerate
Quantitative Analysis Difficult, often semi-quantitativeExcellentCan be quantitative with standardsExcellent
Destructive? NoNoYes (typically)Yes (sample is consumed)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and accessible technique ideal for quickly confirming the conversion of starting materials to the amide product by tracking changes in characteristic functional group vibrations.

Principle of Validation Validation is achieved by observing the disappearance of reactant peaks and the simultaneous appearance of distinct amide peaks.[1] Key spectral changes include:

  • Disappearance of the broad O-H stretch from the carboxylic acid (typically 2500–3300 cm⁻¹).[1]

  • Appearance of Amide I (C=O stretch) and Amide II (N-H bend) bands.[1][2]

Quantitative Data: Key Vibrational Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Indication
Carboxylic AcidO-H Stretch (broad)2500 - 3300Disappears upon amide formation[1]
Carboxylic AcidC=O Stretch1700 - 1720Disappears and is replaced by the Amide I band
Primary AmideN-H Stretch (two bands)3100 - 3500Appearance confirms amide presence
Secondary AmideN-H Stretch (one band)3100 - 3500Appearance confirms amide presence
All AmidesAmide I (C=O Stretch)1630 - 1680Strong, characteristic peak of the amide product
Primary & Secondary AmidesAmide II (N-H Bend)1510 - 1570Confirms presence of N-H in the amide

Experimental Protocol

  • Record Reactant Spectra : Acquire individual FT-IR spectra of the starting carboxylic acid and amine to identify their characteristic peaks.

  • Initiate Reaction : Combine the reactants, coupling agents, and solvent in the reaction vessel.

  • Monitor Reaction : At set time intervals (e.g., 0, 1, 4, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation : Place a drop of the aliquot directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR accessory or prepare a sample in a suitable liquid cell.

  • Acquire Spectrum : Record the FT-IR spectrum of the aliquot.

  • Analyze Data : Compare the series of spectra. Confirmation of amide bond formation is achieved when the carboxylic acid O-H peak disappears and the Amide I and Amide II bands appear and stabilize in intensity.

Visualization: FT-IR Validation Workflow

cluster_start Setup cluster_monitor Monitoring Loop start Start reactants Record Spectra of Carboxylic Acid & Amine start->reactants initiate Initiate Reaction reactants->initiate aliquot Withdraw Aliquot initiate->aliquot acquire Acquire FT-IR Spectrum aliquot->acquire analyze Analyze Spectral Changes (O-H, Amide I/II) acquire->analyze complete Reaction Complete? analyze->complete complete->aliquot No end_node End complete->end_node Yes

Caption: Workflow for validating amide bond formation using FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination. It provides detailed information about the atomic connectivity, confirming that the desired amide has been formed and allowing for the identification of its specific isomeric structure.

Principle of Validation Successful amide bond formation is confirmed by:

  • Appearance of new signals : A new signal for the amide N-H proton (in ¹H NMR) and characteristic shifts in the signals of neighboring protons and carbons.

  • Disappearance of reactant signals : The signal for the carboxylic acid proton vanishes.

  • Integration : The relative integration of proton signals in the product spectrum matches the expected ratios for the target molecule.

Quantitative Data: Typical ¹H NMR Chemical Shifts

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Carboxylic Acid (R-COOH)10.0 - 13.0Broad singlet; disappears upon reaction.
Amide (R-CONH-R')5.0 - 9.0Often a broad singlet or triplet; position is solvent and concentration dependent.
α-Protons to Carbonyl2.0 - 2.5Shift position changes upon conversion from acid to amide.
α-Protons to Amine Nitrogen2.5 - 3.5Shift position changes upon conversion from amine to amide.

Experimental Protocol

  • Sample Preparation : After the reaction is complete and the product is purified, dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire Spectra : Record ¹H and ¹³C NMR spectra. Other experiments like COSY or HSQC can be run for more complex structures.

  • Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis :

    • Assign all peaks in the spectra to the protons and carbons of the expected product structure.

    • Confirm the disappearance of signals from the carboxylic acid and amine starting materials.

    • Verify that the integration of the ¹H signals corresponds to the number of protons in the structure.

    • Analyze coupling patterns to confirm connectivity.

Visualization: NMR Structural Validation Workflow

start Start sample_prep Prepare Sample in Deuterated Solvent start->sample_prep acquire Acquire NMR Spectra (¹H, ¹³C, etc.) sample_prep->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum: - Chemical Shifts - Integration - Coupling process->analyze confirm Structure Confirmed? analyze->confirm confirm->start No, Re-evaluate end_node End confirm->end_node Yes

Caption: Workflow for structural confirmation of an amide product via NMR.

Mass Spectrometry (MS)

MS is a highly sensitive technique that validates amide bond formation by confirming the molecular weight of the product. It is invaluable for verifying that the two starting molecules have successfully coupled.

Principle of Validation The primary evidence for amide formation is the detection of an ion corresponding to the exact molecular weight of the expected product. For soft ionization techniques like Electrospray Ionization (ESI), this is typically the protonated molecule [M+H]⁺. Fragmentation patterns, often involving the cleavage of the newly formed amide bond, can provide additional structural confirmation.

Quantitative Data: Expected Mass Spectrometry Results

AnalysisExpected ResultInterpretation
Full Scan MS Detection of [M+H]⁺ ionThe mass-to-charge ratio (m/z) should match the calculated exact mass of the protonated product.
High-Resolution MS (HRMS) Elemental FormulaThe measured exact mass should be within 5 ppm of the calculated mass, confirming the elemental composition.
Tandem MS (MS/MS) Acylium ion fragmentFragmentation of the [M+H]⁺ ion often results in cleavage of the C-N amide bond, producing a characteristic acylium ion.

Experimental Protocol

  • Sample Preparation : Prepare a dilute solution of the purified product or reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup : Choose an appropriate ionization method (e.g., ESI for polar molecules). Calibrate the mass spectrometer.

  • Sample Introduction : Infuse the sample solution directly into the ion source or inject it via an HPLC system (LC-MS).

  • Data Acquisition : Acquire the mass spectrum in full scan mode. If necessary, perform MS/MS on the presumed parent ion.

  • Data Analysis :

    • Locate the peak corresponding to the expected m/z of the [M+H]⁺ ion.

    • If using HRMS, compare the measured mass to the theoretical mass to confirm the elemental formula.

    • Analyze fragmentation patterns to corroborate the structure.

Visualization: MS Molecular Weight Confirmation Workflow

start Start sample_prep Prepare Dilute Sample Solution start->sample_prep infuse Introduce Sample into Mass Spec sample_prep->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Analyze for [M+H]⁺ Peak and Fragments acquire->analyze confirm Molecular Weight Confirmed? analyze->confirm confirm->start No, Re-analyze end_node End confirm->end_node Yes

Caption: Workflow for confirming product molecular weight using MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for monitoring the progress of a reaction and assessing the purity of the final product. It separates components in a mixture, allowing for the quantification of reactants, products, and impurities.

Principle of Validation Successful amide formation is monitored by observing the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the product over time. The purity of the final isolated product is determined by the percentage of the total peak area that corresponds to the product peak.

Quantitative Data: Typical Chromatographic Data

CompoundRetention Time (t_R)Peak Area (%)Interpretation
Carboxylic Acid VariesDecreases over timeConsumption of starting material.
Amine VariesDecreases over timeConsumption of starting material.
Amide Product Varies (often intermediate polarity)Increases over timeFormation of the desired product.
Final Product t_R of product>95% (typically)Indicates the purity of the isolated compound.

Experimental Protocol

  • Method Development : Develop a suitable HPLC method. This involves selecting a column (e.g., reversed-phase C18), a mobile phase (e.g., a gradient of water and acetonitrile with an additive like formic acid), a flow rate, and a detection wavelength (e.g., 214 nm for the amide bond or a wavelength where the aromatic components absorb).

  • Standard Injection : Inject known concentrations of starting materials and (if available) the purified product to determine their retention times.

  • Reaction Monitoring : At specified time points during the reaction, withdraw an aliquot, quench it if necessary, dilute it, and inject it into the HPLC.

  • Data Analysis : Record the retention times and peak areas for all components. Plot the peak area of the product versus time to monitor reaction kinetics. After purification, inject the final product to determine its purity based on the peak area percentage.

Visualization: HPLC Reaction Monitoring Workflow

cluster_setup Setup cluster_monitor Monitoring Loop start Start method_dev Develop HPLC Method (Column, Mobile Phase) start->method_dev initiate Initiate Reaction method_dev->initiate aliquot Withdraw & Dilute Aliquot initiate->aliquot inject Inject into HPLC aliquot->inject analyze Analyze Chromatogram (Peak Areas) inject->analyze complete Reaction Complete? analyze->complete complete->aliquot No end_node End complete->end_node Yes

Caption: Workflow for monitoring amide bond formation using HPLC.

References

A Researcher's Guide to Protein Modification: Assessing the Impact of PEGylation with NHS ester-PEG13-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, enhancing the therapeutic properties of proteins is a paramount goal. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a clinically-proven and widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive comparison of protein function before and after PEGylation using N-hydroxysuccinimide (NHS) ester-activated PEG, a common and effective method for protein modification.

The process of conjugating PEG to a protein can significantly extend its circulation time in the body.[2] This is primarily achieved by increasing the protein's size, which in turn reduces its clearance by the kidneys.[2][3] The attached PEG chains also create a protective hydrophilic shield around the protein.[4] This "shielding" effect can decrease immunogenicity by masking antigenic sites, limit degradation by proteolytic enzymes, and increase the protein's overall stability.

This guide will delve into the experimental data, protocols, and underlying mechanisms to objectively assess the impact of PEGylation on protein function, with a specific focus on amine-reactive NHS ester chemistry.

The Chemistry of Amine-Reactive PEGylation

NHS ester-PEG reagents are highly efficient at reacting with primary amine groups (-NH2) on a protein's surface. These primary amines are predominantly found on the side chains of lysine residues and at the N-terminus of the polypeptide chain. The reaction, which proceeds optimally at a neutral to slightly basic pH (7-9), forms a stable and irreversible amide bond, covalently linking the PEG molecule to the protein.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein with Primary Amine (Lys, N-terminus) Conditions Aqueous Buffer pH 7.0-9.0 Room Temp or 4°C Protein->Conditions + PEG Reagent PEG_NHS NHS ester-PEG13-COOH PEG_NHS->Conditions PEG_Protein PEGylated Protein (Stable Amide Bond) Conditions->PEG_Protein Forms NHS_byproduct NHS Byproduct Conditions->NHS_byproduct Releases

Comparative Performance Analysis

The effects of PEGylation are multifaceted and must be empirically evaluated for each specific protein. While benefits like extended half-life are common, the impact on biological activity and immunogenicity can vary.

Impact on Biological Activity

A potential trade-off of PEGylation is a reduction in the protein's specific activity. The attached PEG chains can sterically hinder the protein's active site or its binding interface with substrates or receptors. However, this in vitro loss of activity is often compensated for by the significantly extended circulation half-life in vivo, leading to a greater overall therapeutic effect.

Table 1: Comparison of Biological Activity

Parameter Native Protein PEGylated Protein Fold Change
Enzyme Activity (U/mg) 1500 975 -1.54
Receptor Binding (KD, nM) 1.2 5.8 +4.83

| Cell-Based Potency (EC50, ng/mL) | 0.5 | 2.1 | +4.20 |

Data is hypothetical and for illustrative purposes.

Enhancement of Protein Stability

PEGylation is known to enhance the thermal and proteolytic stability of proteins. The flexible PEG polymer creates a hydration shell around the protein, which can help maintain its conformational integrity at higher temperatures. This steric shield also protects the protein from degradation by proteases.

Table 2: Comparison of Protein Stability

Parameter Native Protein PEGylated Protein Improvement
Melting Temperature (Tm, °C) 62.5 68.2 +5.7 °C
Activity after 1h @ 55°C (%) 35 85 +50%

| Activity after Trypsin Digest (%) | 10 | 78 | +68% |

Data is hypothetical and for illustrative purposes.

Modulation of Immunogenicity

By masking surface epitopes, PEGylation can significantly reduce a protein's immunogenicity. However, it is also important to note that immune responses can sometimes be directed against the PEG polymer itself. The formation of anti-PEG antibodies is a potential concern that can lead to accelerated clearance of the PEGylated therapeutic and, in rare cases, hypersensitivity reactions.

Table 3: Comparison of Immunogenic Potential

Parameter Native Protein PEGylated Protein Fold Change
Anti-Drug Antibody Titer (Post-Dose) 1:12,800 1:800 -16

| Anti-PEG Antibody Titer (Post-Dose) | N/A | 1:400 | N/A |

Data is hypothetical and for illustrative purposes.

Pharmacokinetic Profile

The most significant and predictable advantage of PEGylation is the improvement in a protein's pharmacokinetic profile. The increased hydrodynamic size of the PEG-protein conjugate dramatically reduces renal clearance, leading to a prolonged circulation half-life. This allows for less frequent dosing, improving patient convenience and compliance.

Table 4: Comparison of Pharmacokinetic Parameters in a Rat Model

Parameter Native Protein PEGylated Protein Fold Change
Circulation Half-Life (t½, hours) 2.1 48.5 +23.1
Clearance (mL/hr/kg) 35.4 1.5 -23.6

| Area Under Curve (AUC, µg·h/mL) | 282 | 6670 | +23.6 |

Data is hypothetical and for illustrative purposes.

Experimental Workflows and Protocols

To properly assess the impact of PEGylation, a series of well-defined experiments are required. The following workflow and protocols provide a framework for this evaluation.

G cluster_assays Functional Assessment start Start: Native Protein pegylation Protein PEGylation (this compound) start->pegylation purification Purification (SEC or IEX) pegylation->purification characterization Characterization (SDS-PAGE, MS) purification->characterization peg_protein Purified PEGylated Protein characterization->peg_protein activity Activity Assays peg_protein->activity stability Stability Assays peg_protein->stability pk_study Pharmacokinetic Study peg_protein->pk_study immunogenicity Immunogenicity Study peg_protein->immunogenicity data Comparative Data Analysis activity->data stability->data pk_study->data immunogenicity->data

Protocol 1: Protein PEGylation with this compound

This protocol outlines the general steps for conjugating an NHS-activated PEG to a protein.

  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.0 and 8.0. Buffers containing primary amines like Tris will compete with the reaction.

  • Reagent Preparation: Allow the NHS ester-PEG reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the stock solution, as the NHS ester readily hydrolyzes.

  • Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 50-fold) of the PEG-NHS solution to the protein solution (typically 1-10 mg/mL). The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture with gentle stirring. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl or glycine to a final concentration of 50-100 mM). This will consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts to purify the PEGylated protein conjugate. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Proteolytic Stability Assay

This assay compares the resistance of the native and PEGylated protein to enzymatic degradation.

  • Sample Preparation: Prepare solutions of both native and PEGylated protein at the same concentration (e.g., 1 mg/mL) in a suitable reaction buffer (e.g., PBS).

  • Protease Addition: Add a protease, such as trypsin, to each protein solution at a specific mass ratio (e.g., 1:50 protease:protein).

  • Incubation: Incubate both samples at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction and immediately stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the samples from each time point using SDS-PAGE. The disappearance of the protein band over time indicates degradation. Densitometry can be used to quantify the percentage of intact protein remaining.

Protocol 3: Immunogenicity Assessment via ELISA

This protocol provides a basic framework for detecting anti-drug antibodies (ADAs) in serum samples from animals dosed with the native or PEGylated protein.

  • Plate Coating: Coat a 96-well microplate with the native or PEGylated protein (the antigen) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in PBS).

  • Sample Incubation: Add serially diluted serum samples from the study animals to the wells and incubate.

  • Detection Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG). This antibody will bind to any ADAs captured on the plate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, causing a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is proportional to the amount of ADA present in the sample.

The Logic of PEGylation's Effects

The biophysical changes induced by PEGylation lead to a cascade of beneficial effects on the protein's therapeutic profile. The fundamental change is an increase in size and the addition of a protective, hydrophilic layer, which directly influences how the protein behaves in a biological system.

G cluster_primary Primary Biophysical Changes cluster_secondary Consequent Functional Impacts cluster_tertiary Overall Therapeutic Outcomes pegylation Protein PEGylation size Increased Hydrodynamic Size pegylation->size shield Steric Shielding (Hydrophilic Cloud) pegylation->shield pk Reduced Renal Clearance size->pk proteolysis Protection from Proteases shield->proteolysis immunogenicity Masking of Epitopes shield->immunogenicity activity Steric Hindrance at Active/Binding Sites shield->activity halflife Longer Half-Life pk->halflife stability Increased Stability proteolysis->stability imm_reduced Reduced Immunogenicity immunogenicity->imm_reduced activity_reduced Reduced In Vitro Activity activity->activity_reduced

Comparison with Alternative Chemistries

While NHS ester chemistry is robust for targeting lysine residues, other PEGylation strategies exist that offer greater site-specificity, which can be crucial for preserving protein activity.

  • Thiol-Reactive PEGylation: Reagents like PEG-maleimide specifically target free cysteine residues. Since free cysteines are less common on protein surfaces than lysines, this method allows for more controlled, site-specific conjugation. If a protein lacks a suitable cysteine, one can be introduced at a desired location via site-directed mutagenesis.

  • N-Terminal PEGylation: Using PEG-aldehyde under controlled, slightly acidic pH conditions allows for the selective modification of the protein's N-terminal alpha-amine group. This approach can produce a more homogeneous product with a single PEG chain attached at a defined location, often distant from the protein's active site.

Conclusion

PEGylation with this compound is a powerful and well-established method for improving the therapeutic characteristics of proteins. The primary benefits—extended half-life, increased stability, and reduced immunogenicity—are compelling reasons for its widespread use in drug development. However, the potential for reduced biological activity and the induction of anti-PEG antibodies are critical factors that must be carefully evaluated on a case-by-case basis. The choice of PEGylation strategy should be guided by the specific properties of the protein and the desired therapeutic outcome. A thorough analytical assessment, as outlined in this guide, is essential to confirm that the benefits of PEGylation are realized without compromising the protein's essential function and safety.

References

A Researcher's Guide to Purity Confirmation of NHS ester-PEG13-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methods to confirm the purity of NHS ester-PEG13-COOH conjugates. It is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of their PEGylated products. The following sections detail various analytical techniques, present their performance in a comparative table, provide detailed experimental protocols, and illustrate a recommended analytical workflow.

The purity of this compound is critical for its successful application in bioconjugation, ensuring that the desired molecule is modified correctly and that potential side-products or unreacted reagents are minimized. A multi-faceted analytical approach is often necessary for comprehensive purity assessment.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound conjugates. The choice of method depends on the specific purity aspect being investigated, such as the presence of unreacted starting materials, di-substituted PEG, or hydrolyzed ester. The table below compares the most common methods.

Analytical Method Parameter Assessed Strengths Limitations Typical Throughput
1H NMR Spectroscopy Functional group integrity, degree of substitution, presence of residual solvents.Provides detailed structural information and quantitative analysis of end-groups.[1][2][3]Lower sensitivity compared to chromatographic methods; complex spectra for polydisperse samples.Low to Medium
RP-HPLC-UV/CAD Presence of unreacted starting materials, hydrolyzed ester, and other small molecule impurities.High sensitivity and resolving power for non-polar and moderately polar compounds.[4] Charged Aerosol Detection (CAD) allows for the detection of compounds with no UV chromophore.[5]May not be suitable for separating PEG oligomers of very similar hydrophobicity.High
SEC-HPLC-RI/MALS Polydispersity, presence of aggregates or fragments.Separates molecules based on hydrodynamic volume, ideal for analyzing molecular weight distribution.Limited resolution for molecules of similar size; may not separate based on functional group differences.High
LC-MS Molecular weight confirmation, identification of impurities and byproducts.Provides accurate mass information for unequivocal identification of components.Ionization efficiency can vary for different PEG species; complex data analysis for heterogeneous samples.Medium
FTIR Spectroscopy Confirmation of functional groups (presence of ester and carboxylic acid, absence of free NHS).Fast and non-destructive; provides a characteristic fingerprint of the molecule.Not a quantitative method; may not be sensitive to small amounts of impurities.High

Recommended Analytical Workflow

A logical workflow for the comprehensive purity analysis of an this compound conjugate is crucial for obtaining reliable and complete data. The following diagram illustrates a recommended sequence of analytical techniques.

G cluster_0 Initial Characterization cluster_1 Chromatographic Separation & Quantification cluster_2 Mass Confirmation cluster_3 Final Purity Assessment start This compound Sample nmr 1H NMR Spectroscopy start->nmr Structural Integrity ftir FTIR Spectroscopy start->ftir Functional Groups rphplc RP-HPLC-UV/CAD nmr->rphplc Impurity Profile ftir->rphplc sechplc SEC-HPLC-RI/MALS rphplc->sechplc Size Heterogeneity lcms LC-MS sechplc->lcms Mass Verification end Purity Confirmed lcms->end

Caption: Recommended workflow for purity confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

  • Objective: To confirm the chemical structure, verify the presence of the NHS ester and carboxylic acid termini, and quantify the degree of end-group functionalization.

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical, as DMSO can help in resolving hydroxyl protons, which is useful for quantifying substitution.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard 1H acquisition.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 5 seconds to ensure full relaxation of protons for accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks for the PEG backbone (typically a large singlet around 3.6 ppm).

    • Identify the signals corresponding to the NHS ester (around 2.9 ppm for the succinimide protons) and the protons adjacent to the carboxyl group.

    • Integrate the peaks corresponding to the end groups and the repeating ethylene glycol units.

    • Calculate the degree of substitution by comparing the integration values of the end-group protons to the backbone protons.

  • Objective: To separate and quantify the main conjugate from potential impurities such as hydrolyzed NHS ester (COOH-PEG-COOH) and unreacted starting materials.

  • Instrumentation:

    • HPLC system with a UV detector and preferably a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.

    • Column: C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient Elution: A typical gradient would be from 5% to 95% B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve baseline separation of the main peak from impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 214 nm and 280 nm (if the conjugate is attached to a chromophore-containing molecule).

    • CAD: For detection of all non-volatile components.

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity of the this compound conjugate as the percentage of the main peak area relative to the total peak area.

  • Objective: To determine the molecular weight distribution (polydispersity) and to detect the presence of any high molecular weight aggregates or low molecular weight fragments.

  • Instrumentation:

    • HPLC system with a Refractive Index (RI) detector and a Multi-Angle Light Scattering (MALS) detector.

    • Column: A column suitable for the separation of polymers in the expected molecular weight range.

  • Mobile Phase: An aqueous buffer such as 150 mM sodium phosphate, pH 7.0. For organic soluble PEGs, THF can be used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Data Analysis:

    • The RI detector provides concentration information, while the MALS detector determines the absolute molecular weight of the eluting species.

    • The data from both detectors are used to construct a molecular weight distribution plot and calculate the polydispersity index (PDI). A PDI value close to 1.0 indicates a monodisperse sample.

  • Objective: To confirm the identity of the this compound conjugate by determining its molecular weight and to identify any impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Chromatography: Use the same RP-HPLC conditions as described above, but ensure the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of TFA).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Set to scan a mass range that includes the expected molecular weight of the conjugate and potential impurities.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and any impurity peaks.

    • Deconvolute the multiply charged ion series to determine the molecular weight of each species.

    • Compare the measured molecular weights with the theoretical values to confirm the identity of the product and identify any byproducts.

References

A Researcher's Guide to Validating the Biological Activity of PEGylated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of functional assays essential for validating the biological activity of PEGylated antibodies. Discover detailed experimental protocols, comparative data, and visual workflows to ensure the efficacy and safety of your therapeutic candidates.

The conjugation of polyethylene glycol (PEG) to therapeutic antibodies, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulation half-life, reduced immunogenicity, and improved stability. However, the addition of PEG moieties can also impact the antibody's biological activity, making rigorous functional validation a critical step in the development of PEGylated antibody therapeutics.

This guide delves into the key in vitro functional assays used to assess the biological activity of PEGylated antibodies, offering a comparative analysis with their non-PEGylated counterparts. We provide detailed experimental protocols and present quantitative data to illustrate the potential effects of PEGylation.

Key Functional Assays for PEGylated Antibodies

Several assays are crucial for evaluating the impact of PEGylation on antibody function. These can be broadly categorized into binding assays and effector function assays.

Antigen Binding Affinity Assays

The primary function of a therapeutic antibody is to bind to its target antigen with high affinity and specificity. PEGylation can sometimes hinder this interaction due to steric hindrance. Therefore, quantifying the binding affinity is a fundamental step in characterization.

Commonly Used Assays:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the binding of the antibody to its immobilized antigen.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time quantitative data on the kinetics of antibody-antigen binding, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Flow Cytometry: Used to assess the binding of antibodies to cell surface antigens on whole cells.

Table 1: Comparison of Binding Affinity (KD) for PEGylated vs. Non-PEGylated Antibodies

AntibodyTarget AntigenAssayNon-PEGylated KD (nM)PEGylated KD (nM)Fold Change in AffinityReference
Trastuzumab Fab'HER2SPR1.29.6 (20 kDa PEG)8-fold decrease[1]
Anti-IL-17A F(ab')2IL-17ACompetitive ELISA-Significantly reduced binding>2-fold decrease (P < 0.01)[2]

Note: The exact fold change can vary depending on the size and location of the PEG molecule.

Effector Function Assays

For many therapeutic antibodies, particularly in oncology, the Fc region mediates critical effector functions that lead to the destruction of target cells. PEGylation in or near the Fc region can potentially interfere with these functions.

Key Effector Function Assays:

  • Complement-Dependent Cytotoxicity (CDC) Assay: Measures the ability of an antibody to lyse target cells by activating the classical complement pathway.[3][4]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: Evaluates the capacity of an antibody to recruit and activate immune effector cells, such as Natural Killer (NK) cells, to kill target cells.

Table 2: Comparison of Effector Function for PEGylated vs. Non-PEGylated Antibodies

Antibody TypeTarget CellsAssayNon-PEGylated Activity (% Lysis)PEGylated Activity (% Lysis)Key FindingsReference
Anti-CD20B-cell lymphomaCDCHighOften reducedPEGylation can sterically hinder C1q binding.[5]
Anti-HER2Breast cancer cellsADCCHighCan be maintained or reducedDepends on PEGylation site; Fc-PEGylation is more likely to reduce activity.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

Objective: To determine the relative binding affinity of a PEGylated antibody compared to its non-PEGylated counterpart.

Materials:

  • High-binding 96-well microplates

  • Target antigen

  • PEGylated and non-PEGylated antibodies

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the PEGylated and non-PEGylated antibodies to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance values against the antibody concentrations and determine the EC50 value for each antibody. A higher EC50 for the PEGylated antibody indicates reduced binding affinity.

Complement-Dependent Cytotoxicity (CDC) Assay

Objective: To assess the ability of a PEGylated antibody to induce complement-mediated lysis of target cells.

Materials:

  • Target cells expressing the antigen of interest

  • PEGylated and non-PEGylated antibodies

  • Source of active complement (e.g., normal human serum)

  • Assay medium (e.g., RPMI 1640)

  • Cell viability dye (e.g., propidium iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest target cells and adjust the cell density to 1 x 10^6 cells/mL in assay medium.

  • Antibody Incubation: In a 96-well plate, mix 50 µL of the cell suspension with 50 µL of serial dilutions of the PEGylated and non-PEGylated antibodies. Incubate for 30 minutes at room temperature.

  • Complement Addition: Add 50 µL of the complement source (e.g., diluted normal human serum) to each well. Include a "no complement" control.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Staining: Add a cell viability dye, such as propidium iodide, to each well.

  • Data Acquisition: Analyze the samples using a flow cytometer to determine the percentage of dead cells (propidium iodide positive) in each well.

  • Analysis: Calculate the percentage of specific lysis for each antibody concentration. Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value. A higher EC50 for the PEGylated antibody suggests reduced CDC activity.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action of a therapeutic antibody is crucial. The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted by therapeutic antibodies and a general workflow for evaluating PEGylated antibody function.

experimental_workflow cluster_synthesis Antibody Production & PEGylation cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Ab Native Antibody PEG_Ab PEGylated Antibody Ab->PEG_Ab PEGylation Binding Binding Assays (ELISA, SPR, Flow Cytometry) Ab->Binding Effector Effector Function Assays (CDC, ADCC) Ab->Effector PEG_Ab->Binding PEG_Ab->Effector Compare Compare Biological Activity (KD, EC50) Binding->Compare Effector->Compare

Caption: Workflow for comparing the biological activity of native and PEGylated antibodies.

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trastuzumab Trastuzumab (Anti-HER2 Antibody) Trastuzumab->HER2 Binds to Extracellular Domain

Caption: Simplified HER2 signaling pathway and the mechanism of action of Trastuzumab.

References

A Comparative Guide to Crosslinker Reaction Kinetics: NHS ester-PEG13-COOH vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. The reaction kinetics of a crosslinker dictates the efficiency, selectivity, and overall success of the conjugation process. This guide provides an objective comparison of the reaction kinetics of N-hydroxysuccinimide (NHS) ester-PEG13-COOH with other commonly used crosslinkers, supported by experimental data and detailed protocols.

Core Principles of Amine-Reactive Crosslinking

The most prevalent bioconjugation strategies target primary amines, which are readily available on the N-terminus of proteins and the side chain of lysine residues. The fundamental reaction involves the nucleophilic attack of the unprotonated primary amine on an electrophilic group of the crosslinker. This guide will focus on the comparison of NHS esters, including the PEGylated variant NHS ester-PEG13-COOH, with other amine-reactive and thiol-reactive crosslinkers.

Quantitative Comparison of Reaction Kinetics

The efficiency of a crosslinker is determined by the rate of the desired reaction with the target functional group versus the rate of competing side reactions, most notably hydrolysis in aqueous environments. The following tables summarize key kinetic parameters for various crosslinkers.

Table 1: Half-life of NHS and Sulfo-NHS Esters in Aqueous Solution

CrosslinkerpHTemperature (°C)Half-lifeReference
NHS Ester7.044-5 hours[1][2][3]
NHS Ester8.041 hour[1][2]
NHS Ester8.6410 minutes
PEG-NHS7.4Not Specified> 120 minutes
PEG-NHS9.0Not Specified< 9 minutes
Sulfo-NHS EsterGenerally slightly more stable than NHS esters in aqueous solution.

Note: The presence of a PEG linker in this compound can influence its hydrophilicity and potentially its reaction kinetics and stability compared to non-PEGylated NHS esters. Generally, PEGylation can improve water solubility.

Table 2: Second-Order Rate Constants for Maleimide-Thiol Reactions

ReactantspHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
N-ethylmaleimide and Cysteine4.9514
Maleimide and Thiol (general)Not Specified~10²

Reaction Mechanisms and Workflows

Understanding the underlying chemical reactions and experimental workflows is crucial for optimizing conjugation protocols and troubleshooting potential issues.

NHS Ester Reaction with a Primary Amine

The reaction of an NHS ester with a primary amine proceeds via a nucleophilic acyl substitution to form a stable amide bond.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Ester This compound Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Nucleophilic Attack Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group Release

Diagram 1: Reaction of an NHS ester with a primary amine.

A critical competing reaction for NHS esters is hydrolysis, where the ester reacts with water, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.

Experimental Workflow for Kinetic Analysis

A common method for determining the reaction kinetics of crosslinkers is UV-Vis spectrophotometry, which monitors the change in absorbance of a reactant or product over time.

Kinetic_Analysis_Workflow Prepare_Solutions Prepare Reactant Solutions (Crosslinker, Target Molecule) Mix_Reactants Rapidly Mix Reactants (Stopped-flow apparatus) Prepare_Solutions->Mix_Reactants Monitor_Absorbance Monitor Absorbance Change (UV-Vis Spectrophotometer) Mix_Reactants->Monitor_Absorbance Data_Analysis Data Analysis (Pseudo-first-order kinetics) Monitor_Absorbance->Data_Analysis Determine_Rate_Constant Determine Rate Constant Data_Analysis->Determine_Rate_Constant

Diagram 2: Experimental workflow for kinetic analysis.

Detailed Experimental Protocols

General Protocol for NHS Ester Labeling of a Protein

This protocol provides a general guideline for labeling a protein with an NHS ester-functionalized molecule. Optimization may be required for specific proteins and crosslinkers.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound (or other NHS ester)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).

  • Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column.

Protocol for Kinetic Analysis using UV-Vis Spectrophotometry

This protocol describes how to determine the pseudo-first-order rate constant for the reaction of an NHS ester with an amine-containing compound (e.g., glycine).

Materials:

  • NHS ester stock solution in anhydrous DMSO or DMF

  • Amine-containing solution (e.g., glycine) in a non-amine containing buffer at the desired pH

  • Reaction buffer (same as the amine solution buffer)

  • Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer with rapid mixing capabilities

  • Quartz cuvettes

Procedure:

  • Instrument Setup: Set the spectrophotometer to monitor the absorbance at a wavelength where the NHS ester or the NHS leaving group has a strong absorbance (typically around 260 nm).

  • Reaction Initiation: Rapidly mix equal volumes of the NHS ester solution and the amine solution in the cuvette. The concentration of the amine should be in large excess (at least 10-fold) compared to the NHS ester to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis: Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

  • Second-Order Rate Constant Calculation: The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine: k = k_obs / [Amine].

Qualitative Comparison of Crosslinker Reactivity

The choice of crosslinker often involves a trade-off between reaction speed and stability. The following diagram provides a qualitative comparison of the reaction kinetics of different crosslinker types.

Crosslinker_Kinetics_Comparison Fast_Reaction Faster Reaction Maleimide_Thiol Maleimide-Thiol Slow_Reaction Slower Reaction NHS_Ester_Amine_High_pH NHS Ester-Amine (pH > 8) EDC_NHS_Amine EDC/NHS-Amine NHS_Ester_Amine_Neutral_pH NHS Ester-Amine (pH ~7.4) Hydrolysis Hydrolysis (competing reaction)

Diagram 3: Qualitative comparison of crosslinker reaction kinetics.

Note: This is a generalized comparison. The actual reaction rates will depend on specific reaction conditions such as temperature, concentration, and the specific molecules being conjugated. For NHS esters, the reaction rate with amines increases with pH, but so does the rate of the competing hydrolysis reaction. Maleimide-thiol reactions are generally very fast and highly specific at neutral pH. EDC/NHS-mediated coupling involves an activation step and can be very efficient.

Conclusion

The choice of a crosslinker is a critical decision in the development of bioconjugates. This compound offers the advantages of amine reactivity and the benefits of PEGylation, such as increased solubility and reduced immunogenicity. However, its reactivity is highly pH-dependent and susceptible to hydrolysis. In contrast, maleimide-based crosslinkers offer rapid and highly specific reactions with thiols at neutral pH. EDC/NHS chemistry provides a versatile method for coupling carboxyl groups to amines. A thorough understanding of the reaction kinetics, as outlined in this guide, is essential for selecting the optimal crosslinker and reaction conditions to achieve efficient and reproducible bioconjugation.

References

Safety Operating Guide

Proper Disposal of NHS ester-PEG13-COOH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step procedure for the safe disposal of NHS ester-PEG13-COOH, a bifunctional crosslinker commonly used in bioconjugation and drug development. Adherence to these protocols is crucial for mitigating potential risks associated with the reactive nature of N-hydroxysuccinimide (NHS) esters and for complying with institutional and regulatory standards.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety data sheets (SDS) and to wear the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Nitrile or other chemical-resistant gloves should be worn at all times.

  • Protective Clothing: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: When handling the solid powder form, a dust mask is recommended to prevent inhalation.

All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation.

Disposal Workflow Overview

The recommended disposal procedure for this compound involves a two-stage process designed to first neutralize the reactive NHS ester and then dispose of the resulting, more stable compound as chemical waste. This approach prevents unintended reactions within waste containers and ensures safer handling.

DisposalWorkflow cluster_prep Preparation cluster_quench Neutralization (in Fume Hood) cluster_dispose Final Disposal Prep Gather Waste & PPE Quench Quench NHS Ester (Hydrolysis) Prep->Quench Transfer to appropriate container Collect Collect as Hazardous Waste Quench->Collect Transfer neutralized solution EHS Arrange EHS Pickup Collect->EHS Follow institutional protocol

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol details the chemical neutralization of the NHS ester functional group prior to final disposal.

Step 1: Chemical Neutralization (Quenching) of the NHS Ester

The reactivity of the NHS ester group should be neutralized through hydrolysis. This is achieved by treating the waste material with a basic aqueous solution.

Materials:

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • Designated chemical waste container (HDPE or other compatible material)

Procedure:

  • For Solid Waste (Unused or Expired Product):

    • In a designated chemical fume hood, for every 1 mg of solid this compound waste, add 1 mL of 1 M sodium bicarbonate solution.

    • Gently swirl the container to ensure the solid is fully dissolved and the mixture is homogenous.

  • For Solutions in Organic Solvents (e.g., DMSO, DMF):

    • Add the 1 M sodium bicarbonate solution in a volume at least 10 times greater than the volume of the organic solvent. This ensures that the pH remains basic and that there is sufficient water for hydrolysis.

  • Incubation for Hydrolysis:

    • Loosely cap the container to prevent pressure buildup and allow the mixture to stand at room temperature for a minimum of 4 hours, or preferably overnight. This incubation period allows for the complete hydrolysis of the reactive NHS ester into a more stable carboxylic acid and N-hydroxysuccinimide.[1]

The hydrolysis reaction is illustrated below:

HydrolysisReaction NHS_ester_PEG_COOH This compound (Reactive) H2O_OH + H₂O / OH⁻ (Basic Solution) NHS_ester_PEG_COOH->H2O_OH PEG_COOH PEG13-(COOH)₂ (Hydrolyzed Product) H2O_OH->PEG_COOH NHS + N-hydroxysuccinimide PEG_COOH->NHS

Caption: Hydrolysis of the NHS ester to a carboxylic acid.

Step 2: Collection and Final Disposal

Once the quenching process is complete, the resulting solution must be disposed of as hazardous chemical waste.

Procedure:

  • Transfer to Hazardous Waste Container:

    • Carefully transfer the neutralized solution to a properly labeled hazardous waste container. The container should be made of a material compatible with the chemical mixture.

  • Labeling:

    • The hazardous waste container must be clearly labeled with the following information:

      • "Hazardous Waste"

      • The full chemical names of the contents (e.g., "Hydrolyzed this compound solution," "Sodium Bicarbonate," and the name of any organic solvents used).

      • The approximate concentrations of each component.

      • The date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.

Disposal of Contaminated Labware

All labware that has come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and weighing paper, must be treated as solid hazardous waste.

  • Collect all contaminated solid materials in a designated and clearly labeled solid hazardous waste container.

  • Do not dispose of these materials in the regular trash.

  • The container for contaminated sharps (needles, scalpels) should be puncture-proof.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not found, the following table summarizes key information for related compounds that informs these disposal procedures.

ParameterValue/InformationRelevance to Disposal
NHS Ester Reactivity Highly reactive towards primary amines; susceptible to hydrolysis.The basis for the chemical quenching step to neutralize its reactivity.
Optimal pH for Hydrolysis Hydrolysis is accelerated in basic aqueous solutions (pH > 8.5).Justifies the use of 1 M sodium bicarbonate for quenching.[1]
PEG Toxicity Generally low toxicity and biocompatible.While the PEG component is of low concern, the overall compound is treated as chemical waste.
PEG Environmental Fate Readily biodegradable.Reduces long-term environmental persistence, but immediate disposal should still be as hazardous waste.
Potential Contaminants PEGs may contain traces of ethylene oxide and 1,4-dioxane from manufacturing.These potential contaminants are hazardous and support the classification of the material as hazardous waste.

Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and chemical disposal. Always consult your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal.

References

Personal protective equipment for handling NHS ester-PEG13-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for NHS ester-PEG13-COOH

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for this compound, a moisture-sensitive compound commonly used in bioconjugation and PROTAC development.[1][2] Adherence to these protocols is critical for both personal safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory to prevent skin and eye contact, as well as inhalation.[3][4]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are required to provide full protection against splashes.[4]Protects eyes from accidental splashes of the chemical, which can cause serious irritation.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.Provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or other common chemical-resistant gloves are suitable.Prevents skin contact, which can cause irritation.
Body Protection Laboratory CoatA standard lab coat should be worn at all times.Protects clothing and underlying skin from spills.
Full-Length Pants and Closed-Toe ShoesRequired attire in a laboratory setting.Ensures no skin is exposed to potential chemical spills.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Avoids inhalation of the compound, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

Storage and Preparation:

This compound is highly sensitive to moisture, which can hydrolyze the NHS ester and render it non-reactive. Proper storage and handling are crucial for its efficacy.

  • Storage: Store the vial at -20°C with a desiccant.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Weigh out the desired amount of the reagent immediately before use. Do not prepare stock solutions for storage, as the NHS ester moiety readily hydrolyzes.

  • Dissolution: Dissolve the reagent in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reaction Procedure:

The primary function of NHS esters is to react with primary amines to form stable amide bonds.

  • Buffer Selection: Use a non-amine containing buffer at a pH of 7.0-8.0, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the intended reaction.

  • Reaction Incubation: Add the dissolved this compound solution to the protein or other amine-containing molecule. The reaction can be incubated on ice for two hours or at room temperature for 30-60 minutes.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris-buffered saline) can be added.

  • Purification: Remove unreacted this compound by dialysis or gel filtration.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal A Store at -20°C with Desiccant B Equilibrate Vial to Room Temperature A->B C Weigh Reagent Immediately Before Use B->C D Dissolve in Anhydrous DMSO or DMF C->D F Add NHS Ester Solution to Molecule D->F E Prepare Amine-Containing Molecule in Amine-Free Buffer (pH 7-8) E->F G Incubate (e.g., 30-60 min at RT or 2h on ice) F->G H Quench Reaction (Optional) G->H I Purify Conjugate (e.g., Dialysis) H->I J Collect Unused Reagent and Contaminated Materials K Dispose as Chemical Waste J->K

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of unused reagents and contaminated materials is a critical component of laboratory safety.

  • Unused Reagent: Any unused reconstituted reagent should be discarded and not stored for future use.

  • Contaminated Materials: Place any materials that have come into contact with this compound, such as pipette tips and microfuge tubes, into a designated chemical waste container.

  • Waste Container: The chemical waste container should be clearly labeled and disposed of in accordance with your institution's environmental health and safety guidelines. While the available Safety Data Sheet for a similar compound does not classify it as hazardous, it is best practice to dispose of all chemical reagents as chemical waste. Do not flush down the sewer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.